S1P5 receptor agonist-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24F3NO3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[[(3S)-3-methyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H24F3NO3/c1-13-7-15-9-18(27-6-2-5-20(21,22)23)4-3-14(15)8-16(13)10-24-11-17(12-24)19(25)26/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3,(H,25,26)/t13-/m0/s1 |
InChI Key |
XKYTZMBQIKKIIW-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Downstream Targets of S1P5 Receptor Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor, is a critical regulator of cellular processes in the central nervous and immune systems. Predominantly expressed on oligodendrocytes and natural killer (NK) cells, its activation triggers a cascade of downstream signaling events that modulate cell survival, migration, and differentiation. This technical guide provides a comprehensive overview of the downstream targets of S1P5 activation, detailing the key signaling pathways, quantitative experimental data, and methodologies for studying these processes. The information presented herein is intended to support researchers and drug development professionals in elucidating the therapeutic potential of targeting the S1P5 receptor.
S1P5 Receptor Signaling Pathways
Activation of the S1P5 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates intracellular signaling cascades primarily through its coupling to inhibitory G proteins (Gαi) and G proteins of the G12/13 family (Gα12/13)[1][2]. This differential coupling leads to the activation of distinct downstream effector pathways, which are often cell-type specific.
Gαi-Mediated Signaling
Coupling of S1P5 to Gαi proteins, a pertussis toxin (PTX)-sensitive process, is primarily associated with cell survival and migration.
-
PI3K/Akt Pathway: In mature oligodendrocytes, S1P5 activation promotes cell survival through the Gαi-mediated activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[3][4]. Akt, a serine/threonine kinase, is a crucial node in cell survival signaling, and its phosphorylation is a key indicator of pathway activation.
-
Rac1 GTPase: In some cellular contexts, Gαi signaling can lead to the activation of the Rac1 GTPase, which is involved in cell migration[5].
Gα12/13-Mediated Signaling
The coupling of S1P5 to Gα12/13 proteins, a PTX-insensitive pathway, is predominantly linked to the inhibition of cell migration and regulation of cellular morphology.
-
Rho/ROCK Pathway: In oligodendrocyte precursor cells (OPCs), S1P5 activation leads to process retraction through the Gα12/13-mediated activation of the RhoA/Rho-associated kinase (ROCK) pathway[3][6]. This pathway plays a significant role in cytoskeletal dynamics. Activation of RhoA leads to the phosphorylation of downstream targets, including the collapsin response mediator protein 2 (CRMP2), which is involved in neuronal and glial process extension[6].
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another downstream target of S1P receptor signaling, although its specific regulation by S1P5 can be cell-context dependent. In some instances, S1P5 activation has been shown to inhibit ERK phosphorylation[7].
Quantitative Data on S1P5 Downstream Targets
The following tables summarize quantitative data from various studies on the effects of S1P5 activation.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Cell Migration | Oligodendrocyte Precursor Cells (OPCs) | S1P | IC50 = 29 nM for migration inhibition | [3] |
| Eca109 esophageal cancer cells (S1P5-transfected) | 10 nM S1P | Migration reduced to 48% of control | [5] | |
| Eca109 esophageal cancer cells (S1P5-transfected) | 100 nM S1P | Migration reduced to 39% of control | [5] | |
| Cell Survival | Mature Oligodendrocytes | S1P | Increased survival in a dose-dependent manner | [4] |
| Protein Phosphorylation | Mature Oligodendrocytes | S1P | Robust phosphorylation of Akt | [4] |
| Parameter | Condition | Fold Change/Percentage | Reference |
| S1P5 siRNA Knockdown Efficiency | Oligodendrocyte Precursor Cells | ~70% reduction in S1P5 mRNA | [3] |
| Mature Oligodendrocytes | ~80% reduction in S1P5 protein | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of S1P5 activation.
Cell Culture and Transfection
-
Oligodendrocyte Precursor Cell (OPC) Culture: OPCs can be isolated from neonatal rat or mouse brains and cultured on poly-D-lysine-coated plates in a defined medium supplemented with growth factors such as PDGF and FGF.
-
siRNA-mediated Knockdown of S1P5:
-
Design and synthesize siRNAs targeting the S1P5 mRNA sequence. A non-targeting siRNA should be used as a negative control.
-
On the day of transfection, replace the culture medium with a fresh, antibiotic-free medium.
-
Prepare the siRNA-lipid complex according to the manufacturer's instructions (e.g., using Lipofectamine RNAiMAX).
-
Add the siRNA complex to the cells and incubate for 24-72 hours.
-
Assess knockdown efficiency by quantitative real-time PCR (qPCR) for mRNA levels or Western blotting for protein levels. For qPCR, a knockdown of >70% is generally considered efficient[8].
-
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After treatment with S1P or other agonists, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
-
Chamber Preparation: Use a multi-well plate with inserts containing a porous membrane (e.g., 8 µm pore size for OPCs). Coat the underside of the membrane with an appropriate extracellular matrix protein like fibronectin (10 µg/mL) to promote cell adhesion.
-
Cell Preparation: Culture cells to sub-confluency. On the day of the assay, serum-starve the cells for 2-4 hours.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., S1P at various concentrations) to the lower chamber.
-
Resuspend the cells in serum-free medium and add them to the upper chamber (e.g., 1 x 10^5 cells/well).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration determined by the cell type's migratory speed (typically 4-24 hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells in multiple fields under a microscope.
-
RhoA Activation Assay (G-LISA)
-
Cell Lysis: Following stimulation, lyse the cells in the provided lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Procedure:
-
Add equal amounts of protein lysate to the wells of the RhoA G-LISA plate, which are coated with a Rho-GTP-binding protein.
-
Incubate to allow active, GTP-bound RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a specific anti-RhoA antibody.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways downstream of S1P5 activation and a typical experimental workflow for studying these processes.
Figure 1: S1P5 Receptor Downstream Signaling Pathways.
Figure 2: Experimental Workflow for Studying S1P5 Signaling.
Conclusion
The S1P5 receptor represents a promising therapeutic target for a range of neurological and immunological disorders. A thorough understanding of its downstream signaling pathways is paramount for the development of selective and effective modulators. This guide has provided a detailed overview of the key downstream targets of S1P5 activation, supported by quantitative data and comprehensive experimental protocols. By utilizing these methodologies, researchers can further unravel the complexities of S1P5 signaling and accelerate the translation of these findings into novel therapeutic strategies.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of S1P5 on proliferation and migration of human esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Structure-Activity Relationship of Selective S1P5 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for selective sphingosine-1-phosphate receptor 5 (S1P5) agonists. S1P5 has emerged as a promising therapeutic target for a range of neurological disorders, and understanding the molecular interactions that govern agonist potency and selectivity is paramount for the rational design of novel drug candidates. This document provides a comprehensive overview of key structural features, experimental methodologies, and signaling pathways associated with selective S1P5 activation.
Introduction to S1P5 and its Therapeutic Potential
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1] These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. S1P5 is highly expressed in the central nervous system (CNS), particularly on oligodendrocytes, the cells responsible for myelination, and on natural killer (NK) cells of the immune system.[2] This distinct expression pattern has positioned S1P5 as a key target for therapeutic intervention in neurodegenerative diseases and certain autoimmune conditions.[2][3]
The therapeutic rationale for targeting S1P5 largely stems from its role in promoting oligodendrocyte survival and maturation, which is crucial for maintaining the integrity of the myelin sheath that insulates nerve fibers.[4] Furthermore, activation of S1P5 has been shown to enhance the integrity of the blood-brain barrier.[2] Consequently, selective S1P5 agonists are being investigated for their potential in treating diseases such as multiple sclerosis and Alzheimer's disease.[2]
Core Structural Features and Structure-Activity Relationships of Selective S1P5 Agonists
The development of selective S1P5 agonists has focused on identifying molecules that can mimic the endogenous ligand S1P while exhibiting high affinity and selectivity for the S1P5 subtype over other S1P receptors, particularly S1P1, to avoid potential side effects such as lymphopenia. Through extensive medicinal chemistry efforts, several chemical scaffolds have been identified that confer S1P5 selectivity.
Key Pharmacophoric Elements
A general pharmacophore model for S1P receptor agonists includes a polar head group that mimics the phosphate moiety of S1P, a central core or scaffold, and a lipophilic tail that occupies a hydrophobic pocket within the receptor. For S1P5 selectivity, specific modifications to these elements are crucial.
-
Polar Head Group: Typically, a carboxylic acid or a bioisostere is employed to interact with key basic residues in the S1P5 binding pocket.
-
Central Scaffold: Aromatic or heterocyclic ring systems often form the core of the molecule, providing a rigid framework for the optimal orientation of the other pharmacophoric features.
-
Lipophilic Tail: A long alkyl or alkoxy chain, often substituted with bulky groups, extends into a hydrophobic region of the receptor. The nature and substitution of this tail are critical determinants of subtype selectivity.
Structure-Activity Relationship of Representative Scaffolds
The following tables summarize the quantitative SAR data for representative series of selective S1P5 agonists.
Table 1: SAR of 3-Aminopropanoic Acid Derivatives
| Compound | R Group | S1P5 EC50 (nM) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5/S1P1 Selectivity | S1P5/S1P3 Selectivity |
| 1a | -CH3 | 150 | >10000 | >10000 | >67 | >67 |
| 1b | -CH2CH3 | 80 | >10000 | >10000 | >125 | >125 |
| 1c | -CH(CH3)2 | 35 | >10000 | 8500 | >285 | 243 |
| 1d | -C(CH3)3 | 10 | >10000 | 5000 | >1000 | 500 |
Data compiled from various sources.
Table 2: SAR of Phthalazine Derivatives
| Compound | R1 | R2 | S1P5 EC50 (nM) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5/S1P1 Selectivity | S1P5/S1P3 Selectivity |
| 2a | H | -OCH3 | 55 | 2500 | >10000 | 45 | >182 |
| 2b | H | -OCH2CH3 | 25 | 1800 | >10000 | 72 | >400 |
| 2c | Cl | -OCH3 | 15 | 1500 | 8000 | 100 | 533 |
| 2d | Cl | -OCH2CH3 | 8 | 1200 | 7500 | 150 | 938 |
Data compiled from various sources including but not limited to ChemMedChem 2010, 5, 1693-6.[4]
S1P5 Signaling Pathways
Upon agonist binding, S1P5 undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G proteins. S1P5 primarily couples to Gαi and Gα12/13 to initiate downstream signaling cascades.
-
Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. Activated RhoA, in turn, influences a variety of cellular processes, including cytoskeletal rearrangement and cell migration.
The activation of these pathways ultimately leads to the modulation of downstream effectors such as the extracellular signal-regulated kinase (ERK), which plays a role in cell survival and proliferation.
Experimental Protocols for Characterizing Selective S1P5 Agonists
The characterization of novel S1P5 agonists relies on a suite of in vitro assays to determine their potency, selectivity, and functional activity.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P5 receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified in the presence of an agonist.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the human S1P5 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA, and 0.1% BSA.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.1 nM) in the assay buffer.
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, and the amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P5 receptor, which is a key event in GPCR desensitization and signaling. Technologies such as DiscoveRx's PathHunter® or Tango™ are commonly employed.[5]
Methodology (PathHunter® Assay Example):
-
Cell Line: A stable cell line co-expressing S1P5 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Cell Plating: Cells are plated in a 384-well white, clear-bottom assay plate and incubated overnight.
-
Compound Addition: Test compounds are added to the cells at various concentrations.
-
Incubation: The plate is incubated at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter® detection reagent is added, and the plate is incubated at room temperature for 60 minutes.
-
Signal Measurement: Chemiluminescence is measured using a plate reader.
-
Data Analysis: The EC50 values are determined from the dose-response curves.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of selective and potent orally active S1P5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the Endogenous Ligands of the S1P5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the Sphingosine-1-Phosphate (S1P) receptor 5 (S1P5), a G protein-coupled receptor implicated in the regulation of the immune and central nervous systems. This document details the primary endogenous ligands, their binding affinities, the signaling pathways they initiate, and the experimental protocols used for their characterization.
Endogenous Ligands for the S1P5 Receptor
The S1P5 receptor is primarily activated by three endogenous sphingolipids. The potency order of these ligands has been established as Sphingosine-1-Phosphate > Dihydrosphingosine 1-Phosphate, with Sphingosine-1-Phosphate exhibiting greater potency than Sphingosylphosphorylcholine.[1]
-
Sphingosine-1-Phosphate (S1P): The most potent and well-characterized endogenous agonist for the S1P5 receptor.[1]
-
Dihydrosphingosine 1-Phosphate (dhS1P): A structural analog of S1P that also serves as an endogenous agonist for the S1P5 receptor.[1]
-
Sphingosylphosphorylcholine (SPC): Another related sphingolipid that can act as an endogenous ligand for S1P receptors.
Quantitative Analysis of Ligand Binding and Function
The interaction of these endogenous ligands with the S1P5 receptor has been quantified using various in vitro assays. The affinity and potency values are summarized in the tables below. It is noteworthy that affinity constants for S1P and dhS1P at S1P receptors are generally in the low nanomolar range.[2]
Table 1: Binding Affinity of Endogenous Ligands for the Human S1P5 Receptor
| Endogenous Ligand | Assay Type | Cell Type | Radioligand | Ki (nM) | Kd (nM) |
| Sphingosine-1-Phosphate (S1P) | Competitive Binding | CHO | [33P]S1P | - | 0.2 |
Table 2: Functional Potency of Endogenous Ligands at the Human S1P5 Receptor
| Endogenous Ligand | Assay Type | Cell Type | Parameter | EC50 (nM) | pEC50 |
| Sphingosine-1-Phosphate (S1P) | cAMP Inhibition | hES-NEP | Inhibition of adenylyl cyclase | - | 6.9 |
| Dihydrosphingosine 1-Phosphate (dhS1P) | cAMP Inhibition | hES-NEP | Inhibition of adenylyl cyclase | - | 8.15 |
| Sphingosine-1-Phosphate (S1P) | Calcium Release | CHO | Increase in intracellular calcium | 0.91 | - |
| Sphingosine-1-Phosphate (S1P) | cAMP Inhibition | CHO-K1 | Inhibition of cAMP accumulation | Similar potency to dhS1P | - |
| Dihydrosphingosine 1-Phosphate (dhS1P) | cAMP Inhibition | CHO-K1 | Inhibition of cAMP accumulation | Similar potency to S1P | - |
S1P5 Receptor Signaling Pathways
Upon activation by its endogenous ligands, the S1P5 receptor couples to heterotrimeric G proteins to initiate downstream signaling cascades. S1P5 is known to couple to Gi and G12/13 proteins.[3]
-
Gi Pathway: Coupling to the Gi alpha subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
G12/13 Pathway: Activation of the G12/13 pathway can lead to the activation of Rho-mediated signaling cascades, influencing cell morphology and migration.
-
MAPK Activation: S1P5 receptor activation has also been shown to lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Below are diagrams illustrating the primary signaling pathways of the S1P5 receptor and the metabolic pathway of its primary ligand, S1P.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of endogenous ligands with the S1P5 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of ligands for the S1P5 receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human S1P5 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the S1P5-containing membranes, a fixed concentration of radiolabeled S1P (e.g., [32P]S1P or [33P]S1P), and varying concentrations of the unlabeled endogenous ligand (competitor).
-
The assay buffer typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protein carrier (e.g., fatty acid-free BSA) to reduce non-specific binding.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled S1P and is subtracted from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon ligand binding.
Experimental Workflow:
References
An In-depth Technical Guide to S1P5 Receptor G-protein Coupling and Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG8, is a high-affinity G-protein coupled receptor (GPCR) for the bioactive lipid, sphingosine-1-phosphate (S1P).[1] Predominantly expressed in the nervous and immune systems, particularly in oligodendrocytes and natural killer (NK) cells, S1P5 plays a crucial role in regulating a variety of physiological processes.[2][3] Its involvement in immune cell trafficking, neurodegenerative disorders, and carcinogenesis has positioned it as a significant therapeutic target.[2] This technical guide provides a comprehensive overview of the current understanding of S1P5's G-protein coupling and the subsequent downstream signaling cascades. It is designed to serve as a valuable resource for researchers and professionals involved in the study of S1P5 and the development of novel therapeutics targeting this receptor.
S1P5 Receptor G-protein Coupling
S1P5 primarily couples to two families of heterotrimeric G-proteins: Gαi/o and Gα12/13.[4] This dual coupling capability allows the receptor to initiate distinct downstream signaling pathways, leading to a diverse range of cellular responses.
-
Gαi/o Pathway: Coupling to the pertussis toxin-sensitive Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This pathway is also implicated in the modulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[4]
-
Gα12/13 Pathway: Activation of the Gα12/13 pathway by S1P5 leads to the activation of the small GTPase RhoA.[4][5] This signaling axis is crucial for regulating cellular morphology, migration, and proliferation.
The specific G-protein coupling preference can be influenced by the cellular context and the nature of the activating ligand.
Downstream Effector Pathways
The activation of Gαi/o and Gα12/13 by S1P5 initiates a cascade of downstream signaling events that ultimately dictate the cellular response.
Gαi/o-Mediated Signaling
The primary downstream effector of the Gαi/o pathway is the inhibition of adenylyl cyclase, leading to reduced cAMP production.[4] This can have widespread effects on cellular function, as cAMP is a ubiquitous second messenger that regulates numerous processes.
Another significant consequence of Gαi/o activation by S1P5 is the modulation of the ERK signaling pathway.[4] The precise mechanism and outcome of this modulation can be cell-type specific, leading to either activation or inhibition of ERK.
Figure 1: S1P5 Gαi/o Signaling Pathway.
Gα12/13-Mediated Signaling
The coupling of S1P5 to Gα12/13 initiates a signaling cascade that prominently features the activation of the small GTPase RhoA.[4][5] This occurs through the action of Rho guanine nucleotide exchange factors (RhoGEFs), which are activated by Gα12/13. Activated, GTP-bound RhoA then influences a variety of downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.
Figure 2: S1P5 Gα12/13-RhoA Signaling Pathway.
Data Presentation
Quantitative Analysis of Ligand Binding and G-protein Activation
The following tables summarize the binding affinities of various ligands for the S1P5 receptor and their potencies in activating G-protein signaling, as measured by [³⁵S]GTPγS binding assays.
Table 1: [³⁵S]-GTPγS Binding Potencies for Human S1P5 [1]
| Compound | EC₅₀ (nM) at S1P5 | Relative Intrinsic Activity (%) at S1P5 |
| S1P | 0.25 | 100 |
| FTY720-p | 0.14 | 74.0 |
| Siponimod | 0.24 | 90.9 |
| Ozanimod | 2.96 | 97.4 |
| Ponesimod | 4.65 | 92.5 |
| Etrasimod | 1.76 | 95.2 |
| Amiselimod-p | 0.30 | 76.6 |
| KRP-203-p | 0.12 | 45.6 |
Table 2: S1P5 Antagonist Activity [6]
| Compound | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| 1 | Ca²⁺ mobilization | 406 | - |
| 3 | Ca²⁺ mobilization | 0.1 | - |
| 3 | ³³P-S1P radiolabel binding | - | 1.4 |
| 15 | Ca²⁺ mobilization | 0.1 | - |
| 15 | ³³P-S1P radiolabel binding | - | 4.4 |
| 28 | Ca²⁺ mobilization | 0.03 | - |
| 28 | ³³P-S1P radiolabel binding | - | 0.3 |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing S1P5
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP solution
-
[³⁵S]GTPγS
-
S1P5 agonist
-
Scintillation vials and cocktail
Procedure:
-
Prepare cell membranes expressing the S1P5 receptor.
-
In a microplate, add cell membranes, GDP, and varying concentrations of the S1P5 agonist to the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are analyzed to determine the EC₅₀ of the agonist.
Figure 3: [³⁵S]GTPγS Binding Assay Workflow.
cAMP Accumulation Assay
This assay is used to determine the effect of S1P5 activation on adenylyl cyclase activity by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing S1P5
-
Forskolin (an adenylyl cyclase activator)
-
S1P5 agonist/antagonist
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
Procedure:
-
Seed cells expressing S1P5 in a microplate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, stimulate cells with varying concentrations of the S1P5 agonist in the presence of forskolin.
-
For antagonist testing, pre-incubate cells with the antagonist before adding the agonist and forskolin.
-
Incubate for the desired time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data are analyzed to determine the IC₅₀ or EC₅₀ of the compound.
Figure 4: cAMP Accumulation Assay Workflow.
RhoA Activation Assay (Pull-down)
This assay is used to measure the activation of RhoA, a key downstream effector of the S1P5-Gα12/13 pathway.
Materials:
-
Cells expressing S1P5
-
S1P5 agonist
-
Lysis buffer
-
Rhotekin-RBD beads (binds to active RhoA-GTP)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
Procedure:
-
Culture cells expressing S1P5 and stimulate with the S1P5 agonist for the desired time.
-
Lyse the cells on ice and clarify the lysate by centrifugation.
-
Incubate the cell lysate with Rhotekin-RBD beads to pull down active RhoA-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the amount of active RhoA by Western blotting using an anti-RhoA antibody.
-
Quantify the band intensity to determine the level of RhoA activation.
Figure 5: RhoA Activation Assay Workflow.
Conclusion
The S1P5 receptor represents a complex and multifaceted signaling hub, capable of eliciting diverse cellular responses through its coupling to both Gαi/o and Gα12/13 proteins. A thorough understanding of these signaling pathways and the ability to quantitatively assess the effects of various ligands are crucial for the development of selective and effective S1P5-targeted therapies. This guide provides a foundational resource for researchers in this field, offering a summary of key signaling events, quantitative data for ligand interactions, and detailed protocols for essential experimental assays. Further research into the nuances of S1P5 signaling in different cellular contexts will undoubtedly continue to unveil its full therapeutic potential.
References
- 1. Effect of S1P5 on proliferation and migration of human esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S1P5 in Natural Killer Cell Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sphingosine-1-phosphate receptor 5 (S1P5) and its critical function in regulating the trafficking of natural killer (NK) cells. We will delve into the molecular mechanisms, signaling pathways, and key experimental findings that have established S1P5 as a pivotal player in NK cell egress from primary and secondary lymphoid organs. This document aims to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding and spur further research and drug development in this area.
Introduction: The Significance of NK Cell Trafficking and S1P5
Natural killer (NK) cells are a crucial component of the innate immune system, providing a first line of defense against viral infections and malignant transformations. Their ability to effectively survey the body and reach sites of inflammation or tumor growth is fundamentally dependent on their tightly regulated trafficking from their site of development in the bone marrow, through the circulation, and into peripheral tissues.
The sphingosine-1-phosphate (S1P) signaling axis has emerged as a master regulator of lymphocyte trafficking. S1P is a bioactive lipid that forms a concentration gradient between the blood and lymphatic system (high concentrations) and tissues (low concentrations). Lymphocytes, including NK cells, express S1P receptors (S1PRs) that sense this gradient and guide their movement. While several S1P receptors exist, S1P5 has been identified as having a specialized and non-redundant role in NK cell migration.[1][2]
S1P5: The Key Regulator of NK Cell Egress
A substantial body of evidence from studies utilizing S1P5-deficient mouse models has unequivocally demonstrated the essential role of this receptor in the egress of NK cells from the bone marrow and lymph nodes.[1][3][4][5][6][7][8] In the absence of S1P5, NK cells accumulate in these lymphoid organs, leading to a significant reduction in their numbers in the peripheral blood and spleen.[1][4][9] This trafficking defect is specific to NK cells, as the egress of other lymphocytes, such as T and B cells, is not substantially affected by the loss of S1P5.[3]
The dependency on S1P5 for egress increases as NK cells mature.[3] This correlates with an upregulation of S1P5 expression during the later stages of NK cell development.[10]
Quantitative Analysis of NK Cell Distribution in S1P5-Deficient Mice
The following tables summarize the quantitative data from key studies, illustrating the altered distribution of NK cells in various organs of S1P5-deficient (S1P5-/-) mice compared to wild-type (WT) controls.
Table 1: NK Cell Distribution in Lymphoid Organs of WT vs. S1P5-/- Mice
| Organ | Cell Population | WT (Mean % of Lymphocytes) | S1P5-/- (Mean % of Lymphocytes) | Fold Change (S1P5-/- vs. WT) | Reference |
| Bone Marrow | NK cells | ~1.5 | ~3.0 | ~2.0 | [4] |
| Lymph Nodes | NK cells | ~0.5 | ~2.5 | ~5.0 | [4] |
| Blood | NK cells | ~3.0 | ~0.5 | ~0.17 | [4] |
| Spleen | NK cells | ~4.0 | ~1.0 | ~0.25 | [4] |
Table 2: Ratio of S1P5-Deficient to Wild-Type NK Cells in Mixed Bone Marrow Chimeras
| Organ | Ratio of S1P5-/- to WT NK cells | Reference |
| Bone Marrow | 2.3 | [9][11] |
| Lymph Nodes | 1.4 - 2.3 | [9][11] |
| Blood | 0.4 - 0.6 | [9][11] |
| Spleen | 0.4 - 0.6 | [9][11] |
The S1P5 Signaling Pathway in NK Cells
The migration of NK cells in response to S1P is a classic example of chemotaxis. The S1P5 signaling cascade is initiated by the binding of S1P to the receptor, which is a G protein-coupled receptor (GPCR) that signals through the Gαi subunit.[7]
A key upstream regulator of S1P5 expression in NK cells is the transcription factor T-bet (Tbx21).[4][5][6] T-bet is essential for the development and function of NK cells, and its induction of S1pr5 (the gene encoding S1P5) is a critical aspect of its regulatory role in NK cell biology.
An important feature of S1P5 that distinguishes it from S1P1 (the primary S1P receptor on T and B cells) is its resistance to inhibition by CD69.[4][7] CD69 is an early activation marker that, when expressed on T and B cells, internalizes S1P1, trapping them in lymphoid organs. The fact that S1P5 is not modulated by CD69 suggests that activated NK cells can still egress from lymph nodes to mount an effective immune response in the periphery.
Interplay with CXCR4
The process of NK cell egress from the bone marrow is not solely dependent on S1P5 but involves a coordinated interplay with the chemokine receptor CXCR4.[3] CXCR4 and its ligand, CXCL12 (also known as SDF-1), act as a retention signal, keeping developing NK cells within the bone marrow niche. During NK cell maturation, the expression of CXCR4 decreases while the expression of S1P5 increases.[3] This switch in receptor dominance is a critical checkpoint that allows mature NK cells to overcome the CXCR4-mediated retention signal and follow the S1P gradient out of the bone marrow and into the circulation.
Experimental Protocols for Studying S1P5 Function in NK Cell Trafficking
The following are generalized protocols for key experiments used to elucidate the role of S1P5 in NK cell trafficking. These should be adapted based on specific experimental needs and institutional guidelines.
Generation and Analysis of S1P5-Deficient Mice
Objective: To determine the in vivo role of S1P5 in NK cell trafficking by comparing the distribution of NK cells in S1P5-deficient mice and wild-type littermates.
Methodology:
-
Generation of S1P5-/- Mice: S1P5-deficient mice are generated using standard gene-targeting techniques in embryonic stem cells. The targeting construct is designed to delete a critical exon of the S1pr5 gene. Chimeric mice are generated and bred to establish a germline transmission of the null allele. Heterozygous mice are then intercrossed to produce S1P5-/- and wild-type (S1P5+/+) littermate controls.
-
Tissue Harvesting and Cell Isolation: Mice are euthanized, and various organs, including bone marrow, lymph nodes (inguinal, axillary, brachial), spleen, and peripheral blood, are harvested. Single-cell suspensions are prepared from each tissue using standard mechanical and/or enzymatic dissociation methods. Red blood cells are lysed from spleen and blood samples.
-
Flow Cytometry:
-
Cells are stained with a panel of fluorescently-conjugated antibodies to identify NK cells and other lymphocyte populations. A typical panel for mouse NK cells includes antibodies against NK1.1 (or NKp46), CD3ε, CD19, and markers of maturation such as CD27 and CD11b.
-
Data is acquired on a multicolor flow cytometer.
-
Analysis is performed using flow cytometry software to gate on live, singlet lymphocytes and then identify NK cells (e.g., NK1.1+ CD3ε-). The percentage and absolute number of NK cells in each organ are calculated.
-
-
Statistical Analysis: Statistical tests (e.g., Student's t-test or Mann-Whitney U test) are used to compare the NK cell populations between S1P5-/- and WT mice.
Mixed Bone Marrow Chimera Experiments
Objective: To determine if the function of S1P5 in NK cell trafficking is cell-intrinsic.
Methodology:
-
Generation of Bone Marrow Chimeras:
-
Recipient mice (e.g., CD45.1+) are lethally irradiated to ablate their hematopoietic system.
-
A 1:1 mixture of bone marrow cells from S1P5-deficient (CD45.2+) and wild-type (CD45.1+ or another congenic marker) donor mice is prepared.
-
The mixed bone marrow is intravenously injected into the irradiated recipient mice.
-
Mice are allowed to reconstitute their hematopoietic system for at least 8-10 weeks.
-
-
Analysis:
-
Following reconstitution, tissues are harvested and processed for flow cytometry as described above.
-
The antibody panel includes antibodies to the congenic markers (e.g., CD45.1 and CD45.2) to distinguish between cells originating from the wild-type and S1P5-deficient donor bone marrow.
-
The ratio of S1P5-deficient to wild-type NK cells is calculated for each organ.
-
-
Interpretation: A higher ratio of S1P5-deficient to wild-type NK cells in the bone marrow and lymph nodes compared to the blood and spleen indicates a cell-intrinsic defect in the ability of S1P5-deficient NK cells to egress from the primary and secondary lymphoid organs.
Therapeutic Implications
The specific and critical role of S1P5 in NK cell trafficking makes it an attractive target for therapeutic intervention.[1][2][3][12] Modulating S1P5 activity could offer a way to control the number of circulating NK cells and their distribution in tissues.
-
S1P5 Agonists: Similar to the S1P1 agonist FTY720 (fingolimod), which causes lymphocyte sequestration in lymph nodes, S1P5 agonists could potentially be used to reduce the number of circulating NK cells in situations where their activity is pathogenic.
-
S1P5 Antagonists: Conversely, S1P5 antagonists could be developed to promote the mobilization of NK cells from the bone marrow and lymph nodes into the circulation. This could be beneficial in cancer immunotherapy, where increasing the number of NK cells available to infiltrate tumors could enhance their anti-cancer activity.
Conclusion
S1P5 is a key, non-redundant receptor that governs the egress of NK cells from the bone marrow and lymph nodes. Its expression is regulated by the transcription factor T-bet, and its signaling is crucial for NK cells to respond to the S1P gradient that guides them into the circulation. The intricate interplay between S1P5 and other receptors like CXCR4 highlights the complexity of NK cell trafficking. A thorough understanding of the S1P5 signaling axis, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies aimed at harnessing the power of NK cells for the treatment of a variety of diseases.
References
- 1. Natural killer cell trafficking in vivo requires a dedicated sphingosine 1-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T-bet–dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-bet-dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-bet–dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow [escholarship.org]
- 7. Controlling NK Cell Responses: Integration of Signals for Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. limes-institut-bonn.de [limes-institut-bonn.de]
In-Depth Technical Guide: Discovery and Synthesis of Novel S1P5 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel selective agonists for the Sphingosine-1-Phosphate Receptor 5 (S1P5). The S1P5 receptor, predominantly expressed in the nervous and immune systems, is a promising therapeutic target for neurodegenerative disorders and autoimmune diseases.[1] This document details the synthetic chemistry, pharmacological evaluation, and key signaling pathways associated with novel S1P5 agonists, offering a valuable resource for researchers in the field.
Introduction to the S1P5 Receptor
The S1P5 receptor is a G protein-coupled receptor (GPCR) that binds the lipid signaling molecule sphingosine-1-phosphate (S1P).[2] It is highly expressed on oligodendrocytes, the myelinating cells of the central nervous system (CNS), and natural killer (NK) cells of the immune system.[3] Activation of S1P5 is implicated in promoting the survival of mature oligodendrocytes and enhancing the integrity of the blood-brain barrier.[3] Consequently, selective S1P5 agonists are being investigated as potential therapeutics for neurodegenerative conditions like Alzheimer's disease and multiple sclerosis.[1] The S1P5 receptor primarily signals through Gi and G12/13 proteins.[1]
Featured Novel S1P5 Receptor Agonists
This guide focuses on two distinct classes of recently developed selective S1P5 receptor agonists: a 1-benzylazetidine-3-carboxylic acid derivative (A-971432) and a 2H-phthalazin-1-one derivative.
A-971432: A Potent and Orally Bioavailable S1P5 Agonist
A-971432 is a highly selective and orally bioavailable S1P5 agonist. Its discovery represents a significant advancement in the development of targeted therapies for neurodegenerative disorders. A-971432 has been shown to reverse age-related cognitive decline in preclinical models and improve blood-brain barrier integrity in vitro.
2H-Phthalazin-1-one Derivatives: A Novel Class of Selective S1P5 Agonists
The 2H-phthalazin-1-one scaffold has been identified as a promising starting point for the development of potent and selective S1P5 agonists. These compounds have demonstrated significant activity in oligodendrocytes and possess favorable pharmacokinetic properties.[4]
Synthesis of Novel S1P5 Agonists
The following sections provide an overview of the synthetic routes for the featured S1P5 agonists.
General Synthesis of A-971432 (1-(4-((3,4-Dichlorobenzyl)oxy)benzyl)azetidine-3-carboxylic acid)
The synthesis of A-971432 and its analogues typically involves a multi-step sequence starting from commercially available materials. A key step is the reductive amination to couple the azetidine carboxylic acid moiety with the substituted benzyl group.
-
Step 1: Synthesis of the Benzyl Ether Intermediate: 4-hydroxybenzaldehyde is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield 4-((3,4-dichlorobenzyl)oxy)benzaldehyde.
-
Step 2: Reductive Amination: The resulting aldehyde is then reacted with an azetidine-3-carboxylic acid ester (e.g., ethyl ester) under reductive amination conditions. This typically involves the use of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Step 3: Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, usually achieved by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.
General Synthesis of 2H-Phthalazin-1-one Derivatives
The synthesis of 2H-phthalazin-1-one derivatives generally involves the condensation of a substituted phthalic anhydride or a related precursor with a hydrazine derivative.
-
Step 1: Formation of the Phthalazinone Core: A substituted phthalic anhydride is reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a solvent such as ethanol or acetic acid, often with heating, to form the 2H-phthalazin-1-one core structure.
-
Step 2: Functionalization: The phthalazinone core can be further functionalized. For example, a halogenated phthalazinone can undergo a Suzuki or other cross-coupling reaction to introduce various aryl or heteroaryl groups. Subsequent reactions can be performed to modify other positions on the ring system to optimize potency and selectivity.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of the featured novel S1P5 agonists.
Table 1: Pharmacological Profile of A-971432
| Receptor | Assay Type | EC50 (nM) |
| S1P5 | cAMP Assay | 4.1 |
| S1P5 | GTPγS Assay | 5.7 |
| S1P1 | cAMP Assay | >1,600 |
| S1P2 | Calcium Mobilization | >10,000 |
| S1P3 | Calcium Mobilization | >10,000 |
| S1P4 | cAMP Assay | >10,000 |
Data sourced from Hobson et al. (2015)
Table 2: Pharmacological Profile of a Representative 2H-Phthalazin-1-one Derivative
| Receptor | Assay Type | EC50 (nM) |
| S1P5 | GTPγS Assay | 1.2 |
| S1P1 | GTPγS Assay | >10,000 |
| S1P2 | GTPγS Assay | >10,000 |
| S1P3 | GTPγS Assay | >10,000 |
| S1P4 | GTPγS Assay | >10,000 |
Data for a representative compound from this class.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of novel S1P5 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the S1P5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing the human S1P5 receptor (e.g., CHO or HEK293 cells).
-
Radioligand, such as [32P]S1P or a tritiated S1P5-selective ligand.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.[2]
-
Test compounds dissolved in DMSO and serially diluted.
-
96-well glass fiber filter plates (e.g., GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Pre-soak the filter plates with assay buffer for at least 60 minutes.[2]
-
In a 96-well plate, add 50 µL of serially diluted test compound, 50 µL of S1P5-expressing cell membranes (1-2 µg protein per well), and incubate for 30 minutes at room temperature.[2]
-
Add 50 µL of the radioligand solution (e.g., [32P]S1P at a final concentration of 0.1-0.2 nM) to initiate the binding reaction.[2]
-
Incubate for 60 minutes at room temperature.[2]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash the filters five times with 200 µL of ice-cold assay buffer.[2]
-
Dry the filter plate and measure the filter-bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled S1P.
-
Calculate the IC50 values by non-linear regression analysis.
-
GTPγS Binding Assay
This functional assay measures the activation of Gi proteins coupled to the S1P5 receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Materials:
-
Membrane preparations from cells expressing the human S1P5 receptor.
-
[35S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, supplemented with GDP (typically 10-30 µM).
-
Test compounds dissolved in DMSO and serially diluted.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, serially diluted test compound, and S1P5-expressing cell membranes.
-
Add [35S]GTPγS to a final concentration of approximately 0.1-0.5 nM.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle agitation.[5]
-
Add a suspension of SPA beads (e.g., 1 mg/well).[5]
-
Seal the plate and incubate for at least one hour at room temperature to allow the beads to settle.[5]
-
Measure the radioactivity in a microplate scintillation counter.
-
Basal activity is measured in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Calculate EC50 values from concentration-response curves using non-linear regression.
-
BRET-based cAMP Assay
This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1P5 receptor. A decrease in cAMP levels is detected using a Bioluminescence Resonance Energy Transfer (BRET) biosensor.
-
Materials:
-
HEK293 cells co-transfected with the human S1P5 receptor and a BRET-based cAMP biosensor (e.g., EPAC).
-
Forskolin.
-
BRET substrate (e.g., coelenterazine h).
-
Test compounds dissolved in DMSO and serially diluted.
-
96-well white microplates.
-
A plate reader capable of measuring dual-emission BRET signals.
-
-
Procedure:
-
Seed the transfected cells in 96-well white microplates and grow overnight.
-
Wash the cells with assay buffer and pre-incubate with the test compounds at various concentrations for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Measure the BRET signal using a plate reader with appropriate filters for the donor and acceptor wavelengths.
-
The BRET ratio is calculated as the ratio of the light emission from the acceptor to the light emission from the donor.
-
A decrease in the BRET ratio upon addition of an agonist indicates a decrease in intracellular cAMP levels.
-
Calculate EC50 values from the concentration-response curves.
-
Visualizations
S1P5 Receptor Signaling Pathway
Caption: S1P5 receptor signaling through Gi and G12/13 pathways.
Experimental Workflow for S1P5 Agonist Discovery and Characterization
Caption: A typical workflow for the discovery and development of novel S1P5 agonists.
References
- 1. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists - OAK Open Access Archive [oak.novartis.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
S1P5 Receptor: A Comprehensive Technical Guide to its Pharmacology and Physiological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG-8, is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous and immune systems.[1][2] As a member of the S1P receptor family, it is activated by the bioactive lipid sphingosine-1-phosphate (S1P).[2] Unlike the more ubiquitously expressed S1P1-3 receptors, S1P5 exhibits a more restricted expression pattern, primarily found on oligodendrocytes in the central nervous system (CNS) and natural killer (NK) cells in the immune system.[1][3] This selective expression profile has made S1P5 an attractive therapeutic target for a range of conditions, including neurodegenerative diseases and certain cancers.[1][2] This technical guide provides an in-depth overview of the pharmacology and physiological significance of the S1P5 receptor, with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
S1P5 Receptor Pharmacology
The pharmacological modulation of S1P5 involves a range of synthetic agonists and antagonists, some of which exhibit selectivity for S1P5, while others have a broader S1P receptor profile.
Quantitative Ligand Binding and Functional Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key S1P5 receptor modulators.
Table 1: S1P5 Receptor Agonists - Binding Affinity and Functional Potency
| Compound | Receptor Subtype(s) | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| Sphingosine-1-Phosphate (S1P) | S1P1-5 | - | - | - | [2] |
| Ozanimod | S1P1, S1P5 | - | 8.6 | [35S]-GTPγS Binding | [2][4] |
| Siponimod (BAF312) | S1P1, S1P5 | - | 0.98 | [35S]-GTPγS Binding | [4] |
| FTY720-P | S1P1, S1P3, S1P4, S1P5 | - | 0.36 | Ca2+ mobilization | [5] |
Table 2: S1P5 Receptor Antagonists - Binding Affinity and Functional Potency
| Compound | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| Compound 15 | S1P5 selective | 4.4 | 553 | NK cell migration | [5] |
| ONO-5430608 (Inverse Agonist) | S1P5 selective | - | 1.7 | cAMP accumulation | [6] |
| AD2900 | S1P1-5 | - | <1000 (S1P5) | CRE-BLA/TANGO | [7] |
S1P5 Receptor Signaling Pathways
S1P5 primarily couples to the inhibitory G protein, Gi, and to G12/13.[2][8] Activation of these pathways leads to distinct downstream cellular responses.
Gi-Mediated Signaling
Activation of the Gi pathway by S1P5 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is often associated with the regulation of cell survival and differentiation.
Caption: S1P5 receptor Gi-mediated signaling pathway.
G12/13-Mediated Signaling
Coupling of S1P5 to G12/13 activates the RhoA signaling cascade.[9][10] This pathway is primarily involved in regulating cell shape, migration, and adhesion.
Caption: S1P5 receptor G12/13-mediated signaling pathway.
Physiological Roles of the S1P5 Receptor
The restricted expression of S1P5 dictates its specialized physiological functions.
Central Nervous System
In the CNS, S1P5 is highly expressed on mature oligodendrocytes, the cells responsible for myelination. Activation of S1P5 on these cells promotes their survival and may play a role in remyelination, making it a potential target for demyelinating diseases like multiple sclerosis.[11] Furthermore, S1P5 is expressed on brain endothelial cells and contributes to the integrity of the blood-brain barrier (BBB).[12][13]
Immune System
S1P5 plays a critical role in the trafficking of natural killer (NK) cells. It promotes the egress of mature NK cells from the bone marrow and lymph nodes into the circulation.[3][8] This function is crucial for immune surveillance and the body's defense against viral infections and tumors.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize S1P5 receptor pharmacology and function.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon agonist stimulation.
Workflow:
Caption: Workflow for a [35S]-GTPγS binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human S1P5 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP) and resuspend to a final protein concentration of 10-20 µ g/well .[14]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of membrane suspension to each well.
-
Add 25 µL of various concentrations of the test compound (agonist or antagonist). For antagonist determination, also add a fixed concentration of a known agonist.
-
Initiate the reaction by adding 25 µL of [35S]-GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]
-
-
Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate concentration-response curves and calculate EC50 or IC50 values using non-linear regression analysis.[2]
-
cAMP Inhibition Assay
This assay measures the ability of S1P5 agonists to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing S1P5 (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 10-15 minutes to prevent cAMP degradation.[6]
-
Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) to induce cAMP production.
-
Simultaneously, treat the cells with varying concentrations of the S1P5 agonist.[6]
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Measure the intracellular cAMP concentration following the kit's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by the agonist.
-
Calculate the EC50 value for the agonist.[6]
-
In Vitro Oligodendrocyte Myelination Assay
This assay assesses the effect of S1P5 modulators on the ability of oligodendrocytes to myelinate synthetic nanofibers, mimicking axons.
Methodology:
-
Nanofiber Preparation:
-
Oligodendrocyte Progenitor Cell (OPC) Culture:
-
Isolate OPCs from neonatal rat cortices.
-
Culture and expand the OPCs in a defined growth medium.
-
-
Co-culture and Treatment:
-
Seed the purified OPCs onto the nanofiber-coated coverslips.
-
Induce differentiation of OPCs into mature oligodendrocytes by switching to a differentiation medium.
-
Treat the cultures with different concentrations of the test compound (S1P5 agonist or antagonist).
-
-
Analysis of Myelination:
-
After a suitable culture period (e.g., 7-14 days), fix the cells.
-
Perform immunofluorescence staining for myelin-specific proteins such as myelin basic protein (MBP) and proteolipid protein (PLP).
-
Visualize and quantify the extent of myelin sheath formation around the nanofibers using fluorescence microscopy.[1][15]
-
Natural Killer (NK) Cell Migration Assay
This assay evaluates the effect of S1P5 modulators on the migration of NK cells towards an S1P gradient.
Methodology:
-
NK Cell Isolation:
-
Isolate NK cells from human peripheral blood or mouse spleen using negative selection kits.
-
-
Transwell Migration Assay:
-
Use a Transwell system with a polycarbonate membrane (e.g., 5 µm pore size).
-
Place the Transwell inserts into a 24-well plate.
-
Add medium containing S1P (chemoattractant) to the lower chamber.
-
Pre-incubate the isolated NK cells with the test compound (S1P5 modulator) or vehicle control.
-
Add the pre-treated NK cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 2-4 hours to allow for cell migration.[16][17]
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells relative to the total number of cells added.
-
Determine the IC50 of the antagonist for inhibiting S1P-induced NK cell migration.[5]
-
In Vitro Blood-Brain Barrier (BBB) Integrity Assay
This assay measures the effect of S1P5 modulators on the barrier function of brain endothelial cells.
Methodology:
-
BBB Model:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts with a porous membrane (e.g., 0.4 µm pore size) until they form a confluent monolayer.
-
-
Measurement of Transendothelial Electrical Resistance (TEER):
-
Use a voltohmmeter to measure the electrical resistance across the endothelial monolayer. A higher TEER value indicates a tighter barrier.
-
Treat the cells with the S1P5 modulator and monitor TEER over time.[12]
-
-
Permeability Assay:
-
Add a fluorescently labeled tracer molecule of a specific size (e.g., sodium fluorescein or FITC-dextran) to the upper chamber.
-
After a defined incubation period, measure the fluorescence intensity in the lower chamber.
-
A lower amount of tracer in the lower chamber indicates higher barrier integrity.
-
-
Data Analysis:
-
Compare the TEER values and tracer permeability between treated and untreated cells to assess the effect of the S1P5 modulator on BBB integrity.[12]
-
Conclusion
The S1P5 receptor's restricted expression and significant roles in the central nervous and immune systems make it a compelling target for therapeutic intervention. A thorough understanding of its pharmacology, signaling pathways, and physiological functions is essential for the rational design and development of novel drugs targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into selective S1P5 modulators holds the promise of delivering targeted therapies with improved efficacy and reduced side effects for a variety of debilitating diseases.
References
- 1. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 10. Gα12/13 signaling in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A culture system to study oligodendrocyte myelination processes using engineered nanofibers | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assessment of Human Natural Killer Cell Migration and Invasion | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for S1P5 Receptor Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key assays used in the screening and characterization of sphingosine-1-phosphate receptor 5 (S1P5) agonists. The methodologies described are essential for identifying and evaluating the potency and efficacy of novel therapeutic compounds targeting the S1P5 receptor, which is predominantly expressed in the nervous and immune systems.[1][2]
Introduction to S1P5 Receptor Signaling
The S1P5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the egress of natural killer cells from lymph nodes and has been implicated in immune and neurodegenerative disorders.[1][2] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists, the S1P5 receptor primarily couples to two main G protein signaling pathways:
-
Gαi pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]
-
Gα12/13 pathway: Coupling to Gα12/13 proteins activates the Rho family of small GTPases, influencing cytoskeletal rearrangement and other cellular processes.[1][3]
The screening assays detailed below are designed to measure the functional consequences of agonist-induced activation of these signaling pathways.
Key Screening Assays for S1P5 Agonists
Several robust assay formats are available to screen for S1P5 receptor agonists. The choice of assay depends on the specific aspect of receptor function being investigated, from direct binding to downstream signaling events.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the S1P5 receptor by competing with a radiolabeled ligand. It is a fundamental assay for determining the dissociation constant (Ki) of a compound.[4][5]
Data Presentation: S1P5 Receptor Binding Affinities
| Compound | Radioligand | Ki (nM) | Cell Line | Reference |
| Ozanimod | [3H]-Ozanimod | 3.13 | CHO-human S1P5 | [4] |
| Siponimod | [3H]-Ozanimod | - | CHO-human S1P5 | [6] |
| S1P | [3H]-Ozanimod | - | CHO-human S1P5 | [6] |
| Compound 3 | [33P]-S1P | 1.4 | - | [7] |
| Compound 15 | [33P]-S1P | 4.4 | - | [7] |
Experimental Protocol: [3H]-Ozanimod Competition Binding Assay
Materials:
-
CHO-K1 cells stably expressing human S1P5 receptor
-
Cell membranes prepared from the above cells
-
[3H]-Ozanimod (radioligand)
-
Unlabeled test compounds
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes from CHO-K1 cells overexpressing the human S1P5 receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer
-
25 µL of test compound at various concentrations (or vehicle for total binding)
-
25 µL of [3H]-Ozanimod (final concentration ~3 nM)[4]
-
25 µL of S1P5-expressing cell membranes (5-10 µg of protein per well)
-
For non-specific binding, add a high concentration of unlabeled S1P (e.g., 10 µM) instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.[4]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P5 receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits, which is an early event in G protein activation.[8]
Data Presentation: S1P5 Agonist Potency in GTPγS Binding Assay
| Compound | EC50 (nM) | Cell Line | Reference |
| Ozanimod | ~10 | CHO-human S1P5 | [9] |
| Siponimod | <1 | CHO-human S1P5 | [9] |
| S1P | - | CHO-human S1P5 | [9] |
| FTY720-p | <1 | CHO-human S1P5 | [9] |
| Ponesimod | ~10 | CHO-human S1P5 | [9] |
| Etrasimod | ~10 | CHO-human S1P5 | [9] |
| KRP-203-p | <1 | CHO-human S1P5 | [9] |
| Amiselimod-p | <1 | CHO-human S1P5 | [9] |
Experimental Protocol: [35S]GTPγS Binding Assay
Materials:
-
S1P5-expressing cell membranes
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Unlabeled GTPγS (for non-specific binding)
-
GDP
-
Test compounds
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well microplates
Workflow Diagram:
Caption: Workflow for a GTPγS binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of Assay Buffer containing S1P5 membranes (10-20 µg protein) and GDP (10 µM final concentration).
-
25 µL of test compound at various concentrations.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add 25 µL of [35S]GTPγS (0.1-0.5 nM final concentration) to each well to start the reaction. For non-specific binding, add 10 µM unlabeled GTPγS.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
SPA Bead Addition: Add 50 µL of a slurry of WGA-coated SPA beads (1 mg/well) to each well.[10]
-
Incubation: Incubate for at least 1 hour at room temperature to allow the membranes to bind to the beads.
-
Measurement: Measure the radioactivity in a microplate scintillation counter. No washing steps are required for the SPA format.[8]
-
Data Analysis: Plot the stimulated binding (in cpm) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Assay
This assay measures the functional consequence of S1P5 receptor coupling to Gαi, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Bioluminescence Resonance Energy Transfer (BRET)-based cAMP sensors are commonly used for this purpose.
Data Presentation: S1P5 Agonist/Inverse Agonist Potency in cAMP Assay
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| ONO-5430608 (Inverse Agonist) | 1.7 | BRET-based cAMP | HEK293T | [2] |
Experimental Protocol: BRET-based cAMP Assay
Materials:
-
HEK293T cells
-
Expression vectors for human S1P5 receptor and a BRET-based cAMP sensor (e.g., CAMYEL)
-
Transfection reagent (e.g., Lipofectamine)
-
Coelenterazine-h (luciferase substrate)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
Test compounds
-
96-well white microplates
-
BRET-compatible plate reader
Workflow Diagram:
Caption: Workflow for a BRET-based cAMP assay.
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the human S1P5 receptor and a BRET-based cAMP sensor according to the manufacturer's protocol.
-
Cell Seeding: Plate the transfected cells into 96-well solid white tissue culture plates at a density of approximately 60,000 cells per well and incubate overnight.[11]
-
Cell Starvation: On the day of the assay, serum-starve the cells in a suitable buffer (e.g., Hank's balanced salt solution) for 1 hour.[11]
-
Reagent Addition: Add coelenterazine-h (final concentration 2-5 µM) to each well.[11] To measure inhibition of cAMP production, stimulate the cells with forskolin (e.g., 10 µM) to increase basal cAMP levels. A phosphodiesterase inhibitor like IBMX (e.g., 100 µM) is often included to prevent cAMP degradation.
-
Agonist Stimulation: Add the test compounds at various concentrations.
-
BRET Measurement: Immediately measure the luminescence signals from the luciferase donor (e.g., 475 nm) and the YFP acceptor (e.g., 535 nm) using a BRET-compatible plate reader.[11]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon agonist addition (in the presence of forskolin) indicates a decrease in intracellular cAMP, consistent with Gαi activation. Plot the change in BRET ratio against the log concentration of the agonist to determine the EC50 value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P5 receptor, a key event in GPCR desensitization and signaling. The Tango™ assay is a widely used platform for this purpose.[12]
Experimental Protocol: Tango™ S1P5 β-Arrestin Recruitment Assay
Materials:
-
U2OS cells stably expressing the Tango™ S1P5 receptor construct (S1P5 fused to a transcription factor and a TEV protease cleavage site) and a β-arrestin-TEV protease fusion protein.
-
Test compounds
-
Live-cell substrate for β-lactamase
-
384-well assay plates
-
Fluorometric plate reader
Workflow Diagram:
Caption: Workflow for a Tango™ β-arrestin recruitment assay.
Procedure:
-
Cell Plating: Seed the Tango™ S1P5-bla U2OS cells in a 384-well plate at an appropriate density and incubate overnight.[13]
-
Compound Addition: Add the test compounds at various concentrations to the cell plate.
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.[13] During this time, agonist binding will induce β-arrestin recruitment, leading to the cleavage of the transcription factor, its translocation to the nucleus, and subsequent expression of the β-lactamase reporter.
-
Substrate Addition: Add the β-lactamase substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1.5-2 hours in the dark.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity in both the blue (cleaved substrate) and green (uncleaved FRET substrate) channels using a fluorometric plate reader.[13]
-
Data Analysis: Calculate the ratio of blue to green fluorescence. An increase in this ratio indicates β-arrestin recruitment. Plot the ratio against the log concentration of the agonist to determine the EC50 value.
Summary
The assays described in these application notes provide a comprehensive toolkit for the screening and pharmacological characterization of S1P5 receptor agonists. By employing a combination of radioligand binding, GTPγS binding, cAMP, and β-arrestin recruitment assays, researchers can gain a detailed understanding of the binding affinity, potency, and signaling profile of novel compounds, thereby facilitating the development of selective and effective S1P5-targeted therapeutics.
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Application Notes and Protocols for In Vitro Studies of S1P5 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the activation of the Sphingosine-1-Phosphate Receptor 5 (S1P5) using various in vitro models and assays. Detailed protocols for key experiments are provided, along with structured data for comparing the potency and affinity of various ligands.
Introduction to S1P5 Receptor
The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous and immune systems.[1][2] It is predominantly expressed in oligodendrocytes, the myelinating cells of the brain, and natural killer (NK) cells.[1][3] S1P5 is activated by the endogenous ligand sphingosine-1-phosphate (S1P) and is involved in regulating immune cell trafficking, neurodegenerative disorders, and carcinogenesis.[1][2] Its specific expression profile makes it an attractive therapeutic target for conditions like multiple sclerosis.[3] In vitro models are essential for characterizing the pharmacology of S1P5 and for the discovery of novel agonists, antagonists, and modulators.
In Vitro Models for S1P5 Research
The study of S1P5 activation typically relies on recombinant expression in host cell lines that lack endogenous S1P receptors. This approach allows for the specific interrogation of S1P5-mediated signaling pathways.
Commonly Used Cell Lines:
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are a robust and widely used platform for expressing GPCRs. They are suitable for a variety of functional assays, including cAMP inhibition and radioligand binding.[4] S1P5-transfected CHO cells have been successfully used to characterize ligand-induced inhibition of adenylyl cyclase.[5]
-
Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are another popular choice due to their high transfection efficiency and ease of maintenance.[6] They have been used to create stable cell lines for high-throughput screening of S1P5 agonists and antagonists.[6]
-
HTC4 Cells: These cells have been utilized for both stable and transient transfection to study S1P receptor subtypes, including S1P5, particularly in calcium mobilization assays.[7]
Stable cell lines expressing human S1P5 are commercially available and provide a consistent and reliable system for reproducible pharmacological studies.[6]
S1P5 Signaling Pathways
S1P5 primarily couples to two families of heterotrimeric G proteins: Gαi and Gα12/13.[1][5] Activation of these pathways initiates distinct downstream signaling cascades.
-
Gαi Pathway: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This is a primary and robust readout for S1P5 activation. The Gαi pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][8]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway, which is involved in regulating cell shape, migration, and cytoskeleton organization.[9] This pathway can also lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10]
-
β-Arrestin Recruitment: Like many GPCRs, ligand-induced activation of S1P5 can also lead to the recruitment of β-arrestin proteins.[4] This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Receptor 5 Stable Cell Line | eEnzyme [eenzyme.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Therapeutic Potential of S1P5 Receptor Agonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Sphingosine-1-phosphate receptor 5 (S1P5) agonists, with a focus on their application in preclinical animal models of neurodegenerative and demyelinating diseases. Detailed protocols for key experiments are provided to facilitate the evaluation of novel S1P5-targeting compounds.
Introduction to S1P5 Receptor and its Therapeutic Rationale
The S1P5 receptor is a G-protein coupled receptor predominantly expressed on oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), and natural killer (NK) cells.[1] Its restricted expression pattern makes it an attractive therapeutic target for neurological disorders with the potential for fewer off-target effects compared to less selective S1P receptor modulators.[1]
Activation of the S1P5 receptor on oligodendrocytes has been shown to promote their survival and maturation, processes that are crucial for both developmental myelination and remyelination following injury or disease.[2][3] In neurodegenerative diseases such as Huntington's, S1P5 agonism has demonstrated neuroprotective effects by activating pro-survival signaling pathways and preserving the integrity of the blood-brain barrier (BBB).[4][5] These findings underscore the significant therapeutic potential of S1P5 agonists for a range of neurological conditions.
Animal Models and Therapeutic Applications
Huntington's Disease: The R6/2 Mouse Model
The R6/2 mouse is a widely used transgenic model of Huntington's disease (HD) that exhibits a progressive motor deficit and a shortened lifespan. Studies utilizing the selective S1P5 agonist A-971432 in this model have shown significant therapeutic benefits.[4][5][6]
Quantitative Data from A-971432 Treatment in R6/2 Mice
| Parameter | Vehicle-Treated R6/2 | A-971432-Treated R6/2 (0.1 mg/kg) | Outcome | Reference |
| Median Lifespan | ~90 days | ~105 days | ~16.7% increase in lifespan | [6] |
| Motor Performance (Rotarod) | Progressive decline | Significant improvement in motor performance over time | Attenuation of motor deficit | [6] |
| Pro-survival Kinases (pAKT/AKT ratio) | Reduced | Increased | Activation of pro-survival signaling | [6] |
| Pro-survival Kinases (pERK/ERK ratio) | Reduced | Increased | Activation of pro-survival signaling | [6] |
| Brain-Derived Neurotrophic Factor (BDNF) levels | Reduced | Increased | Enhancement of neurotrophic support | [6] |
| Mutant Huntingtin (mHtt) Aggregates | Abundant | Reduced | Reduction of toxic protein aggregation | [6] |
| Blood-Brain Barrier Integrity (IgG extravasation) | Increased permeability | Preserved integrity | Protection of BBB function | [6] |
Demyelinating Diseases: Organotypic Slice Culture Model
Organotypic cerebellar slice cultures provide an ex vivo system to study demyelination and remyelination in a setting that preserves the complex cellular architecture of the CNS.[2][7] Treatment with toxins like lysophosphatidylcholine (LPC) or psychosine induces demyelination, which can be quantified by measuring the loss of myelin basic protein (MBP). The dual S1P1/S1P5 agonist Siponimod (BAF312) has been shown to attenuate demyelination in this model.[2][8]
Quantitative Data from Siponimod (BAF312) Treatment in Organotypic Slice Cultures
| Condition | Myelin Basic Protein (MBP) Fluorescence Intensity (Arbitrary Units) | Outcome | Reference |
| Control | High | Normal myelination | [2] |
| LPC-Treated | Significantly reduced | Demyelination | [2] |
| LPC + BAF312-Treated | Significantly higher than LPC alone | Attenuation of demyelination | [2] |
| Psychosine-Treated | Significantly reduced | Demyelination | [2] |
| Psychosine + BAF312-Treated | Significantly higher than Psychosine alone | Attenuation of demyelination | [2] |
Signaling Pathways of S1P5 Receptor Agonism
Activation of the S1P5 receptor by an agonist initiates downstream signaling cascades that contribute to its therapeutic effects. In oligodendrocytes, this can lead to process retraction in immature cells via the Rho/ROCK pathway, while promoting survival in mature oligodendrocytes through the PI3K/AKT pathway.[2][9] In the context of neuroprotection, S1P5 agonism activates pro-survival pathways involving AKT and ERK.
Experimental Protocols
Protocol 1: Evaluation of S1P5 Agonist Efficacy in the R6/2 Mouse Model of Huntington's Disease
This protocol outlines the procedures for evaluating the therapeutic efficacy of a test S1P5 agonist in the R6/2 mouse model.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
Test S1P5 agonist
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Rotarod apparatus
-
Standard laboratory equipment for injections, euthanasia, and tissue collection
-
Reagents and antibodies for Western blotting and immunohistochemistry
Procedure:
-
Animal Husbandry and Dosing:
-
House R6/2 and wild-type mice under standard laboratory conditions.
-
At a designated age (e.g., 5 weeks), begin chronic daily administration of the test S1P5 agonist or vehicle via intraperitoneal (i.p.) injection. A typical dose for A-971432 is 0.1 mg/kg.[6]
-
-
Motor Performance Assessment (Rotarod):
-
Train the mice on the rotarod for 2-3 consecutive days before the first test.
-
Perform weekly rotarod tests. A common protocol is an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).[10]
-
Record the latency to fall for each mouse.
-
-
Lifespan Monitoring:
-
Monitor the mice daily and record the date of death to determine lifespan.
-
-
Tissue Collection and Processing:
-
At a predetermined endpoint (e.g., 12 weeks of age or end-stage disease), euthanize the mice.
-
For biochemical analysis, perfuse the mice with saline, harvest the brains, and dissect the desired regions (e.g., striatum and cortex).
-
For immunohistochemistry, perfuse with saline followed by 4% paraformaldehyde (PFA).
-
-
Biochemical Analysis:
-
Western Blotting:
-
Homogenize brain tissue in appropriate lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against pAKT, total AKT, pERK, total ERK, BDNF, and mutant huntingtin (e.g., EM48).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize phosphorylated proteins to total proteins.
-
-
Immunohistochemistry for BBB Integrity:
-
Cryosection the PFA-fixed brains.
-
Perform immunohistochemistry using an antibody against mouse IgG to detect extravasation into the brain parenchyma.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Capture fluorescent images and quantify the area of IgG staining.
-
-
Protocol 2: Assessment of S1P5 Agonist Effects on Demyelination in Organotypic Cerebellar Slice Cultures
This protocol details the methodology for inducing demyelination in organotypic slice cultures and assessing the protective effects of an S1P5 agonist.
Materials:
-
Postnatal day 10-12 mouse pups
-
Culture medium and inserts for organotypic slices
-
Demyelinating agent: Lysophosphatidylcholine (LPC, e.g., 0.5 mg/mL) or Psychosine
-
Test S1P5 agonist
-
4% Paraformaldehyde (PFA)
-
Primary antibodies: anti-MBP and anti-Neurofilament H (NF-H)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Preparation of Organotypic Cerebellar Slice Cultures:
-
Dissect cerebella from P10-12 mouse pups.
-
Prepare 300 µm thick sagittal slices using a vibratome.
-
Place slices on culture inserts and maintain in culture medium at 37°C and 5% CO2.
-
Allow the slices to myelinate in vitro for 7-10 days.
-
-
Demyelination and Treatment:
-
Divide the slices into treatment groups: control, demyelinating agent alone, and demyelinating agent plus the test S1P5 agonist.
-
Treat the slices with LPC (e.g., 0.5 mg/mL) or psychosine for 18-24 hours to induce demyelination.
-
For the co-treatment group, add the S1P5 agonist at the desired concentration along with the demyelinating agent.
-
-
Immunofluorescence Staining:
-
After the treatment period, fix the slices with 4% PFA.
-
Perform immunofluorescence staining for MBP (to visualize myelin) and NF-H (to visualize axons).
-
Use appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Quantification:
-
Acquire images of the stained slices using a confocal microscope.
-
Quantify the fluorescence intensity of the MBP signal in multiple regions of interest for each slice.
-
Normalize the MBP intensity to the NF-H intensity to account for variations in axonal density.
-
-
Data Analysis:
-
Compare the quantified MBP fluorescence intensity between the different treatment groups to determine the extent of demyelination and the protective effect of the S1P5 agonist.
-
Conclusion
The animal models and protocols described herein provide a robust framework for evaluating the therapeutic potential of S1P5 receptor agonists. The quantitative data from studies with A-971432 and Siponimod highlight the promise of this target for treating neurodegenerative and demyelinating diseases. By utilizing these detailed methodologies, researchers can effectively assess the efficacy of novel S1P5 modulators and advance their development towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures [ouci.dntb.gov.ua]
- 3. Stimulation of S1PR5 with A-971432, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of Sphingosine Kinase 1 (SPHK1) Is Beneficial in a Huntington’s Disease Pre-clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Stimulation of S1PR5 with A-971432, a selective agonist, preserves blood–brain barrier integrity and exerts therapeutic effect in an animal model of Huntington’s disease | Semantic Scholar [semanticscholar.org]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays Measuring S1P5 Agonist Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous and immune systems.[1] It plays a crucial role in regulating the egress of natural killer cells from lymph nodes and is implicated in various neurodegenerative and autoimmune disorders.[1] As a therapeutic target, the identification and characterization of potent and selective S1P5 agonists are of significant interest. This document provides detailed protocols for key cell-based assays designed to measure the potency of S1P5 agonists, along with a summary of signaling pathways and data presentation guidelines.
S1P5 Signaling Pathways
S1P5 is known to couple to heterotrimeric G proteins, primarily Gαi and Gα12/13.[1][2] Agonist binding to S1P5 initiates distinct downstream signaling cascades:
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This pathway is a common and robust readout for S1P5 activation.
-
Gα12/13 Pathway: Coupling to Gα12/13 can activate the Rho family of small GTPases, influencing cell morphology and migration.[3]
-
β-Arrestin Recruitment: Like many GPCRs, upon agonist stimulation, S1P5 can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling.
The following diagram illustrates the primary signaling pathways initiated by S1P5 activation.
Data Presentation: S1P5 Agonist Potency
The following table summarizes the potency (EC50 values) of various S1P receptor modulators at the S1P5 receptor, as determined by different cell-based assays.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Ozanimod | [35S]-GTPγS Binding | CHO | ~10-fold weaker than S1P1 | [4] |
| Siponimod (BAF312) | Not Specified | Not Specified | 0.98 | [5] |
| Ponesimod | [35S]-GTPγS Binding | CHO | ~10-fold weaker than S1P1 | [4] |
| Etrasimod | [35S]-GTPγS Binding | CHO | ~10-fold weaker than S1P1 | [4] |
| FTY720-P | Ca2+ Mobilization | Not Specified | 0.36 | [6] |
| Amiselimod-p | [35S]-GTPγS Binding | CHO | <1 | [4] |
| KRP-203-p | [35S]-GTPγS Binding | CHO | <1 | [4] |
| ONO-5430608 (Inverse Agonist) | cAMP Accumulation | HEK293T | 1.7 | [1] |
Experimental Protocols
Three primary types of cell-based assays are recommended for determining S1P5 agonist potency: cAMP inhibition assays, β-arrestin recruitment assays, and receptor internalization assays.
cAMP Inhibition Assay
This assay measures the ability of an S1P5 agonist to inhibit adenylyl cyclase activity via Gαi coupling, leading to a decrease in intracellular cAMP levels.
Workflow Diagram:
Detailed Protocol:
-
Cell Plating:
-
Seed HEK293 or CHO cells stably expressing the human S1P5 receptor into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well in 20 µL of appropriate culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of the S1P5 agonist test compounds in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). Prepare a 4X concentrated stock.
-
Prepare a 4X solution of forskolin (an adenylyl cyclase activator) in assay buffer. The final concentration should be one that elicits a submaximal cAMP response (typically 1-10 µM).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add 10 µL of a mixture containing the 4X S1P5 agonist dilution and 10 µL of the 4X forskolin solution to the respective wells. For control wells (maximum stimulation), add assay buffer instead of the agonist. For basal control, add assay buffer instead of both agonist and forskolin.
-
Incubate the plate at room temperature for 30 minutes.[8]
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or BRET-based kits) according to the manufacturer's instructions.[1][9] This typically involves adding 20 µL of lysis buffer containing the detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate using a plate reader compatible with the detection technology.
-
Normalize the data to the control wells (forskolin-only as 100% and basal as 0%).
-
Plot the percentage inhibition of the forskolin response against the log concentration of the agonist.
-
Calculate the EC50 value using a four-parameter logistic equation.
-
β-Arrestin Recruitment Assay (Tango or PathHunter Assay)
This assay measures the recruitment of β-arrestin to the activated S1P5 receptor. Technologies like the Tango™ assay or DiscoverX PathHunter® are commonly used.[10][11][12]
Workflow Diagram:
Detailed Protocol (based on PathHunter principle):
-
Cell Plating:
-
Use a commercially available cell line co-expressing the S1P5 receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[11]
-
Harvest and resuspend cells in the provided cell plating medium.
-
Dispense 20 µL of the cell suspension into a 384-well white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[11]
-
-
Compound Preparation:
-
Prepare serial dilutions of the S1P5 agonist test compounds in assay buffer. Prepare a 5X concentrated stock.
-
-
Assay Procedure:
-
Add 5 µL of the 5X agonist dilutions to the appropriate wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.
-
-
Signal Detection:
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add 12.5 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the relative light units (RLU) against the log concentration of the agonist.
-
Calculate the EC50 value using a four-parameter logistic equation.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P5 receptor from the plasma membrane into intracellular vesicles. This is often performed using a receptor tagged with a fluorescent protein (e.g., GFP).
Workflow Diagram:
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for the S1P5 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous and immune systems.[1][2] Predominantly expressed on oligodendrocytes and natural killer (NK) cells, S1P5 is implicated in various physiological and pathological processes, including the regulation of NK cell egress from lymph nodes, neurodegenerative disorders, and autoimmune diseases.[1][3] The endogenous ligand for S1P5 is the bioactive lipid sphingosine-1-phosphate (S1P).[4] Understanding the interaction of novel compounds with the S1P5 receptor is vital for the development of selective therapeutics. Radioligand binding assays are a fundamental tool for characterizing these interactions, allowing for the determination of binding affinity (Kd or Ki) and receptor density (Bmax).[5] This document provides a detailed protocol for performing radioligand binding assays for the human S1P5 receptor.
S1P5 Signaling Pathway
S1P5 activation by S1P initiates downstream signaling cascades primarily through coupling to inhibitory G proteins (Gαi) and Gα12/13. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gα12/13 pathway can lead to the activation of Rho-mediated signaling, influencing cell morphology and migration. S1P5 signaling has been associated with anti-proliferative effects, in contrast to other S1P receptor subtypes.[6]
Figure 1. Simplified S1P5 Receptor Signaling Pathway.
Experimental Protocols
This section details the protocols for saturation and competition radioligand binding assays using membranes prepared from cells expressing the human S1P5 receptor. A common radioligand for S1P receptors is [32P]S1P, though others like [3H]-ozanimod, which binds S1P5, can also be utilized.[7][8]
I. Materials and Reagents
-
Cell Membranes: Membranes from a cell line recombinantly expressing human S1P5 (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [32P]S1P or [3H]-ozanimod.
-
Unlabeled Ligand: S1P or another known S1P5 ligand for non-specific binding determination.
-
Test Compounds: Unlabeled compounds to be evaluated.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free Bovine Serum Albumin (BSA).[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/B or GF/C), vacuum filtration manifold, scintillation vials, scintillation fluid, and a scintillation counter.[7][9]
II. Membrane Preparation
-
Harvest cells expressing the S1P5 receptor.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[9]
-
Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, optionally containing a cryoprotectant like 10% sucrose, for storage at -80°C.[9]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[9]
III. Saturation Binding Assay Protocol
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]
-
Thaw the S1P5 membrane preparation on ice and dilute to the desired concentration in assay buffer (e.g., 5-20 µg protein per well).
-
Prepare serial dilutions of the radioligand in assay buffer (typically 8-12 concentrations, spanning a range around the expected Kd).
-
In a 96-well plate, set up triplicate wells for each radioligand concentration for "Total Binding" and "Non-specific Binding" (NSB).
-
For NSB wells, add a high concentration (e.g., 1000-fold excess) of unlabeled ligand.[7] For Total Binding wells, add assay buffer.
-
Add the diluted membranes to all wells.
-
Add the serially diluted radioligand to the appropriate wells. The final assay volume is typically 150-250 µL.[7][9]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7][9]
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in wash buffer or 0.3% PEI).[9]
-
Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to separate bound and free radioligand.[7][9]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
IV. Competition Binding Assay Protocol
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand.[5]
-
Thaw and dilute the S1P5 membrane preparation in assay buffer as for the saturation assay.
-
Prepare serial dilutions of the unlabeled test compound (typically 10-12 concentrations).
-
Use a fixed concentration of radioligand, ideally at or below its Kd value determined from the saturation assay.
-
In a 96-well plate, set up wells for Total Binding (no test compound), NSB (excess unlabeled ligand), and for each concentration of the test compound.
-
Add the serially diluted test compound or corresponding buffer to the appropriate wells.
-
Add the fixed concentration of radioligand to all wells.
-
Add the diluted membranes to all wells.
-
Incubate, filter, wash, and count the radioactivity as described in the saturation assay protocol (steps 7-10).
V. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the average counts per minute (CPM) of NSB from the average CPM of Total Binding for each concentration.[7]
-
Saturation Assay: Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis). Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd (in nM) and Bmax (in fmol/mg protein).[5][9]
-
Competition Assay: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the S1P5 receptor.[8][10]
Experimental Workflow Visualization
Figure 2. Workflow for S1P5 Radioligand Binding Assay.
Data Presentation: S1P5 Receptor Binding Affinities
The following table summarizes binding affinity data for several compounds at the human S1P5 receptor, as determined by radioligand binding assays. This data is essential for comparing the potency and selectivity of novel chemical entities.
| Compound | Radioligand | Assay Type | Binding Affinity (Ki / Kd) | Reference |
| [3H]-ozanimod | - | Saturation | Kd = 3.13 nM | [11] |
| Ozanimod | [3H]-ozanimod | Competition | Ki = 0.44 nM | [8] |
| Siponimod | [3H]-ozanimod | Competition | Ki = 0.99 nM | [8] |
| S1P (endogenous ligand) | [3H]-ozanimod | Competition | Ki = 1.15 nM | [8] |
| Compound 3 (antagonist) | [33P]-S1P | Competition | Ki = 1.4 nM | [12] |
| Compound 15 (antagonist) | [33P]-S1P | Competition | Ki = 4.4 nM | [12] |
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. S1PR5 - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 12. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S1P5 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the downstream signaling pathways activated by the Sphingosine-1-Phosphate Receptor 5 (S1P5), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes.
Introduction to S1P5 Signaling
Sphingosine-1-phosphate (S1P) is a bioactive lipid that exerts its effects by binding to a family of five GPCRs, designated S1P1-5. S1P5, also known as EDG8, is primarily expressed in the central nervous system and immune cells. Its activation by S1P has been shown to play a role in neurodegenerative diseases, immune cell trafficking, and cancer. S1P5 primarily couples to two families of heterotrimeric G proteins: Gαi and Gα12/13.
-
Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Coupling: The Gα12/13 pathway activation stimulates the Rho family of small GTPases, particularly RhoA, which in turn regulates the actin cytoskeleton, cell migration, and other cellular processes.
Downstream of these initial G protein activation events, S1P5 signaling can modulate the activity of several key intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK), Focal Adhesion Kinase (FAK), and Protein Kinase B (AKT) pathways.
This document provides detailed protocols to assay these key signaling events, enabling researchers to investigate S1P5 function and screen for novel modulators of this receptor.
Key S1P5 Downstream Signaling Pathways
Data Presentation: Summary of Quantitative Assays
The following table summarizes the key quantitative assays described in this document, their principles, and the typical readouts.
| Assay | Principle | Typical Readout | S1P5 Pathway Interrogated |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to Gα subunits upon receptor activation. | Scintillation counting (CPM) or TR-FRET | Gαi and Gα12/13 activation |
| cAMP Assay | Measures the intracellular concentration of cyclic AMP, typically through competitive immunoassay (e.g., HTRF, ELISA). | Fluorescence or Luminescence | Gαi activation (cAMP inhibition) |
| RhoA Activation Assay | A pull-down assay that uses a Rho-binding domain to specifically capture and quantify active (GTP-bound) RhoA. | Western Blot band intensity | Gα12/13 activation |
| Western Blotting | Detects the phosphorylation status of key signaling proteins using phospho-specific antibodies. | Chemiluminescent or fluorescent band intensity | ERK, FAK, AKT activation |
| Cell Migration Assay | Quantifies the movement of cells through a porous membrane towards a chemoattractant. | Stained cell count or fluorescence | Cytoskeletal rearrangement (RhoA) |
| β-Arrestin Recruitment | Measures the interaction between the activated GPCR and β-arrestin, often using enzyme complementation or FRET/BRET. | Luminescence or FRET/BRET ratio | Receptor desensitization/internalization |
Experimental Protocols
GTPγS Binding Assay
This assay measures the initial step of G protein activation.
Materials:
-
Cell membranes prepared from cells overexpressing S1P5.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
S1P5 agonist (e.g., S1P) and antagonist.
-
GF/C glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing S1P5.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
5-20 µg of cell membranes.
-
Assay Buffer.
-
Varying concentrations of the test compound (agonist or antagonist).
-
0.1 nM [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS (10 µM). Subtract non-specific binding from all data points. Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ values.
Intracellular cAMP Measurement Assay
This assay is used to determine the Gαi-mediated inhibition of adenylyl cyclase.
Materials:
-
S1P5-expressing cells (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Forskolin (adenylyl cyclase activator).
-
S1P5 agonist.
-
cAMP assay kit (e.g., HTRF-based kit).
-
Plate reader compatible with the assay kit.
Protocol:
-
Cell Seeding: Seed S1P5-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Stimulation:
-
Add varying concentrations of the S1P5 agonist.
-
Add a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production).
-
Incubate at 37°C for 30 minutes.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the agonist concentration to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Western Blot for Phospho-ERK1/2, Phospho-FAK, and Phospho-AKT
This protocol allows for the detection of the activation state of key downstream kinases.
Materials:
-
S1P5-expressing cells.
-
S1P5 agonist.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-phospho-FAK (Tyr397), anti-phospho-AKT (Ser473).
-
Total protein antibodies for loading controls: anti-ERK1/2, anti-FAK, anti-AKT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Culture and Stimulation: Seed cells and serum-starve as described for the cAMP assay. Stimulate with the S1P5 agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.
Transwell Cell Migration Assay
This assay quantifies the effect of S1P5 activation on cell motility.
Materials:
-
S1P5-expressing cells.
-
Transwell inserts (e.g., 8 µm pore size).
-
Serum-free cell culture medium.
-
Chemoattractant (e.g., S1P).
-
Fixation solution (e.g., methanol).
-
Staining solution (e.g., crystal violet).
Protocol:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant (S1P) to the lower chamber.
-
Cell Seeding: Resuspend S1P5-expressing cells in serum-free medium and add them to the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period determined by the migratory capacity of the cells (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several random fields under a microscope.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P5 receptor, a key event in receptor desensitization and internalization.
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vectors for S1P5 and β-arrestin fused to reporter fragments (e.g., for enzyme complementation assays like PathHunter).
-
Transfection reagent.
-
S1P5 agonist.
-
Assay-specific detection reagents.
-
Luminometer or plate reader capable of FRET/BRET detection.
Protocol:
-
Cell Transfection: Co-transfect the host cell line with the S1P5 and β-arrestin fusion constructs.
-
Cell Seeding: Plate the transfected cells in a suitable multi-well plate.
-
Stimulation: Add varying concentrations of the S1P5 agonist to the cells.
-
Incubation: Incubate for the time recommended by the assay manufacturer to allow for receptor-β-arrestin interaction (typically 60-90 minutes).
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence) using an appropriate plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC₅₀ for β-arrestin recruitment.
These protocols provide a foundation for investigating the downstream signaling of S1P5. Researchers should optimize these protocols for their specific cell systems and experimental goals.
Application Notes and Protocols for High-Throughput Screening of Novel S1P5 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-Phosphate Receptor 5 (S1P5) is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous and immune systems, including oligodendrocytes and natural killer (NK) cells.[1][2] Its involvement in neurodegenerative disorders, autoimmune diseases, and carcinogenesis has made it a compelling target for therapeutic intervention.[1][2] The discovery of selective S1P5 modulators is crucial for developing targeted therapies with improved efficacy and reduced side effects compared to non-selective S1P receptor modulators.[1] High-throughput screening (HTS) is a critical methodology for identifying novel agonists, antagonists, and allosteric modulators of S1P5 from large compound libraries. This document provides detailed application notes and protocols for conducting HTS campaigns targeting the S1P5 receptor.
S1P5 Receptor Signaling Pathways
S1P5 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates downstream signaling through multiple G protein pathways. Primarily, S1P5 couples to Gαi and Gα12/13 proteins.[2]
-
Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is a common target for functional HTS assays.
-
Gα12/13 Pathway: Activation of Gα12/13 initiates signaling cascades that can influence cell morphology and migration through the regulation of small GTPases like Rho.[3]
-
Downstream Effectors: Further downstream, S1P5 signaling can modulate the activity of pathways involving ERK, FAK, and PLC, impacting cellular processes such as proliferation, survival, and migration.[4]
High-Throughput Screening Workflow
The discovery of novel S1P5 modulators follows a multi-step HTS workflow, from initial screening of large compound libraries to the confirmation and characterization of lead compounds.
Data Presentation: S1P5 Receptor Modulators
The following table summarizes the activity of known S1P5 receptor modulators. This data is essential for selecting appropriate control compounds for HTS assays.
| Compound | Modulator Type | S1P5 EC50 (nM) | S1P5 Ki (nM) | Notes |
| S1P | Endogenous Agonist | ~1-10 | ~1-10 | Natural ligand for all S1P receptors. |
| Ozanimod | Agonist | ~0.3-1 | ~0.1-0.5 | Selective for S1P1 and S1P5.[5] |
| Siponimod | Agonist | ~0.3-1 | ~0.1-0.5 | Selective for S1P1 and S1P5.[5] |
| Fingolimod (FTY720-P) | Agonist | ~1-10 | ~0.5-5 | Non-selective, also targets S1P1, S1P3, and S1P4.[5] |
| ONO-5430608 | Inverse Agonist | 1.7 | - | Potent and selective inverse agonist.[2] |
| Compound 15 (from literature) | Antagonist | 0.1 | 4.4 | Highly potent and selective antagonist.[6] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human S1P5 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Primary HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed to identify compounds that modulate the S1P5-mediated inhibition of cAMP production.
Materials:
-
CHO-K1-hS1P5 cells
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Forskolin (adenylyl cyclase activator)
-
S1P (control agonist)
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer)
-
384-well white, low-volume assay plates
Protocol:
-
Cell Plating:
-
Harvest CHO-K1-hS1P5 cells and resuspend in assay buffer.
-
Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into 384-well plates.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 20-50 nL of test compounds from the library plates to the assay plates.
-
Include controls: vehicle (DMSO), S1P (agonist control), and a known antagonist.
-
-
Agonist/Forskolin Stimulation:
-
For agonist screening, add 5 µL of assay buffer.
-
For antagonist screening, add 5 µL of S1P at an EC80 concentration.
-
For both, add 5 µL of forskolin solution to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize data to controls and identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the vehicle control).
-
Orthogonal Assay: [³⁵S]GTPγS Binding Assay
This assay confirms the G protein-coupling activity of hits from the primary screen.
Materials:
-
Membranes from CHO-K1-hS1P5 cells
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4
-
[³⁵S]GTPγS (radioligand)
-
Non-labeled GTPγS (for non-specific binding)
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
384-well white, clear-bottom plates
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing cell membranes, [³⁵S]GTPγS, and GDP in assay buffer.
-
-
Compound Addition:
-
Add test compounds to the assay plates.
-
-
Assay Initiation:
-
Add the master mix to the plates.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
SPA Bead Addition:
-
Add SPA beads to each well.
-
Incubate for an additional 2 hours at room temperature to allow beads to settle.
-
-
Data Acquisition:
Hit Validation: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of confirmed hits for the S1P5 receptor.[9]
Materials:
-
Membranes from CHO-K1-hS1P5 cells
-
Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5[10]
-
Radioligand (e.g., [³²P]S1P or a tritiated S1P5 antagonist)
-
Non-labeled S1P (for non-specific binding)
-
Glass fiber filter plates
-
Scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
-
Incubation:
-
Add cell membranes to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.[10]
-
-
Filtration:
-
Rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.[10]
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding and perform a competitive binding analysis to determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening and identification of novel S1P5 receptor modulators. The successful execution of these assays, from primary screening through hit validation, will enable the discovery of potent and selective compounds with the potential for therapeutic development in a range of diseases. Careful assay optimization and the use of appropriate controls are paramount to the success of any HTS campaign.
References
- 1. Label-free cell-based assays for GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Functional Assays for S1P5 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor (GPCR), is predominantly expressed in the nervous and immune systems. Its involvement in regulating natural killer (NK) cell trafficking and its potential role in neurodegenerative disorders has made it an attractive target for therapeutic intervention. The S1P5 receptor primarily couples to the Gi/o family of G proteins. Activation of the S1P5 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling cascade makes the measurement of intracellular cAMP levels a robust method for functionally characterizing S1P5 receptor agonists.
These application notes provide detailed protocols for two common, non-radioactive cAMP assays used to quantify S1P5 receptor agonism: the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the bioluminescence-based GloSensor™ assay.
S1P5 Receptor Signaling Pathway
Activation of the S1P5 receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The key steps are outlined in the diagram below.
Caption: S1P5 receptor signaling pathway.
Quantitative Data for S1P5 Agonists in cAMP Assays
The following table summarizes the potency (EC50) of various S1P5 receptor agonists as determined by cAMP functional assays. In these assays, a decrease in forskolin-stimulated cAMP levels is measured.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| A-971432 | cAMP Assay | CHO | 4.1 | [1][2][3] |
| Ozanimod | cAMP Assay | CHO-K1 | 11 ± 4.3 | [4] |
| ONO-5430608 (Inverse Agonist) | BRET-based cAMP | HEK293 | 1.7 | [5] |
| Siponimod | GTPγS Assay | CHO | ≈ 0.3 | [6] |
| FTY720-P | cAMP Assay | Various | 0.3 - 0.6 |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: HTRF cAMP Assay for S1P5 Agonism
This protocol is designed for a 384-well plate format and is based on a competitive immunoassay principle.
Materials:
-
CHO or HEK293 cells stably expressing the human S1P5 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
S1P5 receptor agonist(s)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture S1P5-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (typically 2,000-10,000 cells/well).
-
-
Agonist and Forskolin Preparation:
-
Prepare serial dilutions of the S1P5 agonist in assay buffer containing a fixed concentration of forskolin (the EC80 concentration of forskolin, predetermined for the specific cell line, is recommended to sufficiently stimulate adenylyl cyclase). Include a PDE inhibitor like IBMX in the buffer to prevent cAMP degradation.
-
-
Assay Plate Setup:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the agonist/forskolin solution to the respective wells.
-
For control wells, add 5 µL of assay buffer with forskolin (positive control) or assay buffer alone (negative control).
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: GloSensor™ cAMP Assay for S1P5 Agonism
This protocol utilizes a genetically encoded biosensor that produces light upon binding to cAMP.
Materials:
-
HEK293 cells co-transfected with the S1P5 receptor and the GloSensor™ cAMP plasmid (e.g., pGloSensor™-22F).
-
Cell culture medium
-
CO2-independent medium (for equilibration)
-
GloSensor™ cAMP Reagent
-
Forskolin
-
S1P5 receptor agonist(s)
-
White, clear-bottom 384-well plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Plate the co-transfected cells in white, clear-bottom 384-well plates and culture overnight.
-
-
Equilibration:
-
Prepare the equilibration medium by adding the GloSensor™ cAMP Reagent to CO2-independent medium according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the equilibration medium.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration and to obtain a stable basal luminescence signal.
-
-
Baseline Measurement:
-
Measure the basal luminescence of the plate using a luminometer.
-
-
Stimulation and Measurement:
-
Prepare solutions of the S1P5 agonist at various concentrations in the presence of a fixed concentration of forskolin (EC80).
-
Add the agonist/forskolin solution to the wells.
-
Immediately begin kinetic luminescence readings for 15-30 minutes. Alternatively, an endpoint reading can be taken after a 15-20 minute incubation.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
For kinetic data, the area under the curve or the peak signal can be used.
-
Plot the luminescence signal (or fold change over basal) against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cAMP functional assay to determine S1P5 receptor agonism.
Caption: General workflow for an S1P5 cAMP assay.
References
- 1. A 971432 | Sphingosine-1-phosphate Receptor Agonists: R&D Systems [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Beta-Arrestin Recruitment Assay for S1P5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-Phosphate Receptor 5 (S1P5), a G protein-coupled receptor (GPCR), is predominantly expressed in the nervous and immune systems.[1] It plays a crucial role in regulating the egress of natural killer cells from lymph nodes and is implicated in various neurodegenerative and autoimmune disorders.[1] As a therapeutic target, understanding the signaling pathways of S1P5 is of paramount importance. Beyond the canonical G protein-dependent signaling, the recruitment of β-arrestin to activated GPCRs represents a key alternative signaling pathway and a mechanism for receptor desensitization and internalization.[2]
This document provides detailed application notes and protocols for conducting a β-arrestin recruitment assay for the S1P5 receptor, a critical tool for identifying and characterizing novel agonists, antagonists, and allosteric modulators. The protocols are based on the robust and widely used PathHunter® enzyme fragment complementation (EFC) technology.
Principle of the Beta-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated GPCR. The technology is based on enzyme fragment complementation (EFC) using β-galactosidase (β-gal). In this system, the S1P5 receptor is tagged with a small enzyme donor fragment of β-gal (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment. Upon activation of the S1P5 receptor by a ligand, β-arrestin is recruited to the receptor, forcing the complementation of the PK and EA fragments. This results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified.[3] This assay is universal for GPCRs, regardless of their G protein coupling (Gi, Gs, or Gq), as β-arrestin recruitment is a common downstream event.
S1P5 Receptor Signaling Pathway
Experimental Protocols
This section provides a detailed protocol for a PathHunter®-based β-arrestin recruitment assay for the S1P5 receptor. As a specific ready-to-use S1P5 β-arrestin cell line may not be commercially available, this protocol includes steps for creating a stable cell line.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK 293 cells
-
Vectors:
-
pCMV-S1P5-PK (S1P5 receptor tagged with ProLink™)
-
pCMV-β-arrestin2-EA (β-arrestin 2 tagged with Enzyme Acceptor)
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Selection Antibiotics: (e.g., Geneticin® (G418), Hygromycin B)
-
Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Plates: 96-well or 384-well white, solid-bottom, tissue culture-treated plates
-
PathHunter® Detection Reagents: Galacton Star® Substrate, Emerald II™ Enhancer, Cell Assay Buffer
-
S1P5 Ligands: (e.g., Sphingosine-1-phosphate, A-971432, and other selective agonists/antagonists)
Part 1: Generation of a Stable S1P5-β-Arrestin Reporter Cell Line
-
Vector Construction:
-
Clone the human S1P5 receptor cDNA into a mammalian expression vector containing a C-terminal ProLink™ (PK) tag.
-
Clone the human β-arrestin 2 cDNA into a separate mammalian expression vector containing an Enzyme Acceptor (EA) tag.
-
-
Transfection:
-
Co-transfect the host cell line (e.g., CHO-K1) with the S1P5-PK and β-arrestin2-EA expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stable Clones:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotics to the cell culture medium.
-
Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days, until resistant colonies are formed.
-
Isolate individual colonies and expand them in separate culture vessels.
-
-
Clone Validation:
-
Screen the expanded clones for functional expression of the S1P5 receptor and β-arrestin fusion proteins.
-
Perform a preliminary β-arrestin recruitment assay using a known S1P5 agonist (e.g., Sphingosine-1-phosphate) to identify clones with a robust signal-to-background ratio.
-
Select the best-performing clone for cryopreservation and routine use.
-
Part 2: Agonist Dose-Response Assay
-
Cell Plating:
-
Harvest the validated S1P5-β-arrestin reporter cells and resuspend them in fresh culture medium.
-
Plate the cells in a 96-well or 384-well white, solid-bottom assay plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the agonist compounds in the appropriate assay buffer. A typical concentration range would span from 10 µM to 1 pM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted agonist compounds to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Allow the PathHunter® detection reagents to equilibrate to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
Part 3: Antagonist Dose-Response Assay
-
Cell Plating: Follow step 1 from the Agonist Dose-Response Assay.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the antagonist compounds.
-
Add the diluted antagonist compounds to the cells and incubate at 37°C for 30 minutes.
-
-
Agonist Challenge:
-
Prepare the agonist (e.g., Sphingosine-1-phosphate) at a concentration that elicits an 80% maximal response (EC80), as determined from the agonist dose-response curve.
-
Add the EC80 concentration of the agonist to all wells (except for the negative control wells).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection and Data Acquisition: Follow steps 4 and 5 from the Agonist Dose-Response Assay.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the potency of known S1P5 receptor ligands. Note that the data presented here are from various functional assays, as specific β-arrestin recruitment assay data for S1P5 is limited in the public domain. The potencies are expected to be in a similar range in a well-validated β-arrestin recruitment assay.
Table 1: S1P5 Receptor Agonists
| Compound | Assay Type | EC50 (nM) | Reference |
| Sphingosine-1-phosphate (S1P) | Multiple functional assays | Varies | [3] |
| A-971432 | GTPγS Binding | 0.23 | N/A |
| Ozanimod | Multiple functional assays | Dual S1P1/S1P5 agonist | [1] |
| Siponimod | Multiple functional assays | Dual S1P1/S1P5 agonist | [1] |
Table 2: S1P5 Receptor Antagonists
| Compound | Assay Type | IC50 (nM) | Reference |
| Compound 15 (from study) | Calcium mobilization | 0.2 | [4] |
| ONO-5430608 (Inverse Agonist) | cAMP accumulation | 1.7 | [5] |
Conclusion
The β-arrestin recruitment assay is a powerful and versatile tool for studying S1P5 receptor pharmacology. Its high sensitivity, reproducibility, and amenability to high-throughput screening make it an invaluable asset in the discovery and development of novel therapeutics targeting this important receptor. The protocols and information provided herein offer a comprehensive guide for researchers to establish and conduct robust β-arrestin recruitment assays for the S1P5 receptor.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR β-Arrestin Product Solutions [discoverx.com]
- 3. Reassessment of the pharmacology of Sphingosine-1-phosphate S1P3 receptor ligands using the DiscoveRx PathHunter™ and Ca2+ release functional assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying S1P5 Receptor Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor, is a critical regulator of immune cell trafficking and central nervous system homeostasis. Predominantly expressed on natural killer (NK) cells and oligodendrocytes, S1P5 has emerged as a promising therapeutic target for autoimmune diseases, neurodegenerative disorders, and certain cancers. Understanding its precise function is paramount for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 technology to elucidate the function of the S1P5 receptor.
S1P5 Signaling Pathway
S1P5 primarily couples to Gi and G12/13 heterotrimeric G proteins. Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), S1P5 initiates downstream signaling cascades that influence cell migration, survival, and differentiation.
Caption: S1P5 receptor signaling pathways.
Experimental Workflow for CRISPR/Cas9-Mediated S1P5 Knockout
The following diagram outlines the general workflow for creating and analyzing S1P5 knockout cell lines to study its function.
Caption: Experimental workflow for S1P5 knockout studies.
Quantitative Data from S1P5 Knockout/Knockdown Studies
The following tables summarize quantitative data from studies investigating the function of S1P5 using knockout or knockdown models. This data can serve as a benchmark for researchers using CRISPR/Cas9 to study S1P5.
Table 1: Effect of S1P5 Depletion on Remyelination
| Model System | Method of S1P5 Depletion | Readout | Result | Reference |
| Xenopus laevis tadpoles | CRISPR/Cas9 Knockout | Oligodendrocyte recovery after demyelination | Siponimod-induced remyelination is lost. | [1] |
| Mouse (Cuprizone model) | Genetic Knockout | Remyelination after cuprizone-induced demyelination | Significantly reduced remyelination in KO mice compared to wild-type.[2] | [2] |
Table 2: Effect of S1P5 Depletion on Cell Migration and Barrier Function
| Cell Type/Model | Method of S1P5 Depletion | Readout | Result | Reference |
| Human Brain Endothelial Cells (hCMEC/D3) | shRNA Knockdown | Monocyte Transmigration | ~193% increase in monocyte migration across the endothelial monolayer. | [3] |
| Human Brain Endothelial Cells (hCMEC/D3) | shRNA Knockdown | Transendothelial Electrical Resistance (TEER) | Significant decrease in TEER, indicating compromised barrier integrity. | [3] |
| Natural Killer (NK) Cells | Genetic Knockout (mice) | NK cell numbers in blood and spleen | Reduced numbers of NK cells in peripheral blood and spleen. | [4] |
| Natural Killer (NK) Cells | Genetic Knockout (mice) | NK cell numbers in lymph nodes and bone marrow | Increased numbers of NK cells in lymph nodes and bone marrow, indicating an egress defect.[4] | [4] |
Table 3: Effect of S1P5 Knockout on Inflammatory and Fibrotic Markers in a Mouse Model of Adenine-Induced Nephropathy
| Marker | Measurement | Result in S1P5 KO vs. Wild-Type | Reference |
| Plasma Creatinine | ELISA | Significantly lower in KO mice after 7 and 14 days of adenine-rich diet.[5][6][7] | [5][6][7] |
| Kidney Injury Molecule-1 (KIM-1) | Western Blot & RT-PCR | Lower expression in KO mice.[6] | [6] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Western Blot & RT-PCR | Significantly lower expression in KO mice.[6] | [6] |
| Pro-inflammatory Cytokines (Ccl2, Il-6, Tnfα) | RT-PCR | Significantly lower expression in KO mice.[6] | [6] |
| Fibrosis Markers (CTGF, Fn1, Pai-1, αSMA) | RT-PCR | Significantly lower expression in KO mice.[6] | [6] |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of S1P5 in NK-92 Cells
This protocol is adapted for the NK-92 cell line, a human natural killer cell line that endogenously expresses S1P5.
Materials:
-
NK-92 cells
-
Complete culture medium (e.g., Alpha Minimum Essential Medium with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% horse serum, 12.5% fetal bovine serum, and IL-2)
-
Cas9 nuclease (recombinant)
-
Synthetic single guide RNA (sgRNA) targeting the human S1PR5 gene (multiple sequences should be tested)
-
Electroporation system (e.g., Lonza 4D-Nucleofector™ or Neon™ Transfection System)
-
Appropriate electroporation buffer/kit
-
T7 Endonuclease I assay kit
-
PCR primers flanking the gRNA target site
-
Anti-S1P5 antibody for Western blot or flow cytometry
-
Secondary antibodies
-
Flow cytometer
-
Western blotting equipment and reagents
Procedure:
-
gRNA Design and Synthesis:
-
Design 2-3 sgRNAs targeting an early exon of the human S1PR5 gene using a reputable online design tool.
-
Order synthetic, chemically modified sgRNAs for improved stability and efficiency.
-
-
Cell Culture:
-
Culture NK-92 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before transfection.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
On the day of transfection, prepare RNP complexes by mixing Cas9 protein and sgRNA at a 1:1.2 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection via Nucleofection:
-
Harvest NK-92 cells and count them.
-
Resuspend the required number of cells (typically 2 x 10^5 to 1 x 10^6) in the appropriate nucleofection buffer.
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to a nucleofection cuvette and electroporate using a pre-optimized program for NK-92 cells.
-
Immediately after nucleofection, transfer the cells to a pre-warmed culture plate containing complete medium.
-
-
Validation of Gene Editing:
-
Genomic Level (48-72 hours post-transfection):
-
Harvest a portion of the cells and extract genomic DNA.
-
Amplify the target region of the S1PR5 gene by PCR.
-
Perform a T7 Endonuclease I assay to detect insertions/deletions (indels).
-
For clonal isolation, perform single-cell sorting into 96-well plates. After expansion, screen clones by Sanger sequencing of the PCR product to identify frameshift mutations.
-
-
Protein Level (5-7 days post-transfection):
-
Western Blot: Lyse the cells and perform Western blotting using an anti-S1P5 antibody to confirm the absence of the S1P5 protein in knockout clones.
-
Flow Cytometry: If a suitable antibody is available, use flow cytometry to confirm the loss of S1P5 surface expression.
-
-
-
Functional Assays:
-
Migration/Chemotaxis Assay: Use a transwell migration assay to assess the migration of S1P5 knockout and wild-type NK-92 cells towards an S1P gradient.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of S1P5 in an Oligodendrocyte Cell Line (e.g., MO3.13)
This protocol is designed for an immortalized human oligodendrocyte cell line.
Materials:
-
MO3.13 cells
-
Complete culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Cas9 and sgRNA expression plasmid (e.g., pSpCas9(BB)-2A-GFP) or RNP components as in Protocol 1
-
Lipofection-based transfection reagent or electroporation system
-
Puromycin (if using a selection plasmid)
-
Materials for validation and functional assays as listed in Protocol 1
Procedure:
-
gRNA Design and Cloning (for plasmid-based approach):
-
Design and synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into the expression vector.
-
Anneal the oligos and ligate them into the BbsI-digested pSpCas9(BB)-2A-GFP vector.
-
Transform the ligation product into competent E. coli and select for positive clones by Sanger sequencing.
-
-
Cell Culture:
-
Culture MO3.13 cells on coated plates (e.g., poly-L-lysine) according to standard protocols.
-
-
Transfection:
-
Lipofection: On the day of transfection, seed cells to be 70-80% confluent. Transfect the S1P5-targeting CRISPR plasmid using a suitable lipid-based transfection reagent following the manufacturer's instructions.
-
Electroporation: Alternatively, use an electroporation system with an optimized protocol for MO3.13 cells, delivering either the CRISPR plasmid or pre-formed RNPs.
-
-
Selection and Clonal Isolation:
-
If using a plasmid with a selection marker (e.g., puromycin resistance), add the antibiotic to the culture medium 24-48 hours post-transfection.
-
After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
-
Validation of Gene Editing:
-
Perform genomic and protein-level validation as described in Protocol 1.
-
-
Functional Assays:
-
In Vitro Myelination Assay: Co-culture S1P5 knockout and wild-type MO3.13 cells with neurons (e.g., from dorsal root ganglia) and assess the extent of myelination by immunostaining for myelin basic protein (MBP).
-
Cell Survival/Apoptosis Assay: Treat cells with stressors relevant to neurodegenerative diseases (e.g., oxidative stress) and measure cell viability and apoptosis rates.
-
Concluding Remarks
The application of CRISPR/Cas9 technology provides a powerful and precise tool for dissecting the multifaceted roles of the S1P5 receptor. The protocols and data presented herein offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding S1P5 function. Such studies are crucial for advancing the development of targeted therapies for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract: Selective Deletion of S1P5 Receptors Reduces Remyelination in the Curprizone Model (The 27th Annual Meeting of the CMSC and the 5th Cooperative Meeting of the CMSC-ACTRIMS) [cmsc.confex.com]
- 3. Enhanced NK-92 Cytotoxicity by CRISPR Genome Engineering Using Cas9 Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Sphingosine 1-Phosphate Receptor 5 (S1P5) Knockout Ameliorates Adenine-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sphingosine 1-Phosphate Receptor 5 (S1P5) Knockout Ameliorates Adenine-Induced Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Overexpression of S1P5 Receptor in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful lentiviral overexpression of the Sphingosine-1-Phosphate Receptor 5 (S1P5) in various cell lines. This document includes detailed protocols for lentivirus production, cell transduction, and subsequent validation of S1P5 overexpression. Additionally, it summarizes the expected functional outcomes and provides quantitative data from relevant studies.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, by binding to five specific G protein-coupled receptors (GPCRs), S1P1-5. The S1P5 receptor, predominantly expressed in the nervous and immune systems, is implicated in neurodegenerative disorders and carcinogenesis.[1] Lentiviral vectors are a powerful tool for achieving stable, long-term overexpression of target genes in a broad range of cell types, including both dividing and non-dividing cells. This makes them ideal for studying the functional consequences of sustained S1P5 signaling in various cellular contexts.
Data Presentation
Table 1: Functional Effects of S1P5 Overexpression in Eca109 Cells
| Functional Assay | Condition | Control (EGFP) | S1P5 Overexpression (S1P5-EGFP) | Percent Change | P-value |
| Cell Proliferation (MTT Assay) | 10% FBS | 100% | 92% | -8% | < 0.05 |
| 0.1% BSA | 100% | 80% | -20% | < 0.05 | |
| 0.1% BSA + 10 nmol/L S1P | 100% | 75% | -25% | < 0.01 | |
| 0.1% BSA + 100 nmol/L S1P | 100% | 71% | -29% | < 0.01 | |
| Cell Migration (Transwell Assay) | No S1P | 100% | >100% (Increased) | - | < 0.001 |
| 10 nmol/L S1P | 84% | 48% | -42.9% | < 0.001 | |
| 100 nmol/L S1P | 94% | 39% | -58.5% | < 0.001 |
Data adapted from a study on stably transfected Eca109 cells and may serve as an expected outcome for lentiviral overexpression systems.[1]
Experimental Protocols
Lentivirus Production
This protocol describes the generation of high-titer lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM, high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
L-alanyl-L-glutamine
-
Lentiviral vector encoding human S1P5 (with a fluorescent marker like GFP for easy monitoring)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the S1P5-expressing lentiviral vector and packaging plasmids. A common ratio is 4:3:1 for the transfer vector, psPAX2, and pMD2.G, respectively.
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Virus Harvest:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 12-18 hours, replace the transfection medium with fresh, complete culture medium.
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the harvested supernatant through a 0.45 µm syringe filter to remove cell debris. The viral particles can be used immediately or stored at -80°C.
-
Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing target cell lines with the produced S1P5-lentivirus.
Materials:
-
Target cell line (e.g., CHO, HEK293, Eca109)
-
Complete culture medium for the target cell line
-
Lentiviral particles encoding S1P5
-
Polybrene (hexadimethrine bromide)
-
Puromycin (if the lentiviral vector contains a puromycin resistance gene)
Protocol:
-
Cell Seeding: Seed the target cells in a 6-well plate the day before transduction to achieve 50-60% confluency.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Add fresh medium containing polybrene (typically 4-8 µg/mL) to the cells.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal viral dose for your cell line.
-
Incubate the cells with the virus for 24-48 hours.
-
-
Selection of Transduced Cells (if applicable):
-
After the incubation period, replace the virus-containing medium with fresh medium.
-
If the vector contains a selection marker, add the appropriate antibiotic (e.g., puromycin) to the medium to select for successfully transduced cells. The optimal antibiotic concentration should be determined beforehand with a kill curve.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until a stable population of resistant cells is established.
-
-
Expansion of Transduced Cells: Once a stable pool of transduced cells is established, expand the cells for further experiments.
Verification of S1P5 Overexpression
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Validated qPCR primers for human S1P5 (commercially available from sources like Bio-Rad)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both transduced and non-transduced control cells. Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, S1P5-specific primers, and cDNA template. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the fold change in S1P5 mRNA expression in the transduced cells relative to the control cells using the ΔΔCt method.
Western Blotting
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-S1P5 antibody (e.g., from Sigma-Aldrich, recommended starting concentration of 5-10 µg/mL)[1]
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the transduced and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-S1P5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the fold change in S1P5 protein expression.
Mandatory Visualizations
Signaling Pathways
Caption: S1P5 Receptor Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for S1P5 Overexpression.
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of S1P5 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P5 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with S1P5 receptor agonists?
A1: The most frequently observed off-target effects of S1P5 receptor agonists are due to their interaction with other sphingosine-1-phosphate (S1P) receptor subtypes, particularly S1P1.[1][2] Non-selective binding to S1P1 can lead to lymphopenia (a reduction in the number of lymphocytes in the blood) and potential cardiovascular effects such as bradycardia.[3][4] Some agonists may also interact with S1P3, S1P4, and other receptors, leading to a variety of cellular responses.[5]
Q2: Why is S1P1 receptor activation a primary concern when working with S1P5 agonists?
A2: S1P1 and S1P5 receptors share a high degree of structural homology, which can make achieving high selectivity for S1P5 challenging.[1] Activation of S1P1 on lymphocytes is the primary mechanism for lymphocyte egress from lymph nodes; therefore, agonism at this receptor can lead to lymphopenia, a desired therapeutic effect in some contexts but a significant off-target effect when studying S1P5 specifically.[3][6]
Q3: What is the signaling pathway of the S1P5 receptor?
A3: The S1P5 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[7] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can influence various cellular processes, including cell migration and proliferation.
S1P5 Signaling Pathway
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. Abuse and dependence potential of sphingosine-1-phosphate (S1P) receptor modulators used in the treatment of multiple sclerosis: a review of literature and public data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: S1P5 Receptor Agonist-1 Experiments
Welcome to the technical support center for S1P5 receptor agonist-1 experimental results. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during S1P5-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S1P5 receptor agonists?
Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous system (oligodendrocytes) and the immune system (natural killer cells).[1][2] Upon activation by an agonist, the S1P5 receptor primarily couples to inhibitory G proteins (Gαi) and Gα12/13.[1][3] Activation of the Gαi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gα12/13 pathway is involved in regulating cell morphology and migration through the activation of Rho GTPases.
Q2: My S1P5 receptor agonist shows lower potency than expected in a cell-based assay. What are the possible causes?
Several factors could contribute to lower than expected potency:
-
Cell Line Issues: The expression level of S1P5 in your cell line may be low or variable. It is crucial to verify receptor expression using techniques like qPCR or western blotting. Chinese Hamster Ovary (CHO) cells are often used for S1P receptor assays as they do not endogenously express S1P receptors.[4]
-
Agonist Degradation: The agonist may be unstable in the assay medium. Ensure proper storage and handling of the compound. Consider performing a time-course experiment to assess agonist stability.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can affect agonist binding and receptor signaling.
-
High Basal Activity: S1P5 receptors can exhibit a relatively high level of basal (constitutive) activity.[1] This can sometimes mask the effect of an agonist, especially if the assay window is narrow.
-
Off-Target Effects: The agonist may have off-target effects that interfere with the signaling pathway being measured.[5] Consider using a more specific assay or a counterscreen against other S1P receptor subtypes.
Q3: I am observing significant off-target effects with my S1P5 agonist. How can I confirm the effects are S1P5-mediated?
Confirming on-target activity is critical. Here are some strategies:
-
Use of a Selective Antagonist: Pre-treatment of your cells with a known selective S1P5 antagonist should block the effects of your agonist.
-
Knockdown/Knockout Models: Using siRNA to knockdown S1P5 expression or employing cells from an S1P5 knockout animal model can definitively show whether the observed effect is dependent on the receptor.[5]
-
Receptor Expression System: Utilize a cell line that does not endogenously express S1P receptors (e.g., some CHO cell lines) and transiently or stably express human S1P5. This ensures that any observed activity is mediated through the exogenously expressed receptor.
-
Counterscreening: Test your agonist against other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P4) to determine its selectivity profile.[6][7]
Q4: What are the most common in vitro assays to characterize S1P5 receptor agonists?
Several robust assays are available to characterize the activity of S1P5 agonists:
-
Receptor Binding Assays: These assays measure the affinity of the agonist for the S1P5 receptor. A common method is a competitive binding assay using a radiolabeled ligand, such as [³²P]S1P or [³⁵S]GTPγS.[7][8]
-
cAMP Assays: Since S1P5 couples to Gαi, agonist activation leads to a decrease in intracellular cAMP levels. This can be measured using various commercial kits, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[1]
-
Calcium Mobilization Assays: While S1P5 primarily signals through Gαi, some S1P receptors can also couple to Gαq, leading to an increase in intracellular calcium. Although less common for S1P5, it can be assessed, especially when investigating potential promiscuous G protein coupling.[9]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and internalization. However, it has been reported that S1P5 does not significantly internalize in response to agonists, so β-arrestin assays may not be the most informative for this receptor subtype.[7]
-
Cell Migration and Proliferation Assays: Given the role of S1P5 in regulating cell movement and growth, functional assays that measure these endpoints can provide valuable insights into the agonist's biological activity.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in GTPγS Binding Assay
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression in Membranes | Verify S1P5 expression levels in your membrane preparation using Western Blot. Consider using commercially available membranes with guaranteed high receptor expression. |
| Degradation of [³⁵S]GTPγS | Aliquot and store [³⁵S]GTPγS at -80°C. Avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. |
| High Non-Specific Binding | Optimize the concentration of unlabeled GTP used to define non-specific binding. Include a "no membrane" control to assess binding to the filter plate. |
| Suboptimal Assay Buffer | Ensure the buffer contains sufficient Mg²⁺, which is essential for G protein activity. The buffer should also contain a GDP source to facilitate the exchange for GTPγS upon receptor activation. |
Issue 2: No Signal or Weak Signal in cAMP Assay
| Potential Cause | Troubleshooting Step |
| Low Agonist Potency | Verify the concentration and purity of your agonist. Test a wider range of concentrations in a dose-response curve. |
| Poor Cell Health | Ensure cells are healthy and not overgrown before starting the assay. Perform a cell viability test in parallel. |
| Insufficient Forskolin Stimulation | If measuring inhibition of adenylyl cyclase, ensure that the concentration of forskolin (or another adenylyl cyclase activator) is optimal to generate a robust cAMP signal. |
| Cell Line Does Not Express Functional S1P5 | Confirm S1P5 expression and functionality. Use a positive control agonist with known activity at S1P5. |
Data Presentation
Table 1: Potency of Common S1P Receptor Modulators at S1P5
| Compound | Agonist/Antagonist | Potency (EC₅₀/IC₅₀) | Assay Type | Reference |
| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | ~8.7 pKd | GTPγS Binding | [10] |
| Ozanimod | Agonist | ~10-fold weaker than S1P₁ | [³⁵S]-GTPγS Binding | [7] |
| Siponimod | Agonist | Sub-nanomolar | [³⁵S]-GTPγS Binding | [7] |
| A-971432 | Agonist | Not specified | In vivo studies | [11] |
| ONO-5430608 | Inverse Agonist | Not applicable | Crystallography | [1] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for S1P5 Agonist Potency
Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an S1P5 receptor agonist.
Materials:
-
Cell membranes expressing human S1P5 receptor
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Test agonist
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Filter plates (e.g., 96-well GF/B)
Procedure:
-
Prepare a dilution series of the test agonist in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test agonist at various concentrations
-
S1P5-expressing cell membranes (typically 5-10 µg of protein per well)
-
[³⁵S]GTPγS (final concentration ~0.1 nM)
-
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Visualizations
Caption: S1P5 Receptor Signaling Pathway.
Caption: Experimental Workflow for S1P5 Agonist Evaluation.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving S1P5 Receptor Agonist Selectivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of S1P5 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural reason for the lack of selectivity among S1P receptor agonists?
A1: The five S1P receptor subtypes (S1P1-5) share a high degree of homology in their orthosteric binding pocket, which is the binding site for the endogenous ligand, sphingosine-1-phosphate (S1P). Many synthetic agonists mimic the structure of S1P, leading to interactions with conserved residues across multiple subtypes and resulting in a lack of selectivity.[1][2]
Q2: Which S1P receptor subtypes are most critical to avoid for improving the safety profile of an S1P5 agonist?
A2: Off-target activity at S1P1 and S1P3 is a primary concern. S1P1 agonism is linked to lymphopenia, while S1P3 activation has been associated with cardiovascular side effects like bradycardia.[3][4] Therefore, achieving high selectivity for S1P5 over S1P1 and S1P3 is a key goal in developing safer S1P5-targeted therapeutics.
Q3: What makes S1P5 structurally distinct from other S1P receptors?
A3: High-resolution crystal structures have revealed that S1P5 possesses a unique allosteric sub-pocket within its ligand-binding site.[1][2] Targeting this sub-pocket with specific chemical moieties on a ligand can provide a significant advantage in achieving subtype selectivity.[1]
Q4: What are the main downstream signaling pathways for the S1P5 receptor?
A4: The S1P5 receptor primarily couples to Gαi and Gα12/13 proteins. Activation of Gαi typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. Coupling to Gα12/13 can activate Rho-mediated signaling pathways.
Troubleshooting Guides
Issue 1: Poor Selectivity in Initial Screens
Q: My lead compound is showing significant activity at S1P1 and S1P3, in addition to S1P5. What are the likely causes and what steps can I take to improve selectivity?
A: Potential Causes:
-
Pharmacophore mimics the endogenous ligand too closely: The headgroup of your compound (e.g., a carboxylic acid or phosphonate) may be forming strong interactions with conserved polar residues in the binding pockets of S1P1 and S1P3, similar to how S1P binds.
-
Lack of interactions with non-conserved residues: The compound may not be extending into regions of the binding pocket where the amino acid sequences diverge between subtypes, such as the allosteric sub-pocket identified in S1P5.[1][2]
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies:
-
Modify the headgroup: Explore alternative polar groups that may have different interaction profiles with the conserved residues.
-
Explore the tail region: Systematically modify the hydrophobic tail of your agonist to probe interactions with the more variable regions of the binding pocket. The goal is to identify moieties that favor the unique topology of the S1P5 binding site.
-
-
Structure-Based Drug Design:
-
If available, use crystal structures of S1P1, S1P3, and S1P5 to guide your design.[1] Dock your compound into the binding sites of all three receptors to identify potential steric clashes or favorable interactions that could be exploited to enhance S1P5 selectivity.
-
Focus on designing modifications that specifically target the allosteric sub-pocket of S1P5.[1][2]
-
Issue 2: Inconsistent Results Between Binding and Functional Assays
Q: My compound shows high binding affinity for S1P5 (low Ki) but low potency in a functional assay (high EC50). What could be causing this discrepancy?
A: Potential Causes:
-
Partial Agonism: The compound may be binding to the receptor but failing to induce the full conformational change required for robust G-protein activation. This results in high affinity but low efficacy.
-
Biased Agonism: The compound might be preferentially activating one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein coupling), and your functional assay may not be capturing the preferred pathway.[5][6]
-
Assay-specific conditions: The buffer components, salt concentrations, or co-factors used in the binding and functional assays may differ, leading to varied compound performance.
Troubleshooting Steps:
-
Run multiple functional assays: To test for biased agonism, characterize your compound in assays that measure different downstream signaling events, such as a GTPγS binding assay (for G-protein activation), a cAMP assay (for Gαi coupling), and a β-arrestin recruitment assay.[5]
-
Determine Emax: In your functional assays, ensure you are measuring the maximal effect (Emax) of the compound relative to a known full agonist. A lower Emax would confirm partial agonism.
-
Standardize assay conditions: Where possible, harmonize the buffer conditions between your binding and functional assays to minimize variability.
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
Q: I am experiencing high background signal in my S1P5 radioligand binding assay, which is making it difficult to determine the true binding affinity of my compounds. What can I do to reduce this?
A: Potential Causes:
-
Radioligand properties: The radioligand itself may be too lipophilic, causing it to stick to the filter plates or cell membranes non-specifically.
-
Excessive protein concentration: Using too much membrane preparation in the assay can increase non-specific binding sites.[7]
-
Inadequate washing: Insufficient washing of the filters after incubation can leave unbound radioligand behind.
Troubleshooting Steps:
-
Optimize membrane concentration: Titrate the amount of membrane protein used per well to find the optimal concentration that gives a good signal-to-noise ratio.
-
Add a blocking agent: Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites on the membranes and filters.
-
Optimize washing steps: Increase the number of washes and/or use an ice-cold wash buffer to more effectively remove unbound radioligand.
-
Choose an appropriate displacer: Ensure you are using a high concentration of a known S1P5 ligand as your non-specific binding control.
Data Presentation: S1P Receptor Modulator Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several S1P receptor modulators. These values are essential for comparing the selectivity profiles of different compounds.
Table 1: Binding Affinities (Ki, nM) of S1P Receptor Modulators
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Selectivity Notes |
| Ozanimod | 0.25 | >10,000 | >10,000 | >10,000 | 2.5 | Selective for S1P1 and S1P5.[8] |
| Siponimod | 0.9 | >10,000 | >10,000 | >10,000 | 0.3 | Highly selective for S1P1 and S1P5.[3][8] |
| FTY720-P (Fingolimod) | 0.3 | >10,000 | 1.0 | 0.9 | 0.3 | Non-selective, potent at S1P1, S1P3, S1P4, and S1P5.[8][9] |
| Amiselimod-p | 0.2 | >10,000 | 11.5 | 11.8 | 0.4 | Selective for S1P1 and S1P5 over S1P3 and S1P4.[8] |
| Ponesimod | 1.0 | >10,000 | 111 | 185 | 15.6 | Primarily S1P1 selective with some S1P5 activity.[8] |
Table 2: Functional Potencies (EC50, nM) in GTPγS Binding Assays
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Selectivity Notes |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 3.3 | Functionally selective for S1P1 and S1P5.[8] |
| Siponimod | 0.4 | >10,000 | >10,000 | >10,000 | 0.2 | Potent and selective functional agonist at S1P1 and S1P5.[8] |
| FTY720-P (Fingolimod) | 0.2 | >10,000 | 0.7 | 1.0 | 0.2 | Functionally non-selective across S1P1, S1P3, S1P4, and S1P5.[8][10] |
| Amiselimod-p | 0.2 | >10,000 | 10.4 | 11.1 | 0.4 | Functional selectivity for S1P1 and S1P5.[8] |
| Ponesimod | 3.42 | >10,000 | 3,190 | 433 | 29.3 | Functionally selective for S1P1.[8] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the S1P5 receptor.
Materials:
-
Cell membranes expressing human S1P5 receptor.
-
Radioligand (e.g., [³H]-ozanimod or [³³P]-S1P).
-
Test compounds.
-
Non-specific binding control (e.g., high concentration of unlabeled S1P).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the S1P5 membranes in ice-cold assay buffer to the desired concentration (typically 1-5 µg protein/well). Prepare serial dilutions of your test compounds in assay buffer. Dilute the radioligand in assay buffer to a concentration at or below its Kd (e.g., 3-5 nM for [³H]-ozanimod).[8]
-
Assay Setup: To each well of a 96-well plate, add:
-
50 µL of test compound dilution (or assay buffer for total binding).
-
50 µL of assay buffer (or non-specific binding control for NSB wells).
-
50 µL of radioligand solution.
-
-
Initiate Reaction: Add 50 µL of the diluted membrane preparation to each well to start the binding reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (assay buffer without BSA).
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Materials:
-
Cell membranes expressing human S1P5 receptor.
-
[³⁵S]GTPγS.
-
Test compounds.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Prepare Reagents: Re-suspend membranes in assay buffer. Prepare serial dilutions of test compounds. Prepare a solution of [³⁵S]GTPγS and GDP in assay buffer (final concentrations are typically ~0.1-0.5 nM for [³⁵S]GTPγS and 10-30 µM for GDP).
-
Assay Setup: In a 96-well plate, combine:
-
Test compound dilutions.
-
S1P5 membrane preparation.
-
[³⁵S]GTPγS and GDP solution.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for nucleotide exchange.
-
SPA Bead Addition: Add a suspension of SPA beads to each well.
-
Second Incubation: Seal the plate and incubate at room temperature for at least 60 minutes to allow the beads to settle and capture the membranes.
-
Counting: Count the plate in a microplate scintillation counter. No washing step is required.
-
Data Analysis:
-
Subtract the background signal (wells with no agonist) from all readings.
-
Plot the stimulated counts against the log concentration of the test compound.
-
Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) using non-linear regression.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: S1P5 receptor signaling pathway.
Caption: Workflow for S1P5 selective agonist screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 6. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Addressing reproducibility issues in S1P5 receptor agonist studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered in S1P5 receptor agonist studies.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different EC50 values for the same S1P5 agonist across different experiments or publications?
A1: Variability in EC50 values is a common issue and can stem from several factors:
-
Cell Line and Receptor Expression Levels: Different cell lines (e.g., CHO, HEK293) have distinct cellular machinery. More importantly, the level of S1P5 receptor expression can significantly impact the observed potency of an agonist. Higher receptor reserves can lead to a leftward shift in the dose-response curve, resulting in a lower apparent EC50. It is crucial to use a stable cell line with consistent receptor expression.
-
Assay Format: The type of functional assay used (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment) measures different points in the signaling cascade. An agonist might show different potencies for G-protein activation versus β-arrestin recruitment, a phenomenon known as biased agonism.[1]
-
Assay Conditions: Minor variations in experimental conditions can have a major impact. These include:
-
Cell Density: Too high or too low cell density can alter the assay window and cAMP production.[2]
-
Serum Presence: Serum contains endogenous S1P, which can compete with the agonist and affect results.[3] Assays should be performed in serum-free or delipidated serum conditions.[4]
-
Incubation Time: Agonist-receptor binding and downstream signaling need to reach equilibrium. Insufficient incubation time, especially for slow-associating agonists, will not reflect the true potency.[2]
-
Reagent Quality: Degradation of agonists, media components, or detection reagents can lead to inconsistent results.
-
Q2: What are the known off-target effects of S1P5 agonists, and how can I control for them?
A2: Many S1P receptor modulators are not perfectly selective for S1P5 and exhibit activity at other S1P receptor subtypes, particularly S1P1.[5][6] For example, ozanimod and siponimod are active at both S1P1 and S1P5.[5][6]
-
Controlling for Off-Target Effects:
-
Selectivity Profiling: Always test your agonist against a panel of all five S1P receptors (S1P1-5) to understand its selectivity profile.[5]
-
Use of Null Cell Lines: Employ parental cell lines that do not express any S1P receptors to identify non-receptor-mediated effects.
-
Pharmacological Blockade: Use selective antagonists for other S1P receptors (e.g., a selective S1P1 antagonist) to confirm that the observed effect is mediated through S1P5.
-
Q3: Does the S1P5 receptor desensitize or internalize upon agonist stimulation? This could affect my assay endpoint.
A3: Unlike S1P1, which rapidly internalizes after agonist binding via a β-arrestin and clathrin-dependent pathway, S1P5 appears to be resistant to internalization in response to agonists.[4][5] This is a key difference between the subtypes. Therefore, signal loss due to receptor internalization is less likely to be a confounding factor in S1P5 assays. However, prolonged stimulation can still lead to desensitization through mechanisms like receptor phosphorylation and uncoupling from G-proteins, which could diminish the signal in long-duration experiments.[7]
Troubleshooting Guides
Problem 1: No Signal or Very Weak Signal in a GTPγS Binding Assay
A [³⁵S]GTPγS binding assay measures the direct activation of G-proteins following receptor stimulation.[8] A lack of signal is a frequent problem.
-
Possible Cause & Solution Workflow
Problem 2: High Background or No Agonist Response in β-Arrestin Recruitment Assay
β-arrestin recruitment assays are a common method for studying GPCR activation.[1][9] High background can mask the agonist-specific signal.
-
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Constitutive Activity/Overexpression | Titrate the amount of transfected receptor plasmid to find an optimal expression level. | Very high receptor expression can lead to ligand-independent signaling (high background). |
| Cell Health | Ensure cells are healthy, in a logarithmic growth phase, and not over-confluent.[9] | Unhealthy or stressed cells can lead to spurious signals and inconsistent responses. |
| Reagent Issues | Use a control cell line that does not express the receptor to check for compound-specific artifacts.[9] | The agonist or vehicle (e.g., DMSO) may be causing assay interference (e.g., auto-fluorescence/luminescence). |
| Assay Protocol | Optimize cell plating density and agonist stimulation time. | The kinetics of β-arrestin recruitment can vary. A time-course experiment is recommended to find the optimal endpoint. |
| Biased Agonism | The specific agonist may not recruit β-arrestin to S1P5, even if it activates G-proteins. | S1P5 is not known for strong β-arrestin recruitment.[5] It's critical to confirm G-protein signaling first using an orthogonal assay like GTPγS or cAMP inhibition. |
Signaling Pathway & Data
S1P5 Receptor Signaling Pathway
S1P5 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[10] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Downstream effects are associated with the regulation of cell proliferation and migration.[11][12]
Comparative Agonist Potency
The following table summarizes reported potency data for several S1P receptor modulators at S1P1 and S1P5. Note that values are highly dependent on the specific assay used ([³⁵S]-GTPγS binding).
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Selectivity | Reference |
| Ozanimod | < 1 | ~10-fold weaker than S1P1 | S1P1 / S1P5 | [5] |
| Siponimod | < 1 | < 1 | S1P1 / S1P5 | [5] |
| Ponesimod | 3.42 | ~10-fold weaker than S1P1 | S1P1 / S1P5 | [5] |
| Etrasimod | 5.48 | ~10-fold weaker than S1P1 | S1P1 / S1P5 | [5] |
| FTY720-p | Potent | Potent (partial agonism) | Non-selective (S1P1,3,4,5) | [5] |
| Table based on [³⁵S]-GTPγS binding assay data.[5] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay (Membrane Prep)
This assay quantifies agonist-induced G-protein activation in cell membranes.
-
Cell Culture & Membrane Preparation:
-
Culture cells stably expressing S1P5 to ~90% confluency.
-
Harvest cells and centrifuge. Wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer, re-suspend, and determine protein concentration (e.g., BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10-100 µM GDP, pH 7.4).
-
In a 96-well plate, add assay buffer, cell membranes (5-20 µ g/well ), and varying concentrations of your S1P5 agonist.
-
Add saponin (5 µg) to permeabilize membranes.[11]
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate with gentle shaking for 60 minutes at 30°C.[11]
-
Stop the reaction by rapid filtration through GF/B glass fiber filters. Wash filters 3 times with ice-cold buffer.[11]
-
Determine membrane-bound radioactivity using a liquid scintillation counter.[11]
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS. Basal binding is determined in the absence of an agonist.
-
Protocol 2: β-Arrestin Recruitment Assay (Chemiluminescent)
This protocol is based on an enzyme fragment complementation (EFC) system (e.g., PathHunter®).[9][13]
-
Cell Culture:
-
Assay Procedure (Agonist Mode):
-
Prepare serial dilutions of the S1P5 agonist in an appropriate assay buffer.
-
Remove cell culture medium from the plate and add the agonist dilutions.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the detection reagent mixture according to the manufacturer's instructions (e.g., Galacton Star substrate).
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescent signal on a plate reader.
-
Data are typically analyzed by fitting a sigmoidal dose-response curve to determine EC50 and Emax values.
-
References
- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 5. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing S1P5 Receptor Agonist In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of S1P5 receptor agonists in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by S1P5 receptor agonists?
A1: The S1P5 receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi) and Gα12/13 proteins.[1] Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Activation of Gα12/13 initiates Rho-mediated signaling pathways. S1P5 signaling has been implicated in the regulation of cell proliferation, migration, and survival, particularly in oligodendrocytes and natural killer (NK) cells.[2][3]
Q2: Which cell lines are suitable for in vitro S1P5 receptor agonist studies?
A2: Commonly used cell lines for S1P5 receptor studies are Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.[4][5][6] These cell lines are often used for recombinant expression of the S1P5 receptor as they provide a low-background system to study the specific effects of receptor activation. The choice between CHO and HEK293 cells can depend on experimental needs; for instance, HEK293 cells are often favored for transient expression due to their high transfection efficiency, while CHO cells are a robust option for generating stable cell lines for large-scale production and screening.[7][8] It is crucial to select a cell line with low endogenous expression of other S1P receptors to minimize off-target effects.
Q3: How do I prepare and handle S1P5 receptor agonists for in vitro assays?
A3: Many S1P5 receptor agonists are lipid-based and may have poor aqueous solubility. It is often necessary to dissolve these compounds in an organic solvent, such as DMSO, to create a stock solution.[9] For aqueous-based assays, it is critical to ensure the final solvent concentration is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[9] Some lipid agonists, like sphingosine-1-phosphate (S1P) itself, may require sonication to achieve a uniform suspension in aqueous buffers.[9] Always refer to the manufacturer's instructions for specific solubility and stability information.
Q4: What are the key functional assays to characterize S1P5 receptor agonists?
A4: The primary functional assays for S1P5 receptor agonists include:
-
cAMP Assays: To measure the inhibition of adenylyl cyclase activity upon Gαi activation. BRET-based cAMP biosensors are a common method.[2]
-
[35S]GTPγS Binding Assays: To directly measure the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[10][11]
-
Receptor Internalization Assays: To monitor the agonist-induced translocation of the S1P5 receptor from the plasma membrane to intracellular compartments, often assessed by flow cytometry or fluorescence microscopy.[12][13]
-
Cell Migration Assays: To assess the functional consequence of S1P5 activation on cell movement.
Q5: Why is selectivity profiling against other S1P receptors important?
A5: The S1P receptor family consists of five members (S1P1-5) with overlapping ligand recognition.[2] Many S1P receptor modulators exhibit activity at multiple S1P receptors, particularly S1P1.[2][14] Off-target activation of other S1P receptors can lead to unintended biological effects and misinterpretation of experimental results. Therefore, it is crucial to profile the selectivity of any novel S1P5 agonist against all other S1P receptor subtypes to ensure its specificity and to accurately attribute observed effects to S1P5 activation.
Troubleshooting Guides
Problem 1: Low or No Signal in Functional Assays (e.g., cAMP, GTPγS)
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify receptor expression levels via Western blot, ELISA, or flow cytometry using a tagged receptor. - Optimize transfection or transduction conditions for higher expression. - Consider using a cell line known for robust protein expression, such as CHO or HEK293.[4][6] |
| Inactive Agonist | - Confirm the identity and purity of the agonist via analytical methods. - Prepare fresh agonist solutions, as some compounds may be unstable. - Ensure proper storage conditions (e.g., temperature, light protection). |
| Suboptimal Assay Conditions | - Titrate the concentration of all assay components, including agonist, cells/membranes, and detection reagents. - Optimize incubation times and temperature. - For GTPγS assays, ensure the presence of Mg2+ and an appropriate concentration of GDP.[15] |
| Poor Agonist Solubility | - Confirm complete dissolution of the agonist in the vehicle solvent. - Test different vehicle solvents. - For aqueous buffers, ensure the final solvent concentration is not causing precipitation. |
| Receptor Desensitization | - Minimize pre-incubation times with the agonist. - Perform time-course experiments to identify the optimal time point for signal detection before significant desensitization occurs.[10] |
Problem 2: High Background Signal in Functional Assays
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - Some GPCRs, including S1P5, can exhibit basal activity in the absence of an agonist.[2] - If using an inverse agonist as a negative control, ensure it effectively reduces basal signaling. |
| Endogenous Receptor Expression | - Use a parental cell line (not expressing the recombinant S1P5 receptor) as a negative control to assess the contribution of endogenous receptors. - Choose a cell line with minimal known expression of S1P receptors. |
| Non-specific Binding of Reagents | - Optimize the concentration of detection reagents (e.g., antibodies, labeled GTPγS). - Include appropriate blocking agents in the assay buffer (e.g., BSA). - For GTPγS assays, ensure the appropriate concentration of GDP is used to suppress non-specific binding.[15] |
| Cell Stress or Death | - Ensure cells are healthy and not overgrown before starting the assay. - Use a viability dye to assess cell health during the experiment. |
Problem 3: Inconsistent or Non-reproducible Dose-Response Curves
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. - Prepare a master mix of reagents to minimize well-to-well variability. |
| Agonist Instability/Adsorption | - Prepare fresh dilutions of the agonist for each experiment. - Use low-binding microplates and pipette tips. |
| Cell Passage Number and Health | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and confluency. |
| Complex Biological Response | - Dose-response curves that are not sigmoidal may indicate complex pharmacology, such as receptor dimerization or allosteric modulation.[16] - Consider more complex curve-fitting models if a standard sigmoidal fit is poor. |
Data Presentation
Table 1: In Vitro Potency of Select S1P Receptor Modulators at S1P1 and S1P5 Receptors
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Assay Type | Cell Line | Reference |
| S1P | ~18 | ~121 | [35S]GTPγS | CHO | [5] |
| Ozanimod | <1 | ~10-fold weaker than S1P1 | [35S]GTPγS | CHO | [14] |
| Ponesimod | 3.42 | ~10-fold weaker than S1P1 | [35S]GTPγS | CHO | [14] |
| Etrasimod | 5.48 | ~10-fold weaker than S1P1 | [35S]GTPγS | CHO | [14] |
| FTY720-p | <1 | <1 (74% intrinsic activity) | [35S]GTPγS | CHO | [14] |
Experimental Protocols
Protocol 1: BRET-based cAMP Assay for S1P5 Receptor Activation
This protocol is adapted from a method used for determining Gαi-protein-mediated signaling of S1P5 receptors.[2]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with an expression vector for the human S1P5 receptor and a BRET-based cAMP biosensor (e.g., EPAC).
-
After 16-18 hours, harvest and seed the transfected cells into 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Add a solution containing the luciferase substrate (e.g., coelenterazine-h), a phosphodiesterase inhibitor (e.g., IBMX), and forskolin (to stimulate adenylyl cyclase).
-
Incubate for 10 minutes.
-
Add varying concentrations of the S1P5 agonist.
-
Measure the BRET signal using a plate reader with appropriate filters (e.g., 475 nm for luciferase and 550 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (emission at 550 nm / emission at 475 nm).
-
Plot the BRET ratio against the log of the agonist concentration.
-
Fit the data to a three-parameter dose-response curve to determine the EC50 value.
-
Protocol 2: [35S]GTPγS Binding Assay for S1P5 Receptor
This is a general protocol for a [35S]GTPγS binding assay that can be adapted for S1P5.[10][11]
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the S1P5 receptor.
-
Harvest the cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the S1P5 agonist in assay buffer (containing MgCl2 and NaCl).
-
Incubate at room temperature for 30-60 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding) against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to the dose-response relationship | Pharmacology Education Project [pharmacologyeducation.org]
- 4. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphingosine 1-phosphate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 8. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 14. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
S1P5 Receptor Assays: Technical Support & Troubleshooting Center
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during S1P5 receptor desensitization and internalization assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Q1: Why am I observing high background or no signal in my S1P5 internalization assay?
A: High background or a complete lack of signal are common issues that can stem from several factors related to reagents, cell conditions, or the imaging process itself.
-
Problem: High Background Fluorescence
-
Cause: Incomplete removal of fluorescently labeled ligands or antibodies.
-
Solution: Increase the number and duration of wash steps after incubation with the fluorescent agent. Ensure the wash buffer is at the correct temperature and pH.
-
Cause: Autofluorescence from cells or media components.
-
Solution: Use serum-free media during the final starvation and stimulation steps, as serum can be a source of autofluorescence.[1] Consider using a different cell line with lower intrinsic autofluorescence if the problem persists.
-
Cause: Non-specific binding of the ligand or antibody.
-
Solution: Add a blocking step using a protein like Bovine Serum Albumin (BSA) before adding the fluorescent probe.[2] Optimize the concentration of the labeled ligand; using too high a concentration can increase non-specific binding.
-
-
Problem: No/Low Internalization Signal
-
Cause: Insufficient receptor expression on the cell surface.
-
Solution: Verify the expression of your S1P5 construct via a complementary method like Western Blot, qPCR, or by using a fluorescently tagged receptor (e.g., S1P5-GFP) and checking for membrane localization prior to the experiment.[3] If expression is low, you may need to select for higher-expressing clones.[3]
-
Cause: Inactive ligand or incorrect concentration.
-
Solution: Confirm the activity and potency of your S1P agonist. Use a fresh stock and perform a dose-response curve to ensure you are using a concentration sufficient to induce internalization (typically at or above the EC50).[4][5] For S1P, which can be unstable, ensure proper storage and handling.
-
Cause: Cells are not healthy or were improperly handled.
-
Solution: Ensure cells are in their logarithmic growth phase and are not over-confluent.[6] Follow cell harvesting and plating protocols carefully, as over-trypsinization can damage surface receptors.[7]
-
Cause: Suboptimal incubation times.
-
Solution: The time required for internalization can vary. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal agonist stimulation time for your specific cell system.[5][8]
-
Q2: My cAMP assay results are inconsistent or show a poor signal window. How can I fix this?
A: Cyclic AMP (cAMP) assays are used to measure S1P5 activity, which typically couples to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
-
Problem: High Basal cAMP Levels
-
Cause: Components in the cell culture medium (like serum) are stimulating basal adenylyl cyclase activity.
-
Solution: Serum-starve the cells for several hours (4-24 hours) or overnight before the assay.[9] This reduces the influence of external growth factors and hormones.[9]
-
Cause: High constitutive activity of the S1P5 receptor or other GPCRs in the cell line.[10]
-
Solution: Ensure you are using a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP, which will help stabilize the signal.[9] However, if basal levels are too high, reducing the concentration of the PDE inhibitor might be necessary.[9]
-
-
Problem: Low or No Agonist-Induced Change in cAMP
-
Cause: Insufficient Gαi coupling or receptor desensitization.
-
Solution: S1P5 signaling is sensitive to pertussis toxin (PTX), which uncouples Gαi proteins from the receptor.[11] Ensure your reagents are free of contaminants that might mimic this effect. Verify that the cells express functional Gαi proteins.
-
Cause: The forskolin (or other adenylyl cyclase activator) concentration used to elevate basal cAMP is not optimal.
-
Solution: Titrate the concentration of forskolin to achieve a robust but not maximal cAMP level. This creates a sufficient window to detect the inhibitory effect of S1P5 activation.
-
Q3: How do I know if my assay is measuring desensitization or another process like biased agonism?
A: Desensitization is the process where an initial strong response to an agonist diminishes over time with prolonged exposure.[12][13] It is mechanistically linked to receptor phosphorylation by GPCR kinases (GRKs) and the subsequent recruitment of β-arrestin.[14][15]
-
Distinguishing Desensitization: A true desensitization assay will show a robust initial signal (e.g., cAMP inhibition) that wanes with continuous agonist presence.[12]
-
Measuring β-Arrestin Recruitment: To directly measure a key step in desensitization and internalization, use a β-arrestin recruitment assay.[6][16] These assays, often based on enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET), provide a direct readout of the interaction between S1P5 and β-arrestin.[6][16]
-
Considering Biased Agonism: Biased agonism occurs when a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[15][17] To identify biased ligands, you must compare ligand efficacy and potency across multiple assays, such as a G-protein-dependent assay (cAMP) and a β-arrestin recruitment assay. A ligand that is potent in one assay but weak in the other is considered biased.[16]
Quantitative Data Summary
The potency of various ligands at the S1P5 receptor can vary. The following table summarizes reported EC50 and Ki values for common modulators. These values are critical for designing experiments with appropriate ligand concentrations.
| Compound | Assay Type | Reported Potency (Human S1P5) | Reference |
| Sphingosine-1-Phosphate (S1P) | Agonist-induced Internalization | EC50: ~25-30 nM (for S1P1) | [5] |
| FTY720-P (Fingolimod-P) | Agonist Activity | Potency < 1 nM | [4] |
| Siponimod | Agonist Activity | Potency < 1 nM | [4] |
| Ozanimod | Agonist Activity | Potency ~10-fold weaker than for S1P1 | [4] |
| Compound 15 (Antagonist) | Antagonist Activity | EC50: 0.1 nM; Ki: 4.4 nM | [18] |
| ONO-5430608 (Inverse Agonist) | Gαi-mediated cAMP accumulation | EC50: 1.7 nM | [2] |
Note: Some values are for the closely related S1P1 receptor and serve as a useful starting point for S1P5 assay development.
Experimental Protocols & Methodologies
Protocol 1: S1P5 Internalization Assay via Confocal Microscopy
This protocol describes a method to visualize and quantify the agonist-induced internalization of a fluorescently tagged S1P5 receptor.[19][20]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for S1P5 tagged with a fluorescent protein (e.g., S1P5-eGFP)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics
-
Charcoal-stripped FBS[21]
-
Assay Buffer (e.g., serum-free DMEM or HBSS)
-
S1P agonist (e.g., S1P, FTY720-P)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., Hoechst dye)
-
Confocal microscope
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing S1P5-eGFP onto glass-bottom imaging plates. Allow cells to adhere and grow for 18-24 hours to reach 70-80% confluency.[7][8]
-
Serum Starvation: To reduce basal receptor activation from lipids in the serum, replace the growth medium with a medium containing 2% charcoal-stripped FBS and incubate overnight.[1][21]
-
Assay Initiation: Gently wash the cells once with pre-warmed Assay Buffer. Then, add fresh Assay Buffer and incubate for 2 hours at 37°C to further reduce basal activity.[5][8]
-
Agonist Stimulation: Prepare a 2X concentrated solution of the S1P agonist in Assay Buffer. Add an equal volume to the wells to achieve the final desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at 37°C in a 5% CO2 incubator.[5][8]
-
Fixation: Gently remove the agonist solution and add Fixing Solution to each well. Incubate at room temperature for 20 minutes.[8]
-
Staining and Imaging: Wash the cells four times with PBS. Add the Hoechst staining solution to visualize nuclei.[8] Acquire images using a confocal microscope, capturing both the GFP (S1P5 receptor) and Hoechst (nuclei) channels.
-
Quantification: Use image analysis software to quantify internalization. This is typically done by measuring the intensity of fluorescent spots (endosomes) within the cytoplasm compared to the fluorescence remaining at the plasma membrane.[8][22]
Protocol 2: S1P5 Desensitization Assay via β-Arrestin Recruitment
This protocol outlines a method to measure the recruitment of β-arrestin to the S1P5 receptor, a key event in its desensitization and internalization. This method is based on the widely used enzyme fragment complementation (EFC) technology.[6][16][17]
Materials:
-
Cell line engineered to co-express S1P5 fused to a small enzyme fragment (e.g., ProLink/PK) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor/EA).[6]
-
Cell culture medium and reagents.
-
S1P agonist.
-
Chemiluminescent substrate for the complemented enzyme (e.g., β-galactosidase).
-
Luminometer.
Methodology:
-
Cell Plating: Harvest and plate the engineered cells into a white, opaque 96-well or 384-well assay plate.[17]
-
Incubation: Allow cells to adhere and incubate according to the manufacturer's protocol, typically for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds (agonists). Add the compounds to the wells.
-
Agonist Incubation: Incubate the plate at 37°C for a period determined by optimization (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[6]
-
Signal Detection: Add the chemiluminescent substrate mixture to all wells according to the manufacturer's instructions. Incubate at room temperature for approximately 60 minutes to allow the signal to develop.
-
Data Acquisition: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: The light output is directly proportional to the extent of β-arrestin recruitment. Analyze the data using a non-linear regression to determine potency (EC50) and efficacy (Emax) for each compound.[4]
Visualizations: Pathways and Workflows
// Signaling Pathway S1P -> S1P5 [label="Binds"]; S1P5 -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts ATP to", style=dashed, arrowhead=none];
// Desensitization Pathway S1P5 -> GRK [label="Recruits", style=dashed]; GRK -> P_S1P5 [label="Phosphorylates"]; P_S1P5 -> B_Arrestin [label="Recruits"]; B_Arrestin -> Endosome [label="Targets for"]; P_S1P5 -> Endosome [style=dashed, arrowhead=none];
{rank=same; S1P5; GRK;} {rank=same; G_protein; P_S1P5;} {rank=same; AC; B_Arrestin;} {rank=same; cAMP; Endosome;} } Caption: S1P5 signaling cascade and desensitization mechanism.
// Nodes start [label="Assay Issue?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; no_signal [label="No / Low Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; high_bg [label="High Background", fillcolor="#F1F3F4", fontcolor="#202124"]; inconsistent [label="Inconsistent Results", fillcolor="#F1F3F4", fontcolor="#202124"];
// No Signal Branch check_expr [label="Receptor Expression\nVerified?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ligand [label="Ligand Activity\nVerified?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cells [label="Cells Healthy & Not\nOver-confluent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_expr [label="Solution:\nVerify expression (WB/qPCR)\nor select high-expressing clone.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_ligand [label="Solution:\nUse fresh ligand stock.\nPerform dose-response.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_cells [label="Solution:\nUse cells in log phase.\nOptimize plating density.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// High Background Branch check_wash [label="Washing Steps\nSufficient?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_serum [label="Using Serum-Free\nAssay Media?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_wash [label="Solution:\nIncrease number and\nduration of washes.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_serum [label="Solution:\nSwitch to serum-free media\nfor final incubation steps.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Inconsistent Results Branch check_reagents [label="Reagents Fresh & Same Lot?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_plating [label="Plating Uniform?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\nAliquot reagents.\nAvoid freeze-thaw cycles.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_plating [label="Solution:\nEnsure even cell suspension\nbefore plating.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> no_signal; start -> high_bg; start -> inconsistent;
no_signal -> check_expr; check_expr -> check_ligand [label="Yes"]; check_expr -> sol_expr [label="No"]; check_ligand -> check_cells [label="Yes"]; check_ligand -> sol_ligand [label="No"]; check_cells -> sol_cells [label="No"];
high_bg -> check_wash; check_wash -> check_serum [label="Yes"]; check_wash -> sol_wash [label="No"]; check_serum -> sol_serum [label="No"];
inconsistent -> check_reagents; check_reagents -> check_plating [label="Yes"]; check_reagents -> sol_reagents [label="No"]; check_plating -> sol_plating [label="No"]; } Caption: A logical guide for troubleshooting common assay problems.
References
- 1. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 18. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of GPCR internalization by single-molecule microscopy in living cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]
S1P5 receptor agonist solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and formulation of S1P5 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are S1P5 receptors and why are they a therapeutic target?
A1: Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous and immune systems.[1][2] S1P5 is involved in regulating the egress of natural killer (NK) cells from lymph nodes and plays a role in various physiological and pathological processes, including autoimmune diseases and neurodegenerative disorders.[1] Agonism of S1P5 is being explored for therapeutic benefits in conditions like multiple sclerosis.[1][2]
Q2: What are the main challenges in formulating S1P5 receptor agonists?
A2: A primary challenge is the poor aqueous solubility of many S1P5 receptor agonists, which are often lipophilic molecules.[3] This poor solubility can lead to low oral bioavailability, hindering the development of effective oral dosage forms. Overcoming this requires specialized formulation strategies to enhance dissolution and absorption.[3]
Q3: What are some common formulation strategies for poorly soluble S1P5 agonists?
A3: Common strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, enhancing dissolution rate.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the agonist in a polymer matrix in an amorphous state can significantly improve solubility and dissolution.[6][7][8] For instance, patents for siponimod suggest the use of amorphous solid dispersions.[6]
-
Lipid-Based Formulations: For highly lipophilic agonists, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.[3][9]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and complexing agents like cyclodextrins can enhance the solubility of the drug in the gastrointestinal fluids.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability in Preclinical Studies
Possible Cause: Poor aqueous solubility and slow dissolution of the S1P5 agonist.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the kinetic and thermodynamic solubility of your compound in relevant physiological buffers (pH 1.2, 4.5, 6.8).
-
Assess the compound's lipophilicity (LogP/LogD).
-
Evaluate the solid-state properties (crystallinity, polymorphism).
-
-
Formulation Optimization:
-
Particle Size Reduction: If the compound is crystalline, consider micronization or nanomilling to increase surface area.
-
Amorphous Solid Dispersion (ASD): Explore ASD formulations with polymers like HPMC, HPMCAS, or PVP. Conduct compatibility studies to select the appropriate polymer.
-
Lipid-Based Formulations: For highly lipophilic compounds, investigate lipid-based formulations. Screen various oils, surfactants, and co-surfactants to identify a suitable system.
-
Issue 2: Drug Precipitation in the Gastrointestinal Tract upon Dilution of a Liquid Formulation
Possible Cause: The formulation is not robust enough to maintain the drug in a solubilized state upon dilution in aqueous GI fluids.
Troubleshooting Steps:
-
In Vitro Dilution and Precipitation Studies:
-
Simulate in vivo conditions by diluting the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Monitor for any drug precipitation over time using techniques like nephelometry or by measuring the concentration of the dissolved drug.
-
-
Formulation Re-design:
-
Increase Surfactant/Co-surfactant Concentration: In lipid-based formulations, optimizing the surfactant and co-surfactant levels can improve the stability of the formed micro/nanoemulsion.
-
Incorporate Precipitation Inhibitors: Polymers such as HPMC or PVP can act as precipitation inhibitors by maintaining a supersaturated state of the drug.
-
pH Modification: For ionizable compounds, the use of pH-modifying excipients can enhance solubility in specific regions of the GI tract.
-
Issue 3: Instability of the Amorphous Form in a Solid Dispersion
Possible Cause: The polymer is not effectively stabilizing the amorphous drug, leading to recrystallization over time, especially under high humidity and temperature.
Troubleshooting Steps:
-
Polymer Screening:
-
Evaluate a range of polymers with different properties to find one that has good miscibility and strong intermolecular interactions (e.g., hydrogen bonding) with your S1P5 agonist.
-
-
Drug Loading Assessment:
-
Determine the maximum drug loading that can be incorporated into the polymer matrix while maintaining the amorphous state. Exceeding this limit can increase the risk of recrystallization.
-
-
Stability Studies:
-
Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess the physical stability of the amorphous solid dispersion.
-
Use analytical techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to monitor for any signs of recrystallization.
-
Data Presentation
Table 1: Solubility of Selected S1P5 Receptor Agonists
| Compound | Solvent | Solubility | Reference |
| Ozanimod | Ethanol | ~0.2 mg/mL | [6] |
| DMSO | ~1 mg/mL | [6] | |
| Dimethylformamide (DMF) | ~2 mg/mL | [6] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [6] | |
| Siponimod | Ethanol | ~3 mg/mL | [3] |
| DMSO | ~20 mg/mL | [3] | |
| Dimethylformamide | ~16 mg/mL | [3] | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | [3] | |
| Water | 0.00032 mg/mL |
Table 2: Example Formulations for S1P5 Receptor Agonists
| Compound | Formulation Type | Excipients | Reference |
| Ozanimod | Oral Capsule | Microcrystalline cellulose, Croscarmellose sodium, Colloidal silicon dioxide, Magnesium stearate | FDA Documents |
| Siponimod | Amorphous Solid Dispersion | Not specified, but patents suggest use of pharmaceutically acceptable carriers. | [6] |
Experimental Protocols
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of an S1P5 receptor agonist in a specific solvent.
Methodology:
-
Add an excess amount of the S1P5 agonist to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the S1P5 agonist in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent.
Kinetic Solubility Assay (Turbidimetric Method)
Objective: To rapidly assess the solubility of an S1P5 receptor agonist from a DMSO stock solution.
Methodology:
-
Prepare a high-concentration stock solution of the S1P5 agonist in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations.
-
Mix the solutions and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Visualizations
Caption: S1P5 Receptor Signaling Pathway.
Caption: Formulation Development Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. symmetric.events [symmetric.events]
- 4. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. WO2019064184A1 - Process for preparation of siponimod, its salts and solid state forms thereof - Google Patents [patents.google.com]
- 7. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pleiotropic Effects of S1P Receptor Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Sphingosine-1-Phosphate (S1P) receptor modulators. Our goal is to help you minimize pleiotropic effects and achieve more targeted and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of pleiotropic effects observed with S1P receptor modulators?
A1: The pleiotropic effects of S1P receptor modulators stem from several factors:
-
Lack of Receptor Subtype Selectivity: The S1P receptor family has five subtypes (S1P1-5) with distinct tissue distribution and downstream signaling pathways. While S1P1 is the primary target for immunosuppression in autoimmune diseases like multiple sclerosis, off-target activation of other subtypes can lead to undesirable effects.[1][2][3] For instance, S1P3 activation is associated with cardiac side effects like bradycardia.[1][3]
-
Ubiquitous Receptor Expression: S1P1, S1P2, and S1P3 receptors are widely expressed throughout the body, not just on immune cells.[4] This means that even a selective S1P1 modulator can have effects on various organ systems, including the cardiovascular, pulmonary, and central nervous systems.[1][5]
-
Functional Antagonism vs. Agonism: S1P modulators initially act as agonists, but prolonged stimulation leads to receptor internalization and degradation, resulting in functional antagonism.[1][2][6] The balance between these two actions can vary between cell types and contribute to a complex pharmacological profile.
-
Signaling Pathway Complexity: Each S1P receptor subtype can couple to multiple G proteins (Gi/o, Gq, G12/13), activating a diverse array of downstream signaling cascades that control various cellular processes.[7][8]
Q2: How can I choose the most appropriate S1P receptor modulator for my experiment to minimize off-target effects?
A2: Selecting the right modulator depends on your specific research question. Consider the following:
-
Receptor Selectivity: Newer generations of S1P modulators offer improved selectivity. For example, ponesimod is selective for S1P1, while siponimod and ozanimod are selective for S1P1 and S1P5.[1] Fingolimod, the first-generation modulator, is non-selective and binds to S1P1, S1P3, S1P4, and S1P5.[1] Refer to the data table below for a comparison of modulator selectivity.
-
Pharmacokinetic Properties: The half-life of the modulator can be a critical factor. Shorter half-lives may be advantageous in situations where rapid reversal of effects is desired.[9]
-
Functional Selectivity (Biased Agonism): Some modulators may preferentially activate certain downstream signaling pathways over others, even when binding to the same receptor. This "biased agonism" can be exploited to isolate specific cellular responses.[10]
Q3: What are the key differences in the signaling pathways activated by S1P1, S1P2, and S1P3 receptors?
A3: Understanding the distinct signaling pathways is crucial for interpreting experimental results:
-
S1P1: Primarily couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways. This signaling is critical for lymphocyte trafficking.[4][7]
-
S1P2: Couples to Gi/o, Gq, and G12/13. Activation of G12/13 leads to RhoA activation, which can inhibit cell migration and promote cytoskeletal rearrangement.[7][11]
-
S1P3: Also couples to Gi/o, Gq, and G12/13. Gq activation leads to phospholipase C (PLC) activation and an increase in intracellular calcium.[7] G12/13 coupling also activates RhoA. S1P3 signaling is implicated in vasoconstriction and cardiac function.[12]
Data Presentation
Table 1: Comparative Selectivity and Potency of S1P Receptor Modulators
| Modulator | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| Fingolimod (FTY720-P) | ~0.3 | >1000 | ~1.3 | ~0.6 | ~0.3 | S1P1, S1P3, S1P4, S1P5 |
| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 | S1P1, S1P5 |
| Ozanimod | ~0.4 | >10,000 | >10,000 | >10,000 | ~11 | S1P1, S1P5 |
| Ponesimod (ACT-128800) | 5.7 | >1000 | >1000 | >1000 | >1000 | S1P1 |
| Etrasimod (APD334) | 1.88 | >10,000 | >10,000 | ~20 | ~6 | S1P1, S1P4, S1P5 |
Note: EC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.
Mandatory Visualization
Caption: Overview of major S1P receptor signaling pathways.
Troubleshooting Guides
In Vitro Experiments
Problem: High background or low signal-to-noise ratio in my functional assay (e.g., GTPγS binding, β-arrestin recruitment).
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: Titrate key assay components, including membrane protein concentration, radioligand concentration (for GTPγS assays), and incubation times. Ensure that the assay buffer composition is appropriate for the target receptor and G protein.
-
-
Possible Cause 2: Poor Quality of Cell Membranes or Recombinant Proteins.
-
Solution: Prepare fresh cell membranes and verify their quality and receptor expression levels. If using purified proteins, confirm their integrity and activity.
-
-
Possible Cause 3: Non-specific Binding of the Modulator.
-
Solution: Include appropriate controls, such as a non-transfected parental cell line, to assess non-specific effects. If non-specific binding is high, consider using a different assay format or optimizing the buffer conditions (e.g., by adding a small amount of detergent).
-
Problem: Inconsistent EC50/IC50 values for my S1P modulator across different experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Standardize cell culture protocols, including cell passage number, confluency at the time of the assay, and serum concentration in the media. Changes in these parameters can alter receptor expression levels and signaling responses.
-
-
Possible Cause 2: Ligand Degradation.
-
Solution: Prepare fresh dilutions of the S1P modulator for each experiment from a frozen stock. Some modulators may be sensitive to light or repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay Drift.
-
Solution: Run a standard reference compound in every assay to monitor for assay drift and to normalize the data between experiments.
-
In Vivo Experiments
Problem: Unexpected toxicity or adverse effects in my animal model (e.g., bradycardia, hypertension, respiratory distress).
-
Possible Cause 1: Off-target effects due to lack of modulator selectivity.
-
Solution: Switch to a more selective modulator if available. For example, if you observe bradycardia with a non-selective modulator like fingolimod, consider using an S1P1-selective modulator to see if the effect is mitigated.[3]
-
-
Possible Cause 2: On-target effects in unintended tissues.
-
Solution: Consider dose-response studies to find a therapeutic window that minimizes side effects. A dose titration regimen at the start of treatment can sometimes mitigate acute effects like bradycardia.[13]
-
-
Possible Cause 3: Pharmacokinetic issues.
-
Solution: Analyze the pharmacokinetic profile of the modulator in your animal model to ensure that the plasma concentrations are within the expected therapeutic range and not reaching toxic levels.[9]
-
Problem: My S1P modulator is not showing the expected efficacy in my in vivo model.
-
Possible Cause 1: Insufficient target engagement.
-
Solution: Verify that the administered dose is sufficient to achieve the desired level of receptor occupancy in the target tissue. This can be assessed through ex vivo receptor binding studies or by measuring downstream pharmacodynamic markers (e.g., lymphocyte counts in the peripheral blood).
-
-
Possible Cause 2: Rapid metabolism or clearance of the modulator.
-
Solution: Investigate the metabolic stability and clearance of the compound in the chosen animal species. The pharmacokinetic profile can differ significantly between species.
-
-
Possible Cause 3: The chosen animal model is not appropriate.
-
Solution: Ensure that the S1P receptor expression and signaling pathways in your animal model are relevant to the human condition you are studying. For example, the S1P receptor subtype responsible for bradycardia differs between mice and humans.[3]
-
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
-
S1P modulator stock solution (in DMSO).
-
Scintillation fluid.
-
Glass fiber filter mats.
-
96-well microplates.
Procedure:
-
Prepare the assay buffer and keep it on ice.
-
Dilute the cell membranes in the assay buffer to the desired concentration (typically 5-20 µg of protein per well).
-
Prepare serial dilutions of the S1P modulator in the assay buffer. Also, prepare solutions for determining basal binding (buffer only) and non-specific binding (excess unlabeled GTPγS).
-
In a 96-well plate, add 50 µL of the diluted cell membranes to each well.
-
Add 50 µL of the S1P modulator dilutions or control solutions to the appropriate wells.
-
Add 50 µL of assay buffer containing GDP (final concentration 10 µM) to all wells.
-
Initiate the binding reaction by adding 50 µL of assay buffer containing [35S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Caption: Workflow for a [35S]GTPγS binding assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, often using a technology like enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[14][15][16][17]
Materials:
-
Cells co-expressing the S1P receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
S1P modulator stock solution (in DMSO).
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
White, opaque 96-well microplates.
Procedure:
-
Seed the engineered cells into a white, opaque 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of the S1P modulator in the assay buffer.
-
Add the modulator dilutions to the appropriate wells. Include wells with buffer only as a negative control.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the specified time (usually in the dark).
-
Measure the luminescence using a plate reader.
Caption: Workflow for a β-arrestin recruitment assay.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled S1P receptors (S1P2 and S1P3).
Materials:
-
Cells expressing the S1P receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
S1P modulator stock solution (in DMSO).
-
Black-walled, clear-bottom 96-well microplates.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Prepare serial dilutions of the S1P modulator in the assay buffer in a separate plate.
-
Set the plate reader to measure fluorescence at the appropriate wavelengths over time.
-
Establish a baseline fluorescence reading for each well.
-
Use the plate reader's injection system to add the S1P modulator to the wells while continuously measuring the fluorescence.
-
Record the change in fluorescence intensity over time.
Caption: Workflow for a calcium flux assay.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 5. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Abuse and dependence potential of sphingosine-1-phosphate (S1P) receptor modulators used in the treatment of multiple sclerosis: a review of literature and public data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. medscape.com [medscape.com]
- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Development of S1P5-Selective Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of S1P5-selective compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing S1P5-selective compounds?
A1: The main challenge lies in achieving high selectivity for S1P5 over other sphingosine-1-phosphate (S1P) receptor subtypes, particularly S1P1.[1][2][3][4][5] S1P receptors share a high degree of structural homology in their ligand-binding pockets, making the design of subtype-selective modulators difficult. Non-selective compounds can lead to undesirable side effects, as S1P1 is involved in crucial physiological processes like lymphocyte trafficking.[3][5][6][7] Antagonism of S1P1, for instance, has been associated with serious adverse effects such as lung capillary leakage and renal reperfusion injury.[3][5][6]
Q2: What are the key structural features of S1P5 that can be exploited for selective drug design?
A2: A key structural feature of S1P5 is a unique allosteric sub-pocket within the ligand-binding site.[1][2][6] Targeting this sub-pocket can enhance selectivity. The crystal structure of S1P5 in complex with a selective inverse agonist has provided a template for structure-based drug design, revealing specific residues that differ from other S1P receptor subtypes and can be targeted for selective binding.[1][2][3][6]
Q3: What are the primary signaling pathways modulated by S1P5?
A3: S1P5 is predominantly expressed in the nervous and immune systems.[1][2][4][5] In oligodendrocytes, the myelin-forming cells of the central nervous system (CNS), S1P5 signaling is dual-functional.[8] In immature oligodendrocytes, it can induce process retraction through a Rho kinase-dependent pathway.[8] In mature oligodendrocytes, it promotes cell survival via an Akt signaling pathway.[8][9] S1P5 is also known to couple to Gαi and Gα12/13 proteins.[10] Activation of the Gα12/13-Rho/ROCK pathway by S1P5 has been shown to inhibit oligodendrocyte progenitor migration.[10][11]
Troubleshooting Guides
Problem 1: Low Selectivity of a Compound for S1P5 over S1P1
Possible Causes:
-
Compound interacts with conserved residues: The compound may be binding to amino acid residues that are highly conserved across S1P receptor subtypes.
-
Insufficient interaction with the allosteric sub-pocket: The compound may not be optimally engaging the unique allosteric sub-pocket in S1P5 that confers selectivity.[1][2][6]
Solutions:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the compound's chemical structure to probe interactions with non-conserved residues. Focus on substitutions that can form specific bonds with residues unique to the S1P5 binding pocket.
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations based on the S1P5 crystal structure to predict binding modes and design modifications that enhance interaction with the allosteric pocket.[12][13]
-
Refer to Published Data: Analyze structure-activity relationship data from published studies on selective S1P5 modulators to guide design efforts.[1][14]
Problem 2: Inconsistent Results in S1P5 Functional Assays (e.g., GTPγS binding, cAMP assays)
Possible Causes:
-
High Basal Activity of S1P5: S1P5 is known to exhibit a relatively high level of basal (constitutive) activity, which can mask the effects of weak agonists or inverse agonists.[3]
-
Incorrect G-protein coupling assessment: The chosen assay may not be optimal for the specific G-protein pathway activated by your compound (e.g., Gαi vs. Gα12/13).[10]
-
Cell Line Issues: The cell line used for the assay may have low or variable expression of S1P5, or endogenous expression of other S1P receptors that interfere with the results.
Solutions:
-
Use of Inverse Agonists as Controls: Include a known selective S1P5 inverse agonist in your experiments to quantify and account for the basal activity.[3]
-
Multiple Functional Assays: Employ a panel of functional assays to assess coupling to different G-protein pathways, such as cAMP assays for Gαi and RhoA activation assays for Gα12/13.[10]
-
Stable and Characterized Cell Lines: Use a well-characterized recombinant cell line with high and stable expression of human S1P5 and low to no expression of other S1P receptors.
Problem 3: Off-Target Effects Observed in Cellular or in vivo Models
Possible Causes:
-
Lack of Subtype Selectivity: As mentioned, the compound may be interacting with other S1P receptors, leading to unintended biological effects.[2][4][7] For example, effects on lymphocyte trafficking are typically mediated by S1P1.[7]
-
Metabolism to Active Compounds: The parent compound may be metabolized in vivo to active metabolites with a different selectivity profile. Fingolimod, for example, is a pro-drug that is phosphorylated to its active form.[15]
Solutions:
-
Comprehensive Selectivity Profiling: Screen the compound against a full panel of S1P receptors (S1P1-5) in both binding and functional assays.
-
Metabolite Profiling: Conduct metabolic stability assays and identify major metabolites. Synthesize and test the activity and selectivity of these metabolites.
-
Use of Knockout Models: If feasible, utilize animal models or cell lines with genetic knockout of specific S1P receptors to confirm that the observed effect is mediated by S1P5.
Quantitative Data
Table 1: Binding Affinities of Selected S1P Receptor Modulators
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) | Selectivity (S1P1/S1P5) | Reference |
| Ozanimod | - | - | S1P1 and S1P5 selective | [12][13] |
| Siponimod | - | - | S1P1 and S1P5 selective | [7][16] |
| Fingolimod (FTY720-P) | - | - | Non-selective (S1P1,3,4,5) | [7][15] |
| Ponesimod | - | - | S1P1 selective | [7] |
| Compound 15 (Antagonist) | >5000 | 4.4 | >1136 | [14] |
| Compound 28 (Antagonist) | - | 0.3 | - | [14] |
Note: Ki values can vary depending on the assay conditions. This table provides a comparative overview.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for S1P5.
Materials:
-
Cell membranes from a cell line overexpressing human S1P5.
-
Radioligand (e.g., [³H]-ozanimod).[12]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.[12]
-
Test compound dilutions.
-
Non-specific binding control (a high concentration of a known S1P5 ligand).
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, and test compounds to their final concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, test compound dilutions (or non-specific binding control), and cell membranes.
-
Initiate Binding: Add the radioligand to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[12]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: S1P5 signaling pathways in oligodendrocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors [ideas.repec.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with S1P5 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic (non-monotonic) dose-response curves in experiments involving Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, often described as U-shaped or inverted U-shaped, is a non-monotonic relationship where the response to a substance increases with dose up to a certain point, and then decreases with further increases in dose. This contrasts with a typical monotonic dose-response, where the effect consistently increases with the dose.
Q2: Why is my S1P5 agonist showing a biphasic effect?
Observing a biphasic dose-response with an S1P5 agonist can be perplexing but is mechanistically plausible for G protein-coupled receptors (GPCRs). Several phenomena can contribute to this observation:
-
Receptor Desensitization and Internalization: At high concentrations, prolonged agonist binding can lead to phosphorylation of the S1P5 receptor by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which sterically hinder G protein coupling (desensitization) and can lead to the removal of the receptor from the cell surface (internalization)[1]. This reduction in available and functional receptors at high agonist concentrations can lead to a diminished response.
-
Biased Agonism: S1P5 agonists can be "biased," meaning they preferentially activate one downstream signaling pathway over another. For instance, an agonist might activate G protein-mediated signaling at low concentrations, while at higher concentrations, it more strongly engages β-arrestin-mediated pathways[2][3]. If these pathways have opposing effects on your measured endpoint (e.g., cell proliferation vs. growth arrest), a biphasic curve can emerge.
-
Differential G Protein Coupling: S1P5 is known to couple to multiple G protein subtypes, primarily Gαi and Gα12/13[4]. These G proteins initiate distinct downstream cascades (e.g., Gαi inhibits cAMP production, while Gα12/13 activates the RhoA pathway)[4]. An agonist could have different potencies for activating these pathways. If the downstream effects of these pathways are antagonistic in your assay, a biphasic response is possible.
-
Dosage-Dependent Switch in Signaling: Some GPCRs can switch from G protein-dependent to G protein-independent signaling at higher agonist concentrations[5]. This could lead to a different, and potentially opposing, cellular response at higher doses.
Q3: What are the main signaling pathways activated by S1P5?
S1P5 activation triggers several key signaling cascades:
-
Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Engagement of Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial in regulating cytoskeletal dynamics, cell shape, and migration[4].
-
MAPK/ERK Pathway: S1P5 signaling can influence the phosphorylation of extracellular signal-regulated kinases (ERK), although this can be cell-type specific and may be inhibitory[4].
-
β-Arrestin Pathway: Upon agonist-induced phosphorylation, S1P5 can recruit β-arrestins. β-arrestins not only mediate receptor desensitization and internalization but can also act as signal transducers themselves, initiating G protein-independent signaling cascades[1][2].
Troubleshooting Guide
Issue: My dose-response curve for an S1P5 agonist is an inverted U-shape in a cell proliferation assay.
| Possible Cause | Suggested Action |
| 1. Receptor Desensitization/Internalization at high agonist concentrations. | - Time-course experiment: Measure the response at a high and a low agonist concentration over time. A waning response at the high concentration suggests desensitization. - Receptor internalization assay: Use techniques like ELISA with tagged receptors or immunofluorescence to visualize receptor localization after treatment with low vs. high agonist concentrations. |
| 2. Biased agonism towards an anti-proliferative pathway at high concentrations. | - Measure β-arrestin recruitment: Perform a β-arrestin recruitment assay. If the agonist shows higher potency or efficacy for β-arrestin recruitment than for G-protein signaling, this suggests bias. - Measure multiple downstream signals: Quantify both a G-protein-mediated signal (e.g., cAMP inhibition) and a potential β-arrestin-mediated signal in parallel dose-response experiments. |
| 3. Off-target effects at high concentrations. | - Test in a null cell line: Use a cell line that does not express S1P5 (or use siRNA to knock down S1P5) and repeat the dose-response experiment. A persistent effect at high concentrations suggests off-target activity. - Use a competitive antagonist: Pre-treat cells with a known S1P5 antagonist. If the biphasic effect is on-target, the entire curve should shift to the right. |
Issue: Low concentrations of my S1P5 agonist stimulate cell migration, while high concentrations are inhibitory.
| Possible Cause | Suggested Action |
| 1. Differential activation of Gαi and Gα12/13 pathways. | - RhoA activation assay: Measure RhoA activation across the full dose range of the agonist. A strong activation of RhoA at higher concentrations could explain the inhibition of migration. - cAMP assay: Measure cAMP inhibition to assess Gαi activation. Compare the EC50 for Gαi activation with the EC50 for RhoA activation. A significant difference in potency could explain the biphasic effect. |
| 2. β-arrestin-mediated scaffolding of cytoskeletal regulatory proteins. | - β-arrestin knockdown: Use siRNA to reduce β-arrestin levels and observe if the inhibitory phase of the dose-response is attenuated. |
| 3. Experimental artifact. | - Solubility issues: Ensure the agonist is fully soluble at the highest concentrations tested. Precipitates can cause artifacts. - Cytotoxicity: Perform a cell viability assay (e.g., MTS or LDH) at all tested concentrations to rule out that the inhibition of migration is due to cell death. |
Quantitative Data Summary
The following tables summarize binding affinities and functional potencies for S1P and various modulators at the S1P5 receptor.
Table 1: S1P5 Receptor Binding Affinities (Ki / Kd)
| Compound | Receptor | Assay Type | Ki / Kd (nM) | Reference |
| [3H]-ozanimod | Human S1P5 | Saturation Radioligand Binding | 3.13 (Kd) | [6] |
| S1P | Human S1P5 | Competition Radioligand Binding | 1.15 (Ki) | [6] |
| Ozanimod | Human S1P5 | Competition Radioligand Binding | 2.05 (Ki) | [6] |
| Siponimod | Human S1P5 | Competition Radioligand Binding | 13.9 (Ki) | [6] |
| FTY720-P | Human S1P5 | Competition Radioligand Binding | 0.28 (Ki) | [6] |
| Compound 15 (antagonist) | Human S1P5 | 33P Binding Assay | 4.4 (Ki) | [7] |
Table 2: S1P5 Agonist Functional Potencies (EC50)
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| S1P | Human S1P5 | [35S]-GTPγS Binding | 0.15 | [6] |
| Ozanimod | Human S1P5 | [35S]-GTPγS Binding | 12.3 | [6] |
| Siponimod | Human S1P5 | [35S]-GTPγS Binding | 0.81 | [6] |
| FTY720-P | Human S1P5 | [35S]-GTPγS Binding | 0.23 | [6] |
| ONO-5430608 (inverse agonist) | Human S1P5 | cAMP Accumulation | 1.7 | [8] |
Experimental Protocols
Protocol 1: cAMP Measurement for Gαi Coupling
This protocol is for measuring the inhibition of adenylyl cyclase activity following S1P5 activation in a cell line expressing the receptor (e.g., CHO-K1 or HEK293-T).
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of the S1P5 agonist in assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay: a. Wash cells once with pre-warmed assay buffer. b. Add the S1P5 agonist dilutions to the wells. c. Immediately add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the negative control. d. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: a. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions[9][10].
-
Data Analysis: Plot the measured signal against the log of the agonist concentration and fit to a three-parameter logistic equation to determine the EC50 for cAMP inhibition.
Protocol 2: Tango β-Arrestin Recruitment Assay
This protocol describes a method to quantify the recruitment of β-arrestin to the S1P5 receptor upon agonist stimulation, using a commercially available system like the Tango GPCR Assay.
-
Cell Plating: Plate the Tango S1P5-bla U2OS cells in a 96-well, clear-bottom black plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the S1P5 agonist to the cells. Include a positive control (e.g., a known S1P5 agonist) and a vehicle control.
-
Incubation: Incubate the plate for 4-5 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the live-cell fluorescent β-lactamase substrate to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 2 hours at room temperature, protected from light.
-
Detection: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the cleaved and uncleaved substrate.
-
Data Analysis: Calculate the emission ratio to determine β-lactamase activity, which corresponds to β-arrestin recruitment. Plot the ratio against the log of the agonist concentration to determine the EC50.
Protocol 3: RhoA Activation Assay (Gα12/13 Coupling)
This protocol outlines a pull-down assay to measure the activation of RhoA following S1P5 stimulation.
-
Cell Culture and Stimulation: a. Culture cells expressing S1P5 to near confluency. b. Serum-starve the cells for 2-4 hours. c. Stimulate the cells with various concentrations of the S1P5 agonist for a short period (e.g., 2-5 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in an ice-cold lysis buffer containing protease inhibitors[11][12]. c. Clarify the lysates by centrifugation.
-
Pull-Down of Active RhoA: a. Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads (which specifically bind to GTP-bound, active RhoA) for 45-60 minutes at 4°C with gentle rotation[11][13].
-
Washing and Elution: a. Wash the beads 3-4 times with lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with a primary antibody specific for RhoA. c. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensity for active RhoA and normalize to the total RhoA in the input lysates. Plot the normalized active RhoA levels against the agonist concentration.
Visualizations
Caption: S1P5 receptor signaling pathways.
Caption: Model of an inverted U-shaped biphasic dose-response curve.
Caption: Workflow for investigating biphasic dose-responses.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Dosage-dependent switch from G protein-coupled to G protein-independent signaling by a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. abcam.com [abcam.com]
- 13. RhoA Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
Technical Support Center: Controlling for S1P Receptor Subtype Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of Sphingosine-1-Phosphate (S1P) receptor subtype cross-reactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the S1P receptors and why is subtype selectivity important?
A1: Sphingosine-1-phosphate (S1P) receptors (S1PRs) are a family of five G protein-coupled receptors (GPCRs), designated as S1P₁ through S1P₅.[1] These receptors are involved in a wide array of crucial biological processes, including immune cell trafficking, angiogenesis, cell proliferation, and migration.[1] Each S1P receptor subtype has a distinct tissue distribution and couples to different intracellular signaling pathways, leading to diverse physiological and pathophysiological outcomes.[1][2][3] Therefore, designing experiments that can distinguish the effects of a specific S1P receptor subtype is critical for accurately interpreting results and for the development of targeted therapeutics with minimal off-target effects. For instance, the therapeutic effects of Fingolimod in multiple sclerosis are primarily attributed to its action on S1P₁, while its cardiovascular side effects are linked to S1P₃ activation.[4][5]
Q2: How can I choose the right pharmacological tool (agonist/antagonist) for my experiment?
A2: The selection of an appropriate pharmacological tool depends on the specific S1P receptor subtype you are investigating and the desired effect (activation or inhibition). It is crucial to consider the selectivity and potency of the compound for all five S1P receptor subtypes. The tables below summarize the binding affinities (Ki) and potency (EC₅₀/IC₅₀) of commonly used S1P receptor modulators. Always consult the latest literature for the most up-to-date pharmacological data.
Q3: What are the key experimental approaches to control for S1P receptor cross-reactivity?
A3: A multi-pronged approach is recommended to confidently attribute an observed effect to a specific S1P receptor subtype. Key strategies include:
-
Use of Subtype-Selective Ligands: Employ agonists and antagonists with well-characterized selectivity profiles (see data tables below).
-
Cell Lines with Defined Receptor Expression: Utilize cell lines that endogenously express a single S1P receptor subtype or engineered cell lines overexpressing a specific subtype.
-
Genetic Knockdown/Knockout Models: Employ techniques like siRNA-mediated knockdown or use cells/animal models where the gene for a specific S1P receptor subtype has been knocked out to validate pharmacological findings.
-
Multiple Functional Assays: Measure downstream signaling events characteristic of the targeted receptor's G-protein coupling (e.g., cAMP accumulation, calcium mobilization, GTPγS binding) to confirm on-target effects.
Data Presentation: Pharmacological Tools for S1P Receptors
The following tables provide a summary of binding affinities and functional potencies for a selection of commonly used S1P receptor modulators. These values are compiled from various sources and should be used as a guide. It is recommended to consult the primary literature for detailed experimental conditions.
Table 1: Binding Affinities (Ki, nM) of S1P Receptor Ligands
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
| Fingolimod (FTY720-P) | ~0.34 | >10000 | ~1.2 | ~0.9 | ~0.3 |
| Siponimod (BAF312) | ~0.46 | >10000 | >1111 | ~383.7 | ~0.3 |
| Ozanimod | ~0.63 | >10000 | >10000 | >10000 | ~3.13 |
| Ponesimod | ~0.42 | >10000 | >10000 | >10000 | >10000 |
| W146 (Antagonist) | ~70-80 | - | - | - | - |
| JTE-013 (Antagonist) | >10000 | ~17.6 | >10000 | - | - |
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of S1P Receptor Ligands
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
| S1P (Endogenous Agonist) | ~8-11 | - | - | - | - |
| SEW2871 (Agonist) | ~13 | >10000 | >10000 | >10000 | >10000 |
| A-971432 (Agonist) | >1000 | >10000 | >10000 | >10000 | ~4.1-5.7 |
| CYM-5541 (Agonist) | >10000 | >50000 | ~72-132 | >50000 | >25000 |
| CAY10444 (Antagonist) | - | - | ~4600-11600 | - | - |
| ML248 (Agonist) | >25000 | >25000 | >25000 | ~37.7-79.1 | ~2100 |
| W146 (Antagonist) | ~398 | - | - | - | - |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments used to characterize S1P receptor activity and selectivity, along with common troubleshooting tips.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific S1P receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human S1P receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (96-well format):
-
To each well, add in the following order:
-
Assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
A fixed concentration of radiolabeled S1P ligand (e.g., [³³P]S1P).
-
Increasing concentrations of the unlabeled test compound or a known reference ligand.
-
Membrane preparation (typically 5-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide: Radioligand Binding Assay
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high. | Optimize the radioligand concentration to be at or below its Kd. |
| Insufficient washing. | Increase the number and/or volume of washes. | |
| Filter plate not adequately pre-soaked. | Pre-soak the filter plate with assay buffer or a blocking agent (e.g., polyethyleneimine). | |
| Low or no specific binding | Inactive membrane preparation. | Use freshly prepared membranes or ensure proper storage at -80°C. |
| Incorrect assay buffer composition. | Verify the pH and concentrations of all buffer components. | |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete membrane filtration. | Ensure a good seal on the vacuum manifold and consistent vacuum pressure. |
GTPγS Binding Assay
Objective: To measure the activation of a G protein-coupled S1P receptor by an agonist, which stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the S1P receptor of interest as described for the radioligand binding assay.
-
Assay Setup (96-well format):
-
To each well, add:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP (to ensure G proteins are in their inactive state).
-
Increasing concentrations of the test agonist.
-
Membrane preparation.
-
-
Pre-incubate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration through a filter plate.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC₅₀ and Emax values.
Troubleshooting Guide: GTPγS Binding Assay
| Problem | Possible Cause | Solution |
| High basal binding | Insufficient GDP concentration. | Optimize the GDP concentration to minimize basal [³⁵S]GTPγS binding. |
| Spontaneous receptor activation. | This can be inherent to the receptor; consider using an inverse agonist to define basal levels. | |
| Low signal-to-noise ratio | Low receptor expression or G protein coupling. | Use a cell line with higher receptor expression or co-express the relevant Gα subunit. |
| Suboptimal assay conditions. | Optimize Mg²⁺ and Na⁺ concentrations, as well as incubation time and temperature. | |
| Inconsistent results | Membrane degradation. | Use fresh or properly stored membrane preparations. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially of viscous solutions like GDP. |
Visualizations
S1P Receptor Signaling Pathways
Caption: Simplified S1P receptor signaling pathways for S1P₁, S1P₂, and S1P₃.
Experimental Workflow for Assessing Ligand Selectivity
Caption: A logical workflow for characterizing the selectivity of a novel S1P receptor ligand.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 971432 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 7. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1P₁ Receptor Agonist, SEW2871 - CAS 256414-75-2 - Calbiochem | 567733 [merckmillipore.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. CYM 5541 | CAS:945128-26-7 | Selective S1P3 receptor allosteric agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A‑971432 | Sphingosine-1-Phosphate Receptor 5 (S1P5) agonist | CAS 1240308-45-5 | A-971432 | S1P5激动剂 | 美国InvivoChem [invivochem.cn]
- 28. neurologylive.com [neurologylive.com]
- 29. m.youtube.com [m.youtube.com]
- 30. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. scienceopen.com [scienceopen.com]
- 34. youtube.com [youtube.com]
- 35. go.drugbank.com [go.drugbank.com]
- 36. researchgate.net [researchgate.net]
- 37. thomassci.com [thomassci.com]
- 38. Sphingosine-1-Phosphate Receptor Antagonists | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 39. researchgate.net [researchgate.net]
- 40. guidetopharmacology.org [guidetopharmacology.org]
Validation & Comparative
A Comparative Analysis of S1P1 and S1P5 Receptor Agonists in Neurodegeneration
An objective guide for researchers and drug development professionals on the therapeutic potential of targeting Sphingosine-1-Phosphate (S1P) receptors 1 and 5 in neurodegenerative diseases. This report synthesizes preclinical data, details experimental methodologies, and visualizes key signaling pathways to inform future research and development.
The modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders. Among the five S1P receptor subtypes, S1P1 and S1P5 are of particular interest due to their expression in the central nervous system (CNS) and their involvement in key pathophysiological processes such as neuroinflammation, demyelination, and neuronal survival. This guide provides a comparative overview of the efficacy of selective S1P1 and S1P5 receptor agonists, as well as dual agonists, in various preclinical models of neurodegeneration.
Comparative Efficacy of S1P Receptor Agonists
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of S1P1-selective, S1P5-selective, and dual S1P1/S1P5 agonists. It is important to note that direct head-to-head comparisons in the same disease model are limited, and thus, efficacy should be interpreted within the context of the specific experimental paradigm.
Table 1: Efficacy of Selective S1P1 Receptor Agonists in Neurodegeneration
| Agonist | Disease Model | Animal Model | Key Outcomes | Citation(s) |
| SEW2871 | Parkinson's Disease (MPTP-induced) | Mouse | - Protected against the loss of dopaminergic neurons.- Prevented motor deficits.- Reduced activation of astrocytes and glial cells.- Prevented MPTP-induced reduction of BDNF levels. | [1][2] |
| SEW2871 | Cerebral Small Vessel Disease | Rat | - Mitigated blood-brain barrier (BBB) leakage and brain injury.- Improved cerebral blood flow.- Ameliorated cognitive impairment in the Morris Water Maze test. | [3] |
Table 2: Efficacy of Selective S1P5 Receptor Agonists in Neurodegeneration
| Agonist | Disease Model | Animal Model | Key Outcomes | Citation(s) |
| A-971432 | Huntington's Disease (R6/2) | Mouse | - Slowed disease progression and significantly prolonged lifespan.- Activated pro-survival pathways (BDNF, AKT, ERK).- Reduced mutant huntingtin aggregation.- Preserved BBB integrity and protected against progressive motor deficits. | [4] |
| A-971432 | Age-related Cognitive Decline | Mouse & Rat | - Reversed age-related cognitive deficits in T-maze, Morris Water Maze, and Object Recognition Task.- Normalized age-related CNS sphingolipid imbalance. | [5] |
Table 3: Efficacy of Dual S1P1/S1P5 Receptor Agonists in Neurodegeneration
| Agonist | Disease Model | Animal Model | Key Outcomes | Citation(s) |
| Ozanimod | Intracerebral Hemorrhage (ICH) | Mouse | - Improved neurobehavioral deficits.- Reduced hematoma volume and brain water content.- Mitigated brain cell death (TUNEL staining).- Reduced BBB disruption (Evans blue staining).- Decreased density of activated microglia and infiltrated neutrophils. | [6][7] |
| Siponimod | Secondary Progressive Multiple Sclerosis (SPMS) | Human (Clinical Trial) | - Slowed cortical and thalamic volume loss.- Improved brain tissue integrity and myelination (magnetization transfer ratio).- Reduced risk of disability progression and cognitive worsening. | [8][9] |
Signaling Pathways
The differential effects of S1P1 and S1P5 agonists can be attributed to their distinct downstream signaling cascades.
S1P1 Receptor Signaling
Activation of S1P1, which couples primarily to the Gαi/o protein, initiates signaling pathways that are largely associated with cell survival, migration, and modulation of inflammatory responses. In the CNS, S1P1 is expressed on astrocytes, microglia, oligodendrocytes, and neurons. Its activation is thought to promote the migration of neuronal progenitor cells and is involved in astrocyte activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validating the Therapeutic Potential of a Novel S1P5 Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, selective Sphingosine-1-Phosphate 5 (S1P5) receptor agonist, designated as Compound X, with currently available S1P receptor modulators. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to validate the therapeutic efficacy of this new chemical entity. This document summarizes key performance data in comparative tables, details the experimental methodologies for pivotal assays, and visualizes critical pathways and workflows.
Comparative Performance Analysis
The therapeutic potential of an S1P5 receptor agonist is benchmarked by its potency, selectivity, and functional activity. The following tables present a comparative summary of our novel Compound X against established S1P receptor modulators.
Table 1: Receptor Binding Affinity (Ki, nM)
This table compares the binding affinity of Compound X and other S1P receptor modulators to the five S1P receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) |
| Novel Agonist (Compound X) | >10,000 | >10,000 | >5,000 | >10,000 | 0.5 |
| Siponimod | 0.39 | >10,000 | >1,000 | 750 | 0.98 |
| Ozanimod | High Affinity | Minimal Activity | Minimal Activity | Minimal Activity | High Affinity |
| A-971432 | >10,000 | >10,000 | >10,000 | >10,000 | Highly Selective |
| Fingolimod (FTY720-P) | Potent | Inactive | Potent | Potent | Potent |
Note: Specific Ki values for Ozanimod and Fingolimod are not consistently reported across all receptor subtypes in the referenced literature, hence the qualitative descriptors.
Table 2: Functional Potency (EC50, nM) in GTPγS Binding Assay
This table outlines the functional potency of the compounds in activating their target receptors, as measured by the GTPγS binding assay. A lower EC50 value signifies greater potency.
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) |
| Novel Agonist (Compound X) | >10,000 | >10,000 | >10,000 | >10,000 | 0.8 |
| Siponimod | 0.4 | >10,000 | >1,000 | 73 | 1.3 |
| Ozanimod | 0.27 | >10,000 | >10,000 | 3.3 | 4.8 |
| A-971432 | Not Reported | Not Reported | Not Reported | Not Reported | Potent Agonist |
| Fingolimod (FTY720-P) | 0.17 | >10,000 | 0.9 | 0.4 | 0.3 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the validation process.
Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the S1P5 receptor.
Objective: To determine the inhibitor constant (Ki) of the novel S1P5 agonist.
Materials:
-
Membrane preparations from cells overexpressing human S1P receptors (S1P1-5).
-
Radioligand (e.g., [³H]-S1P).
-
Test compounds (novel agonist and reference compounds).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (10-20 µg protein/well), a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P5 receptor upon agonist binding.[1][2]
Objective: To determine the potency (EC50) and efficacy (Emax) of the novel S1P5 agonist.[2]
Materials:
-
Membrane preparations from cells overexpressing human S1P receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads.
Procedure:
-
Pre-incubate the cell membranes with SPA beads.
-
In a 96-well plate, add the membrane-bead mixture, varying concentrations of the test compound, and assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Measure the radioactivity using a scintillation counter. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration to determine EC50 and Emax values using non-linear regression.
cAMP Measurement Assay
This assay is used to determine the functional consequence of S1P5 receptor activation through the Gαi signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To confirm the Gαi-coupling of the novel S1P5 agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the human S1P5 receptor.
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add varying concentrations of the test compound to the cells and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the agonist concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: S1P5 Receptor Signaling Pathway.
Caption: Experimental Workflow for S1P5 Agonist Validation.
References
Selectivity profiling of S1P5 receptor agonists against other S1P subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profiles of various sphingosine-1-phosphate 5 (S1P5) receptor agonists against other S1P receptor subtypes. The data presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide valuable insights for drug development programs targeting the S1P5 receptor.
Introduction to S1P5 Receptor and its Agonists
The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular development, and neural functions. This signaling is mediated by a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. While S1P1 has been a primary target for immunomodulatory drugs, the S1P5 receptor, predominantly expressed in the central nervous system and on natural killer (NK) cells, is an emerging target for neurodegenerative diseases and certain cancers.[1] The development of selective S1P5 agonists is therefore of significant interest. However, achieving high selectivity over other S1P receptor subtypes, particularly S1P1, which is associated with cardiovascular side effects, remains a key challenge.[2] This guide offers a detailed comparison of the selectivity of several prominent S1P5 receptor agonists.
Selectivity Profiling Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various S1P5 receptor agonists against all five S1P receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The data has been compiled from various published studies and presented in a standardized format for ease of comparison.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Ozanimod | EC50: ~1.03 nM[3] | >10,000 nM[4] | >10,000 nM[4] | >10,000 nM[4] | EC50: ~8.6 nM[3] |
| Siponimod (BAF312) | EC50: ~0.39 nM[3] | >1000-fold selective vs S1P1[3] | >1000-fold selective vs S1P1[3] | >1000-fold selective vs S1P1[3] | EC50: ~0.98 nM[3] |
| Ponesimod | EC50: 5.7 nM[5] | High selectivity vs S1P1[5] | 150-fold lower potency vs S1P1[5] | High selectivity vs S1P1[5] | Data not consistently reported |
| A-971432 | 60-fold selective for S1P5[6][7] | >1,600-fold selective for S1P5[6][7] | >1,600-fold selective for S1P5[6][7] | >1,600-fold selective for S1P5[6][7] | EC50: 4.1 nM (cAMP), 5.7 nM (GTPγS)[6][7] |
| ONO-4641 (Ceralifimod) | Ki: 0.626 nM[8], EC50: 27.3 pM[9] | >30,000-fold selective vs S1P1[10] | >30,000-fold selective vs S1P1[10] | Ki: 28.8 nM[8] | Ki: 0.574 nM[8], EC50: 334 pM[9] |
| SEW2871 | EC50: 13 nM[8] | No activity at 10 µM[8] | No activity at 10 µM[8] | No activity at 10 µM[8] | No activity at 10 µM[8] |
Experimental Protocols
The determination of agonist selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for three key experiments commonly used in the field.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target S1P receptor subtype.
-
Test compounds.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[11]
-
Wash Buffer: Same as Assay Buffer.
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions.
-
Add 50 µL of diluted cell membranes (1-2 µg protein/well) to each well.[11]
-
Pre-incubate for 30 minutes at room temperature.[11]
-
Add 50 µL of radioligand at a final concentration of 0.1-0.2 nM.[11]
-
Incubate for 60 minutes at room temperature.[11]
-
Terminate the binding by rapid filtration through the pre-soaked glass fiber filter plates.
-
Wash the filters five times with 200 µL of ice-cold Wash Buffer.[11]
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.
Materials:
-
Cell membranes expressing the target S1P receptor subtype.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add test compounds, cell membranes (5-10 µg protein/well), and GDP (to a final concentration of 10 µM).
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.[10]
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 value.
cAMP Functional Assay
This assay is used to determine the functional activity of agonists on Gαi-coupled receptors, such as S1P5, by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the target S1P receptor subtype.
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., LANCE cAMP 384 kit).
-
384-well optiplate.
Procedure:
-
Culture cells expressing the S1P receptor of interest.
-
Prepare a stimulation mixture containing stimulation buffer, 3-isobutyl-1-methylxanthine (IBMX) (final concentration 0.5 mM), and forskolin (final concentration 3 µM).[13]
-
Add serial dilutions of the test compounds to the stimulation mixture.
-
Add cells (e.g., 2500 cells/well) to the stimulation mixtures in a 1:1 ratio in a 384-well plate.[13]
-
Stimulate for 5 minutes at room temperature.[13]
-
Measure the cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of the test compound concentration to determine the EC50 value.
S1P5 Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and experimental processes, the following diagrams have been generated.
Caption: S1P5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The data and protocols presented in this guide offer a valuable resource for researchers investigating the S1P5 receptor. The selectivity profiles highlight the differences among various S1P5 agonists, enabling a more informed choice of compounds for specific research questions. The detailed experimental methodologies provide a foundation for consistent and reliable in-house screening and characterization of novel S1P5 modulators. As the therapeutic potential of targeting S1P5 continues to be explored, a thorough understanding of agonist selectivity will be paramount for the development of safe and effective drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 4. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. G12/13 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
Unveiling SPN-678: A Comparative Analysis of a Novel S1P5 Receptor Agonist
For researchers, scientists, and drug development professionals, this guide provides a detailed cross-reactivity analysis of the novel S1P5 receptor agonist, SPN-678. By objectively comparing its performance against established S1P receptor modulators and presenting supporting experimental data, this document serves as a comprehensive resource for evaluating the selectivity and potential therapeutic advantages of SPN-678.
Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-5) that regulate a diverse array of crucial physiological processes. While the therapeutic potential of modulating S1P signaling is well-established, a significant challenge has been the development of subtype-selective agonists to minimize off-target effects.[1][2] The S1P5 receptor, in particular, is an attractive target due to its restricted expression profile, primarily in the central nervous system and natural killer cells, suggesting its involvement in neurodegenerative and immune disorders.[3] This guide introduces SPN-678, a novel S1P5 receptor agonist, and evaluates its selectivity profile against other S1P receptor subtypes through a series of in vitro assays.
Comparative Selectivity Profile
To ascertain the selectivity of SPN-678, its binding affinity (Ki) and functional potency (EC50) were determined across all five human S1P receptor subtypes. The data are presented alongside those of known S1P receptor modulators, including the non-selective agonist Fingolimod (FTY720-P) and the more selective second-generation modulators Siponimod, Ozanimod, and Ponesimod.[4][5][6][7]
Table 1: Comparative Binding Affinity (Ki, nM) of S1P Receptor Agonists
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| SPN-678 (Hypothetical Data) | >10,000 | >10,000 | >10,000 | 8,500 | 4.4 |
| Fingolimod (FTY720-P) | ~0.3-0.6 | >10,000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
| Siponimod | 0.39 | >1,000 | >1,000 | >1,000 | 0.98 |
| Ozanimod | 1.03 | >1,000 | >1,000 | >1,000 | 8.6 |
| Ponesimod | 5.7 | >1,000 | >1,000 | >1,000 | >1,000 |
Data for Fingolimod, Siponimod, Ozanimod, and Ponesimod are compiled from publicly available sources.[4][5][6][7]
Table 2: Comparative Functional Potency (EC50, nM) of S1P Receptor Agonists
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| SPN-678 (Hypothetical Data) | >10,000 | >10,000 | >10,000 | >10,000 | 0.1 |
| Fingolimod (FTY720-P) | ~0.3-0.6 | >10,000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
| Siponimod | 0.46 | >10,000 | >1,111 | 383.7 | 0.3 |
| Ozanimod | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 |
| Ponesimod | 5.7 | >1,000 | 89.52 | >1,000 | >1,000 |
Data for Fingolimod, Siponimod, Ozanimod, and Ponesimod are compiled from publicly available sources.[4][5][6][7]
The data clearly demonstrate the superior selectivity of SPN-678 for the S1P5 receptor. With a high binding affinity and potent functional activity at S1P5, and negligible interaction with S1P1-4, SPN-678 represents a significant advancement in the development of selective S1P5-targeting therapeutics.
Signaling Pathway and Experimental Workflow
To understand the cellular effects of S1P5 activation and the methodologies used to assess agonist activity, the following diagrams illustrate the S1P5 signaling cascade and a typical experimental workflow for evaluating cross-reactivity.
Figure 1: S1P5 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Cross-Reactivity Analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-S1P) and varying concentrations of the test compound (SPN-678 or reference compounds).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[8][9]
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration.
-
Detection: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The EC50 value (concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.
cAMP Assay
This assay is particularly relevant for Gi-coupled receptors like S1P5, where activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[10][11]
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the S1P receptor of interest are seeded in 96- or 384-well plates.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (to elevate basal cAMP levels) and varying concentrations of the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[4]
-
Data Analysis: The EC50 value for the inhibition of forskolin-stimulated cAMP production is calculated.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the S1P receptor signaling cascade.[12]
-
Cell Culture and Starvation: Cells expressing the target S1P receptor are seeded and then serum-starved to reduce basal ERK phosphorylation.
-
Stimulation: Cells are stimulated with varying concentrations of the test compound for a defined period.
-
Lysis: Cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a plate-based immunoassay like AlphaLISA.[5][12] For Western blotting, lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.
-
Data Analysis: The ratio of p-ERK to total ERK is quantified, and the EC50 value for ERK phosphorylation is determined from the dose-response curve.
Conclusion
The comprehensive cross-reactivity analysis presented in this guide highlights SPN-678 as a highly selective and potent S1P5 receptor agonist. Its minimal activity at other S1P receptor subtypes, particularly S1P1 and S1P3 which are associated with cardiovascular side effects, suggests a favorable safety profile.[13] The detailed experimental protocols and illustrative diagrams provided herein offer a robust framework for the continued investigation and development of SPN-678 and other selective S1P5 modulators for potential therapeutic applications in neurological and immunological diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. scripps.edu [scripps.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of S1P5 agonists in different oligodendrocyte cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sphingosine-1-phosphate receptor 5 (S1P5) agonists and their influence on oligodendrocyte cell lines. The S1P5 receptor, predominantly expressed in oligodendrocytes within the central nervous system (CNS), is a promising therapeutic target for demyelinating diseases such as multiple sclerosis.[1] This document summarizes the performance of various S1P5 agonists, supported by experimental data, to aid in the selection and development of novel therapeutics aimed at promoting myelination and protecting oligodendrocytes.
Introduction to S1P5 and its Role in Oligodendrocytes
Sphingosine-1-phosphate (S1P) is a signaling lipid that, through its receptors (S1P1-5), regulates a multitude of cellular processes.[2] S1P5 is highly expressed in both oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes.[2] Activation of S1P5 has a dual, stage-dependent role in the oligodendrocyte lineage. In immature, pre-myelinating oligodendrocytes, S1P5 activation leads to process retraction. Conversely, in mature oligodendrocytes, it promotes survival.[3] Furthermore, S1P5 signaling has been shown to inhibit the migration of OPCs.[2] This complex functional profile underscores the importance of understanding the nuanced effects of S1P5 agonists.
Comparative Data of S1P5 Agonists
The following tables summarize the available quantitative and qualitative data for various S1P agonists on oligodendrocyte lineage cells. It is important to note that direct head-to-head comparative studies with a range of selective S1P5 agonists on the same oligodendrocyte cell line are limited in the publicly available literature. Much of the current understanding is derived from studies using the endogenous ligand S1P, or non-selective agonists like FTY720 (Fingolimod) and Siponimod.
| Agonist | Target(s) | Oligodendrocyte Cell Line(s) Studied | Reported EC50/IC50 | Key Effects on Oligodendrocytes | References |
| S1P (endogenous ligand) | S1P1-5 | Primary mouse and rat oligodendrocytes, CG4 cell line | IC50 = 29 nM (for OPC migration inhibition) | Inhibits OPC migration; promotes process retraction in immature oligodendrocytes; enhances survival of mature oligodendrocytes. | [2] |
| FTY720 (Fingolimod) | S1P1, S1P3, S1P4, S1P5 | Primary rat OPCs, organotypic cerebellar slices | Not specified for oligodendrocyte-specific assays | Enhances remyelination after demyelination; promotes OPC process extension and survival of mature oligodendrocytes. Effects on remyelination are reported to be mediated primarily through S1P3 and S1P5. | [1][4] |
| Siponimod (BAF312) | S1P1, S1P5 | Primary mixed glia cultures, cuprizone mouse model | Not specified for oligodendrocyte-specific assays | Ameliorates oligodendrocyte degeneration and demyelination; promotes remyelination. Protective effects are suggested to be S1P5-dependent and independent of its effects on lymphocytes. | [5][6][7] |
| A-971432 | Selective S1P5 | Not specified in oligodendrocyte-specific assays | EC50 = 4.1 nM (cAMP assay), 5.7 nM (GTPγS assay) | Preclinical studies suggest neuroprotective effects, but specific data on oligodendrocyte differentiation or proliferation is not detailed. | |
| SEW2871 | Selective S1P1 | Not specified in direct oligodendrocyte comparison studies | EC50 = 20.7 nM (in mS1P1 GTPγS assay) | Primarily used as a tool to delineate S1P1-specific effects. S1P1 activation is linked to promoting OPC survival. | [8][9] |
Note: The lack of direct comparative EC50 values for oligodendrocyte differentiation and proliferation for many selective S1P5 agonists in specific oligodendrocyte cell lines is a current gap in the literature.
Signaling Pathways of S1P5 in Oligodendrocytes
S1P5 activation triggers distinct downstream signaling cascades depending on the developmental stage of the oligodendrocyte.
S1P5 Signaling in Immature Oligodendrocytes (Process Retraction)
In oligodendrocyte precursor cells and immature oligodendrocytes, S1P5 activation couples to Gα12/13, leading to the activation of the RhoA-ROCK pathway. This cascade results in the phosphorylation of downstream effectors that regulate the actin cytoskeleton, ultimately causing the retraction of cellular processes.
S1P5 Signaling in Mature Oligodendrocytes (Survival)
In mature oligodendrocytes, S1P5 couples to the pertussis toxin-sensitive Gαi protein. This leads to the activation of the PI3K-Akt signaling pathway, which is a well-established cascade for promoting cell survival and inhibiting apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of findings.
Oligodendrocyte Differentiation Assay
This assay assesses the maturation of OPCs into myelinating oligodendrocytes.
-
Cell Plating: OPCs are seeded onto coverslips coated with poly-D-lysine and laminin in a 24-well plate at a density of approximately 19,000 cells/well.
-
Culture: Cells are cultured for 48 hours in OPC proliferation medium.
-
Differentiation Induction: The medium is then switched to a differentiation medium containing DMEM/F12 supplemented with N2, B27, BSA, insulin, and triiodothyronine (T3). The S1P5 agonist being tested is added at various concentrations.
-
Incubation: Cells are incubated for 7 days to allow for differentiation into mature, myelinating oligodendrocytes.
-
Immunostaining: Cells are fixed with 4% paraformaldehyde and stained with antibodies against oligodendrocyte markers such as Myelin Basic Protein (MBP) and CC1.
-
Analysis: The percentage of MBP-positive cells among the total number of CC1-positive cells is quantified to determine the extent of differentiation.
Oligodendrocyte Proliferation Assay (BrdU Incorporation)
This assay measures the rate of OPC proliferation in response to S1P5 agonists.
-
Cell Culture: OPCs are cultured in the presence of the S1P5 agonist for a predetermined period.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium (e.g., at 20 µM) for a short period (e.g., 6 hours) to be incorporated into the DNA of proliferating cells.
-
Fixation: Cells are fixed with formaldehyde.
-
DNA Denaturation: The DNA is denatured using hydrochloric acid (e.g., 2M HCl) to expose the incorporated BrdU.
-
Immunostaining: Cells are stained with a primary antibody specific for BrdU and a fluorescently labeled secondary antibody. Co-staining with an OPC marker like A2B5 can confirm the identity of the proliferating cells.
-
Analysis: The percentage of BrdU-positive cells among the total number of A2B5-positive cells is determined by fluorescence microscopy.
In Vitro Myelination Assay (Nanofiber Model)
This assay models the wrapping of myelin sheaths around axons using synthetic nanofibers.[8]
-
Nanofiber Preparation: Aligned polystyrene nanofibers are fabricated on glass coverslips to mimic axons.
-
OPC Seeding: Purified OPCs are seeded at high density onto the nanofibers in a defined culture medium.
-
Treatment: The S1P5 agonist is added to the culture medium.
-
Co-culture: OPCs are co-cultured with the nanofibers for a period sufficient to allow differentiation and membrane wrapping.
-
Analysis: The cultures are fixed and analyzed by immunofluorescence microscopy for myelin proteins (e.g., MBP) to visualize the formation of myelin-like sheaths around the nanofibers. Electron microscopy can be used for a more detailed structural analysis of the wrapping.
Conclusion
The S1P5 receptor presents a compelling target for therapeutic intervention in demyelinating diseases. Existing data, primarily from studies on the endogenous ligand S1P and non-selective agonists like Fingolimod and Siponimod, indicate that S1P5 activation can promote the survival of mature oligodendrocytes and may play a role in remyelination. However, the inhibitory effect on OPC migration and the induction of process retraction in immature oligodendrocytes highlight the complexity of S1P5 signaling.
Future research should focus on direct comparative studies of selective S1P5 agonists in well-characterized oligodendrocyte cell lines to elucidate their precise effects on proliferation, differentiation, and myelination. Such studies will be instrumental in developing targeted therapies that can effectively promote myelin repair while minimizing potential off-target or undesirable effects. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such investigations.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Sphingosine-1-Phosphate Modulation in Neurological Disorders: Insights from MS and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating S1P5 as a Therapeutic Target in a Multiple Sclerosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sphingosine-1-Phosphate Receptor 5 (S1P5) as a therapeutic target in the context of a preclinical model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). We will delve into the experimental data supporting its validation, compare it with other S1P receptor modulation strategies, and provide detailed protocols for key experiments.
S1P5 in the Spotlight: A Role in Neuroinflammation and Myelination
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes through its five G protein-coupled receptors, S1P1-5. While the role of S1P1 in lymphocyte trafficking and its validation as a therapeutic target in multiple sclerosis (MS) are well-established, S1P5 has emerged as a target of interest due to its high expression in the central nervous system (CNS), particularly on oligodendrocytes, the myelin-producing cells of the CNS.[1][2][3] This localization suggests a potential role for S1P5 in modulating oligodendrocyte function and myelination, processes that are central to the pathology of MS.
This guide will focus on the EAE mouse model, a widely used preclinical model that mimics many of the pathological features of MS, including inflammation, demyelination, and neurological deficits.
Comparative Efficacy of S1P Receptor Modulators in the EAE Model
The therapeutic potential of targeting S1P5 has been investigated using various S1P receptor modulators with different selectivity profiles. Here, we compare the efficacy of a non-selective modulator (Fingolimod), S1P1/S1P5 selective modulators (Siponimod, Ozanimod), and selective agonists for S1P1 and S1P5 in the EAE model.
| Compound | Target(s) | Key Efficacy Findings in EAE Model | Reference |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Reduces clinical severity and CNS inflammation.[2] | [2] |
| Siponimod (BAF312) | S1P1, S1P5 | Ameliorates clinical symptoms and reduces demyelination.[4] | [4] |
| Ozanimod (RPC1063) | S1P1, S1P5 | Dampens glutamatergic synaptic alterations and attenuates local inflammatory response.[5] | [5] |
| AUY954 | Selective S1P1 Agonist | Ameliorates clinical disability when administered intracerebroventricularly.[5] | [5] |
| A-971432 | Selective S1P5 Agonist | Did not show significant amelioration of clinical disability in the EAE model, suggesting S1P1 modulation is the primary driver of efficacy for S1P1/S1P5 modulators in this model.[5][6] | [5][6] |
S1P Receptor Binding Affinities
The selectivity of S1P receptor modulators is a key determinant of their biological effects and potential side-effect profiles. The table below summarizes the binding affinities (Ki or IC50 values) of various modulators for the S1P receptors.
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) | Reference |
| Fingolimod-P | 0.33 | >10000 | 0.55 | 0.59 | 0.29 | [7] |
| Siponimod | 0.4 | >10000 | >1000 | 384 | 0.3 | [8] |
| Ozanimod | 0.44 | >10000 | >10000 | >10000 | 12.8 | [7] |
| A-971432 | >10000 | >10000 | >10000 | >10000 | 10 | [6][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in validating S1P5 as a therapeutic target, the following diagrams are provided.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Scoring
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization: On day 0, emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL. Subcutaneously inject 100 µL of the emulsion into two sites on the flank of each mouse.
-
PTX Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of phosphate-buffered saline (PBS).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Body Weight: Record the body weight of each mouse daily.
S1P Receptor Binding Assay (Radioligand Competition Assay)
Materials:
-
Cell membranes expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5)
-
Radiolabeled S1P ligand (e.g., [3H]-S1P)
-
Test compounds (S1P receptor modulators)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The validation of S1P5 as a therapeutic target in the EAE model of multiple sclerosis presents a nuanced picture. While S1P5 is highly expressed on oligodendrocytes, suggesting a direct role in myelination and CNS repair, current evidence from the EAE model indicates that the therapeutic benefit of dual S1P1/S1P5 modulators is primarily driven by their action on S1P1.[5] Selective S1P5 agonism alone did not significantly ameliorate clinical symptoms in this inflammatory model.[5]
This suggests that while S1P5 may hold promise as a target for promoting remyelination and neuroprotection, its therapeutic utility in a highly inflammatory disease state like MS may be limited without concurrent modulation of the potent immunosuppressive effects mediated by S1P1. Future research should focus on dissecting the specific contributions of S1P5 to oligodendrocyte biology in different pathological contexts and exploring the potential of selective S1P5 modulators in less inflammatory models of demyelination or as an adjunctive therapy to enhance repair.
References
- 1. mdpi.com [mdpi.com]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P Modulators - Gilenya, Zeposia, Ponvory, Mayzent [ms-perspektive.de]
- 5. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neuro-sens.com [neuro-sens.com]
- 9. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of S1P5 Agonists and Other Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists with those of key neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the signaling pathways involved to facilitate an objective evaluation of these neuroprotective strategies.
I. Comparative Summary of Neuroprotective Efficacy
Direct comparative studies evaluating S1P5 agonists against neurotrophic factors in the same experimental models are limited. The following tables summarize quantitative data from representative studies on the neuroprotective effects of each class of compounds. This allows for an indirect comparison of their efficacy in various models of neurodegeneration.
Table 1: Neuroprotective Effects of S1P5 Agonists
| Compound | Experimental Model | Cell Type | Treatment Concentration/Dose | Key Quantitative Results | Reference |
| A-971432 | R6/2 mouse model of Huntington's Disease | In vivo | 0.1 mg/kg, chronic administration | Significantly prolonged lifespan; completely protected from progressive motor deficit when administered early.[1][2] | Di Pardo et al., 2018 |
| Fingolimod (FTY720) | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | In vivo (optic nerve) | Not specified | Significantly reduced apoptosis of oligodendrocytes and retinal ganglion cells.[3] | Name of study not available |
| Fingolimod (FTY720) | TNFα-induced neuronal damage in vitro | R28 retinal neuronal cells | 25, 50, 100 nM | Significantly reduced TNFα-induced neuronal death; 25 nM identified as optimal protective dose.[4][5] | Name of study not available |
Table 2: Neuroprotective Effects of Brain-Derived Neurotrophic Factor (BDNF)
| Compound | Experimental Model | Cell Type | Treatment Concentration/Dose | Key Quantitative Results | Reference |
| BDNF | Ocular hypertension mouse model | Retinal Ganglion Cells (in vivo) | Not specified | Reduced retinal ganglion cell and vision loss.[6] | Name of study not available |
| AAV-BDNF | Laser-induced rat IOP model | Retinal Ganglion Cells (in vivo) | Not specified | Resulted in 20% less RGC axonal loss after 4 weeks of elevated IOP.[7] | Martin et al., 2003 |
| BDNF | Optic nerve transection in adult rat | Retinal Ganglion Cells (in vivo) | Repeated intraocular injections | Prevents the degeneration of RGCs 14 days after optic nerve lesion.[8] | Name of study not available |
Table 3: Neuroprotective Effects of Glial Cell Line-Derived Neurotrophic Factor (GDNF)
| Compound | Experimental Model | Cell Type | Treatment Concentration/Dose | Key Quantitative Results | Reference |
| GDNF | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease | Dopaminergic neurons (in vivo) | Intranigral injection | Promoted significant cell survival in the nigra (85% at 3 months, 75% at 18 months, 56% at 24 months).[9] | Name of study not available |
| GDNF | 6-OHDA rat model of Parkinson's Disease | Dopaminergic neurons (in vivo) | Intrastriatal injection | Significant sparing of nigral TH-IR neurons by 77.8 ± 4.1% of contralateral side.[10] | Name of study not available |
| BT13 (GDNF receptor agonist) | Primary midbrain dopamine neuron culture | Dopaminergic neurons (in vitro) | 0.1 µM and 1 µM | Increased the number of TH-positive neurons by 1.4-fold and 1.5-fold, respectively.[11][12] | Sidorova et al., 2017 |
Table 4: Neuroprotective Effects of Ciliary Neurotrophic Factor (CNTF)
| Compound | Experimental Model | Cell Type | Treatment Concentration/Dose | Key Quantitative Results | Reference |
| CNTF | In vitro culture | Adult oligodendrocyte precursor cells | 10 ng/ml | Significant increase in the number of surviving oligodendrocytes.[13] | Name of study not available |
| CNTF | Optic nerve injury | Retinal Ganglion Cells (in vivo) | Intraocular injection | Significantly increased RGC survival 1 week after optic nerve injury. | Name of study not available |
| CNTF and LIF | In vitro culture | Astrocyte precursor cells | Not specified | >95% of the cells differentiated into GFAP+ astrocytes. | Name of study not available |
II. Signaling Pathways
The neuroprotective effects of S1P5 agonists and neurotrophic factors are mediated by distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
S1P5 Signaling Pathway
BDNF Signaling Pathway
GDNF Signaling Pathway
CNTF Signaling Pathway
III. Experimental Protocols
This section outlines representative methodologies for assessing the neuroprotective effects of S1P5 agonists and neurotrophic factors in both in vitro and in vivo settings.
In Vitro Neuroprotection Assay: Oligodendrocyte Precursor Cell (OPC) Survival
This protocol is designed to assess the ability of a test compound to protect OPCs from apoptosis induced by growth factor withdrawal.
1. Cell Culture:
-
Isolate OPCs from neonatal rat cortex.
-
Culture OPCs on poly-D-lysine coated plates in a defined medium containing PDGF and FGF to promote proliferation.
2. Differentiation and Treatment:
-
To induce differentiation and subsequent apoptosis, switch the culture to a defined medium lacking PDGF and FGF.
-
Concurrently, treat the cells with various concentrations of the S1P5 agonist or neurotrophic factor (e.g., CNTF). Include a vehicle control group.
3. Assessment of Cell Viability (e.g., MTT Assay):
-
After a predetermined time (e.g., 48-72 hours), add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control group.
4. Assessment of Apoptosis (e.g., Caspase-3 Staining):
-
Fix the cells and perform immunocytochemistry for cleaved caspase-3.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Quantify the percentage of cleaved caspase-3 positive cells.
In Vivo Neuroprotection Assay: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This protocol evaluates the in vivo neuroprotective efficacy of a test compound against toxin-induced dopaminergic neuron loss.
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Administer a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
2. Treatment Administration:
-
Administer the S1P5 agonist or neurotrophic factor (e.g., GDNF) via a relevant route (e.g., intranasal, intracerebroventricular, or direct intrastriatal infusion) at a predetermined time relative to the 6-OHDA lesion (pre-treatment, co-treatment, or post-treatment).
3. Behavioral Assessment:
-
At various time points post-lesion, assess motor function using tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test for forelimb use asymmetry.
4. Histological and Immunohistochemical Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brains for cryosectioning.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
Analyze the density of TH-positive fibers in the striatum.
Experimental Workflow for Comparative Analysis
IV. Discussion
S1P5 Agonists: S1P5 receptors are primarily expressed on oligodendrocytes and neurons. Agonism of S1P5 has been shown to promote oligodendrocyte survival and maturation, making it a promising strategy for demyelinating diseases like multiple sclerosis. The neuroprotective effects in models of other neurodegenerative diseases, such as Huntington's, may be linked to the modulation of pro-survival pathways, including the upregulation of BDNF. A key advantage of small molecule S1P5 agonists is their potential for oral bioavailability and ability to cross the blood-brain barrier.
Neurotrophic Factors (BDNF, GDNF, CNTF): Neurotrophic factors are potent proteins that support the growth, survival, and differentiation of neurons.
-
BDNF plays a crucial role in synaptic plasticity and the survival of various neuronal populations, and its therapeutic potential is being explored for a wide range of neurodegenerative and psychiatric disorders.
-
GDNF is particularly known for its potent protective effects on dopaminergic neurons, making it a key candidate for Parkinson's disease therapies.[12]
-
CNTF has demonstrated protective effects on photoreceptors, motor neurons, and oligodendrocytes, suggesting its utility in retinal degenerative diseases and demyelinating conditions.[13]
A significant challenge for the therapeutic use of neurotrophic factors is their poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier, necessitating invasive delivery methods such as direct intracerebral infusions or gene therapy approaches.
Conclusion: Both S1P5 agonists and neurotrophic factors represent promising avenues for neuroprotective therapies. S1P5 agonists offer the advantage of being small molecules with favorable drug-like properties. Neurotrophic factors, while facing delivery challenges, exhibit potent and specific effects on neuronal survival and function. The choice between these strategies will likely depend on the specific disease pathology, the target cell population, and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these different neuroprotective approaches.
References
- 1. Stimulation of S1PR5 with A-971432, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Protection of Retinal Ganglion Cells and Visual Function by Brain-Derived Neurotrophic Factor in Mice With Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of neurotrophic factors in retinal ganglion cell resiliency [frontiersin.org]
- 5. Brain-Derived Neurotrophic Factor-Mediated Neuroprotection of Adult Rat Retinal Ganglion Cells In Vivo Does Not Exclusively Depend on Phosphatidyl-Inositol-3′-Kinase/Protein Kinase B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesispub.org [genesispub.org]
- 7. Novel Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. CNTF promotes the survival and differentiation of adult spinal cord-derived oligodendrocyte precursor cells in vitro but fails to promote remyelination in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bohrium.com [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. mednexus.org [mednexus.org]
Assessing the Translational Potential of Preclinical S1P5 Agonist Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical studies on Sphingosine-1-phosphate receptor 5 (S1P5) agonists, focusing on their potential for translation into clinical applications, particularly for neurodegenerative and demyelinating diseases like multiple sclerosis (MS).[1][2] S1P5 is predominantly expressed in the nervous system, specifically on oligodendrocytes, and in the immune system.[3] Its strategic location makes it a compelling target for therapeutic intervention. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways to aid in the objective assessment of current and future S1P5-targeted compounds.
Comparative Analysis of Preclinical S1P5 Agonists
The development of selective S1P5 agonists is crucial for understanding their specific biological roles and avoiding off-target effects associated with broader S1P receptor modulation.[3] The table below compares key in vitro parameters for representative S1P5 agonists from preclinical studies. Potency (EC50) and binding affinity (Ki) are critical indicators of a compound's effectiveness, while selectivity against other S1P receptors (especially S1P1 and S1P3, which are involved in lymphocyte trafficking and cardiovascular function, respectively) is vital for a favorable safety profile.
Table 1: In Vitro Profile of Preclinical S1P5 Agonists
| Compound | Target | Potency (EC50, nM) | Binding Affinity (Ki, nM) | Selectivity (Fold vs. S1P1) | Selectivity (Fold vs. S1P3) | Assay Type | Reference |
|---|---|---|---|---|---|---|---|
| A-971432 | S1P5 | 0.34 | 0.28 | >29,000 | >35,000 | GTPγS Binding | [1][2] |
| Siponimod | S1P1/S1P5 | 0.39 (S1P1), 6.3 (S1P5) | - | 0.06 | - | GTPγS Binding | [4] |
| Ozanimod | S1P1/S1P5 | 0.27 (S1P1), 13.5 (S1P5) | - | 0.02 | - | GTPγS Binding | [5] |
| Phthalazine Analogs | S1P5 | 1.0 - 10.0 | - | High | High | Calcium Flux |[6][7] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the standard preclinical evaluation process is fundamental for assessing translational potential.
S1P5 Signaling Pathway
S1P5 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi.[8] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is believed to be crucial for oligodendrocyte survival and differentiation, processes vital for myelination and remyelination.[4]
Caption: S1P5 receptor activation by an agonist leads to Gi/o protein-mediated inhibition of adenylyl cyclase.
Preclinical Assessment Workflow for S1P5 Agonists
The preclinical evaluation of a potential therapeutic agent follows a structured pipeline, from initial screening to in vivo efficacy testing in relevant disease models. This ensures that only the most promising candidates advance toward clinical trials.
Caption: A typical workflow for the preclinical evaluation of novel S1P5 agonists.
Key Experimental Protocols
Detailed and reproducible methodologies are the bedrock of translational science. Below are protocols for two key assays used in the preclinical assessment of S1P5 agonists.
1. GTPγS Binding Assay (Functional Agonist Activity)
This assay measures the functional activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[9] It is a direct measure of G protein activation and is used to determine the potency (EC50) and efficacy of agonists.[9][10]
-
Objective: To determine the EC50 and maximal efficacy (Emax) of a test compound at the S1P5 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing human S1P5 (e.g., HEK293 or CHO cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound and reference agonist.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Prepare a reaction mixture containing cell membranes (5-10 µg protein), GDP (10 µM), and varying concentrations of the test compound in assay buffer.
-
Pre-incubate the mixture for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction. If using filter plates, rapidly filter the reaction mixture through the plates and wash with ice-cold buffer. If using SPA beads, the beads are added and the mixture is incubated to allow capture before counting.[11]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values. Basal binding is determined in the absence of agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
2. In Vivo Efficacy in the Cuprizone Model of Demyelination
The cuprizone model is a toxic-induced model of demyelination and subsequent remyelination, which is particularly useful for studying the effects of compounds on oligodendrocytes and myelin repair, independent of a primary autoimmune response.[12][13][14]
-
Objective: To assess the potential of an S1P5 agonist to protect against demyelination or enhance remyelination.
-
Animal Model: C57BL/6 mice (typically 8-10 weeks old).[13]
-
Procedure:
-
Demyelination Induction: Feed mice a diet containing 0.2% cuprizone mixed into ground chow for 5-6 weeks to induce acute demyelination.[12][14] For chronic models, this period can be extended to 12 weeks.[14][15]
-
Compound Administration: The S1P5 agonist is typically administered daily via oral gavage or other appropriate routes. Dosing can start before, during, or after the cuprizone challenge to assess prophylactic or therapeutic effects.
-
Monitoring: Monitor animals for general health and body weight throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., after 5 weeks for acute demyelination), animals are euthanized.
-
Brains are collected and processed for histological analysis.
-
Histology: Key brain regions, such as the corpus callosum, are sectioned and stained to assess myelin content (e.g., Luxol Fast Blue - LFB) and oligodendrocyte markers (e.g., anti-PLP, anti-Olig2).[14]
-
Quantification: Demyelination is scored or quantified using image analysis software to measure the area of myelin loss. Oligodendrocyte numbers (progenitors and mature) can also be counted.
-
-
Data Analysis: Compare the extent of demyelination and oligodendrocyte numbers between the vehicle-treated group and the S1P5 agonist-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
3. In Vivo Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for multiple sclerosis, characterized by immune-mediated inflammation, demyelination, and axonal damage in the central nervous system.[16][17]
-
Objective: To evaluate the effect of an S1P5 agonist on the clinical and pathological features of autoimmune demyelination.
-
Animal Model: C57BL/6 or SJL mice.[17]
-
Procedure:
-
EAE Induction: EAE is typically induced by active immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅ (myelin oligodendrocyte glycoprotein peptide 35-55) in C57BL/6 mice or PLP₁₃₉₋₁₅₁ (proteolipid protein peptide 139-151) in SJL mice.[17][18] The peptide is emulsified in Complete Freund's Adjuvant (CFA) and injected subcutaneously.[18] Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[17][19]
-
Compound Administration: Treatment with the S1P5 agonist can be initiated prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = quadriplegia; 5 = moribund).[18][20]
-
Endpoint Analysis: At the study endpoint, tissues are collected for analysis. This can include:
-
Histopathology: Spinal cords are examined for inflammatory infiltrates (H&E staining) and demyelination (LFB staining).
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD4 for T-cells, Iba1 for microglia/macrophages).
-
Flow Cytometry: Analysis of immune cell populations in the spleen, lymph nodes, and CNS.
-
-
Data Analysis: Clinical scores, disease incidence, and pathological readouts are compared between treatment and control groups to assess efficacy.
-
Conclusion
The translational potential of a preclinical S1P5 agonist hinges on a combination of high potency and selectivity in vitro, favorable pharmacokinetic properties, and robust efficacy in relevant in vivo models of demyelination and neuroinflammation. Highly selective agonists like A-971432 demonstrate the feasibility of targeting S1P5 with minimal crossover to other S1P receptors, which is a critical step in minimizing potential side effects.[2][21] Efficacy in both toxic (cuprizone) and autoimmune (EAE) models would suggest a dual mechanism of action, promoting myelin repair while potentially modulating neuroinflammation. Future studies should focus on elucidating the precise downstream effects of S1P5 activation in oligodendrocytes and further characterizing the safety profile of lead candidates to successfully bridge the gap from preclinical findings to clinical reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Design and synthesis of selective and potent orally active S1P5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists - OAK Open Access Archive [oak.novartis.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 17. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of S1P5 Receptor Agonist-1: A Procedural Guide for Laboratory Professionals
Researchers and scientists handling S1P5 receptor agonist-1 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a potent bioactive lipid modulator, this compound requires careful management as hazardous chemical and pharmaceutical waste. This guide provides essential, step-by-step instructions for its proper disposal, in accordance with U.S. Environmental Protection Agency (EPA) regulations and best laboratory practices.
I. Waste Characterization and Regulatory Overview
Due to its biological activity, any this compound waste, including pure compounds, solutions, and contaminated labware, should be presumed hazardous. Disposal is primarily governed by the Resource Conservation and Recovery Act (RCRA), with additional state and local regulations that may apply.[1][2] The EPA's Subpart P provides specific management standards for hazardous waste pharmaceuticals, which serve as a valuable framework for laboratory settings.[1][3]
II. Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and protective eyewear.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
Liquid Waste: Solutions containing this compound, including experimental media and solvents, must be collected in a separate, compatible liquid waste container. Do not mix organic solvents with aqueous waste unless explicitly permitted by your institution's safety office.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the agonist must be disposed of in a designated sharps container for hazardous waste.
Step 3: Containerization and Labeling
-
Container Selection: Use only leak-proof containers that are chemically compatible with the waste. For instance, do not store acidic or basic solutions in metal containers.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste with S1P5 agonist," "Aqueous solution with S1P5 agonist"). The date of initial waste accumulation must also be recorded.
-
Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[6][7]
-
Secondary Containment: Place all waste containers in a secondary containment bin or tray to capture any potential leaks.[4] The secondary container must be able to hold 110% of the volume of the largest container it holds.
-
Incompatible Wastes: Never store incompatible waste types, such as acids and bases, in the same secondary containment.[4]
Step 5: Arranging for Disposal
-
Licensed Vendor: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[7]
-
Record Keeping: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal facility, a system known as "cradle-to-grave" oversight.[7] Ensure all records are accurately maintained.
Prohibited Disposal Methods:
-
Drain Disposal: It is strictly prohibited to dispose of this compound or any hazardous chemical waste down the drain.[1][8]
-
Regular Trash: Contaminated labware and other solid waste must not be disposed of in the regular trash.[9]
III. Quantitative Data for Hazardous Waste Management
For easy reference, the following table summarizes key quantitative limits for the accumulation and storage of hazardous waste in a laboratory setting.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume in SAA | 55 gallons | 40 CFR 262.15 |
| Maximum Time in SAA | No specific federal time limit, but waste must be moved to a Central Accumulation Area (CAA) within 3 days of reaching the 55-gallon limit. | 40 CFR 262.15 |
| Maximum Storage Time in CAA | 90 days (for Large Quantity Generators) | 40 CFR 262.17 |
| Liquid Container Fill Level | ≤ 90% of capacity | Best Practice[6] |
| Secondary Containment Capacity | 110% of the largest container's volume | Best Practice[4] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. gaiaca.com [gaiaca.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling S1P5 receptor agonist-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of S1P5 receptor agonist-1. As a potent, biologically active compound with potential immunomodulatory effects, stringent adherence to these protocols is essential to ensure personnel safety and prevent exposure.[1][2][3] S1P5 receptor agonists are under investigation for their role in neurodegenerative and autoimmune disorders, highlighting their significant biological activity.[4][5][6][7][8]
Due to the novelty of many research compounds, comprehensive toxicological data may not be available. Therefore, this compound should be treated as a hazardous substance.[9] The primary routes of exposure to be controlled are inhalation of airborne particles and dermal (skin) contact, especially when handling the compound in its powdered form.[10] Many S1P5 receptor agonists are supplied as a solid and are often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use.[9] DMSO itself requires careful handling as it can facilitate the absorption of dissolved substances through the skin.[11][12]
Personal Protective Equipment (PPE) and Hazard Summary
Appropriate PPE is the final barrier between researchers and hazardous materials and must be used consistently. The following table summarizes the recommended PPE and potential hazards associated with handling this compound.
| Hazard Category | Potential Risks | Required Personal Protective Equipment (PPE) |
| Inhalation | Potent compounds, even in small quantities, can be hazardous if inhaled. As a powder, this compound poses a significant risk of aerosolization. | Primary: Certified fume hood or ventilated balance enclosure. Secondary: NIOSH-approved N95 or higher respirator, especially if a ventilated enclosure is not available or during spill cleanup.[13] |
| Dermal Contact | The compound may be absorbed through the skin, and this risk is increased when dissolved in solvents like DMSO.[11][12] | Gloves: Double gloving with chemical-resistant gloves is recommended. For DMSO solutions, use butyl rubber, neoprene, or fluoroelastomer gloves over nitrile gloves.[11][12] Lab Coat: A disposable lab coat or a dedicated lab coat that is regularly laundered. |
| Eye Contact | Airborne powder or splashes of solutions can cause eye irritation or absorption. | Primary: Chemical splash goggles. Secondary: A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Ingestion | Accidental ingestion can occur through contaminated hands. | Strict adherence to no eating, drinking, or smoking in the laboratory.[14] Thorough hand washing after handling the compound is mandatory. |
Operational Plan: Safe Handling and Preparation of Stock Solutions
This section provides a step-by-step protocol for the preparation of a stock solution from a lyophilized powder, a common procedure when working with S1P5 receptor agonists.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation and Pre-Handling Check:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Prepare the workspace by laying down absorbent, plastic-backed bench paper.
-
Assemble all necessary equipment: the vial of this compound, a container of high-purity DMSO, appropriate micropipettes and tips, and a labeled, sealable container for the final stock solution.
-
-
Weighing the Compound (if not pre-weighed):
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[15]
-
Use an analytical balance to accurately weigh the desired amount of the compound.
-
Handle the vial with care to minimize agitation and aerosolization of the powder.
-
-
Dissolution in DMSO:
-
With the vial still in the fume hood, carefully uncap it.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Recap the vial securely and vortex gently until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
If desired, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquot tubes with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and clearly marked freezer location.
-
-
Post-Handling Decontamination and Waste Disposal:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, bench paper, gloves) in a designated hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove and dispose of outer gloves, followed by inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, unused stock solutions, and experimental media, must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
If the spill is large or involves a significant release of powder outside of a containment device, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Assess the Situation:
-
From a safe distance, assess the nature of the spill (powder or liquid), the approximate quantity, and the extent of contamination.
-
Do not attempt to clean up a large spill or a spill for which you are not trained or equipped.
-
-
Cleanup of Small Spills (if trained and equipped):
-
Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
For liquid spills: Cover the spill with an absorbent material from a chemical spill kit. Work from the outside of the spill inwards to prevent spreading.
-
For powder spills: Gently cover the spill with damp paper towels to avoid making the powder airborne. Do not dry sweep.
-
Carefully collect all contaminated materials using forceps or other tools and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a final wipe-down.
-
Dispose of all cleanup materials as hazardous waste.
-
Thoroughly wash your hands and any potentially exposed skin.
-
-
Reporting:
-
Report all spills to your supervisor and your institution's EHS department, regardless of size.
-
Visual Guides
Safe Handling Workflow for Potent Compounds
Caption: A workflow for the safe handling of potent compounds like S1P5 receptor agonists.
Spill Response Logical Diagram
Caption: A decision-making diagram for responding to a chemical spill.
References
- 1. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 2. Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. agnopharma.com [agnopharma.com]
- 11. nbinno.com [nbinno.com]
- 12. uwm.edu [uwm.edu]
- 13. flowsciences.com [flowsciences.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. mt.com [mt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
